Product packaging for Fasitibant chloride(Cat. No.:)

Fasitibant chloride

Cat. No.: B1252045
M. Wt: 800.2 g/mol
InChI Key: ZNHJDJYKDVGQSH-JMAPEOGHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fasitibant chloride (also known as MEN16132) is a potent, selective, high-affinity, and long-lasting nonpeptide antagonist of the bradykinin B2 (B2R) receptor . With a high affinity for the human B2 receptor, it acts as a competitive antagonist, effectively blocking the binding of the endogenous ligand bradykinin and its subsequent pro-inflammatory signaling cascades . This mechanism underlies its well-characterized pro-inflammatory and pro-angiogenic effects, making it a valuable pharmacological tool for researching conditions like osteoarthritis and rheumatoid arthritis . In preclinical studies, this compound has demonstrated significant efficacy in reducing inflammatory symptoms. In a rat model of carrageenan-induced inflammatory arthritis, it effectively reduced joint pain, diminished joint edema, and decreased neutrophil infiltration in the synovium . Furthermore, research shows it potently inhibits bradykinin-induced angiogenesis, a key process in inflammatory disease progression, by preventing increases in vascular permeability, endothelial cell migration, and pseudocapillary formation in both in vitro and in vivo models . Its interaction with anti-inflammatory steroids like dexamethasone has been shown to produce a synergistic effect in inhibiting joint inflammation, offering a compelling research avenue for combination therapies . Electrophysiological studies also confirm that this compound prevents B2 receptor-mediated activation and sensitization of peripheral joint afferents, supporting its role in studying inflammatory hyperalgesia and arthritis pain . This product is intended for research purposes only and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H49Cl3N6O6S B1252045 Fasitibant chloride

Properties

Molecular Formula

C36H49Cl3N6O6S

Molecular Weight

800.2 g/mol

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride

InChI

InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1

InChI Key

ZNHJDJYKDVGQSH-JMAPEOGHSA-M

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Synonyms

(4-amino-5-(4-(4-(2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido)tetrahydro-2H-4-pyranoylcarbonyl)piperazino)-5-oxopentyl)(trimethyl)ammonium
fasitibant
MEN 16132
MEN-16132
MEN16132

Origin of Product

United States

Foundational & Exploratory

Fasitibant Chloride: A Technical Guide to its Mechanism of Action as a Bradykinin B2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant chloride (MEN16132) is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2) receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in mitigating inflammatory responses. It details the molecular interactions, signaling pathways, and cellular effects of fasitibant, supported by quantitative data from preclinical studies. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.

Introduction

Bradykinin, a key mediator of inflammation, exerts its effects primarily through the activation of the B2 receptor, a G-protein coupled receptor. Activation of the B2 receptor triggers a cascade of intracellular signaling events that lead to vasodilation, increased vascular permeability, pain, and the release of pro-inflammatory mediators such as prostaglandins and cytokines. In chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis, the bradykinin system is often upregulated, contributing significantly to the pathophysiology of these diseases.

This compound has emerged as a promising therapeutic agent due to its high affinity and selectivity for the bradykinin B2 receptor. By competitively inhibiting the binding of bradykinin, this compound effectively blocks the downstream signaling pathways responsible for the inflammatory response.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the bradykinin B2 receptor. Fasitibant exhibits high affinity for the human B2 receptor, as demonstrated in radioligand binding assays.

ParameterValueCell LineReference
pKb 9.9Human fibroblast-like synoviocytes(Bellucci et al., 2009, as cited in Meini et al., 2012)
pA2 10.3CHO cells expressing human B2 receptor(Cucchi et al., 2005, as cited in Bellucci et al., 2009)

By binding to the B2 receptor, this compound prevents the conformational changes induced by bradykinin, thereby inhibiting the activation of associated G-proteins (primarily Gαq and Gαi) and the subsequent downstream signaling cascades.

Bradykinin B2 Receptor Signaling Pathway

The binding of bradykinin to the B2 receptor initiates a complex signaling network. The diagram below illustrates the key pathways that are inhibited by this compound.

B2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates NFkB_activation NF-κB Activation MAPK_cascade->NFkB_activation Leads to Gene_expression Gene Expression NFkB_activation->Gene_expression Promotes COX2 COX-2 Gene_expression->COX2 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Gene_expression->Cytokines Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation Cytokines->Inflammation Promotes Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Fasitibant This compound Fasitibant->B2R Binds & Inhibits Prostaglandins->Inflammation Promotes

Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by Fasitibant.

In Vitro and In Vivo Efficacy

Inhibition of Pro-inflammatory Mediators in Human Synoviocytes

In human fibroblast-like synoviocytes, this compound has been shown to prevent the pro-inflammatory effects of bradykinin. Specifically, it inhibits the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), an enzyme critical for prostaglandin synthesis.[1] Furthermore, this compound prevents the synergistic effect of bradykinin and interleukin-1β (IL-1β) on PGE2 release and COX-2 expression.[1]

TreatmentEffect on PGE2 ReleaseEffect on COX-2 ExpressionReference
Bradykinin IncreasedIncreased[1]
Bradykinin + Fasitibant (1 µM) Prevented IncreasePrevented Increase[1]
Bradykinin + IL-1β Synergistic IncreaseSynergistic Increase[1]
Bradykinin + IL-1β + Fasitibant (1 µM) Prevented Synergistic IncreasePrevented Synergistic Increase
Anti-inflammatory Effects in a Rat Model of Arthritis

In a carrageenan-induced inflammatory arthritis model in rats, intra-articular administration of this compound significantly reduced the release of pro-inflammatory cytokines and prostaglandin metabolites in the synovial fluid.

MediatorControl (Saline)CarrageenanCarrageenan + Fasitibant (100 µg)% InhibitionReference
IL-1β (pg/mg tissue) 0.8 ± 0.110.2 ± 1.15.9 ± 0.7~42%
IL-6 (pg/mg tissue) 1.2 ± 0.218.5 ± 2.011.8 ± 1.5~36%
GRO/CINC-1 (pg/mg tissue) 0.5 ± 0.19.8 ± 1.24.7 ± 0.6~52%
PGE Metabolites (pg/joint) 0.7 ± 0.17.5 ± 0.95.2 ± 0.6~31%
*P < 0.05 vs. Carrageenan

This compound also demonstrated a synergistic anti-inflammatory effect when co-administered with dexamethasone.

Experimental Protocols

In Vivo Carrageenan-Induced Arthritis in Rats

This protocol is summarized from Valenti et al., 2012.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Male Wistar Rats (250-300g) Anesthesia Pentobarbital Anesthesia (40 mg/kg, i.p.) Animal_Model->Anesthesia Drug_Admin Intra-articular Injection of Fasitibant (100 µg) and/or Dexamethasone (100 µg) Anesthesia->Drug_Admin Carrageenan_Induction Intra-articular Injection of Carrageenan (2%) 30 min post-drug Drug_Admin->Carrageenan_Induction Incubation 6-hour Incubation Carrageenan_Induction->Incubation Synovial_Lavage Synovial Fluid Lavage Incubation->Synovial_Lavage Tissue_Harvest Harvest of Knee Joint Capsule Incubation->Tissue_Harvest PGE_Assay Measurement of PGE Metabolites Synovial_Lavage->PGE_Assay Cytokine_Assay Measurement of IL-1β, IL-6, GRO/CINC-1 Tissue_Harvest->Cytokine_Assay

Caption: Experimental Workflow for In Vivo Arthritis Model.

Methodology:

  • Animals: Male Wistar rats were used for the study.

  • Anesthesia: Animals were anesthetized with pentobarbital.

  • Drug Administration: this compound and/or dexamethasone were administered via intra-articular injection into the right knee joint.

  • Induction of Inflammation: 30 minutes after drug administration, inflammation was induced by intra-articular injection of carrageenan.

  • Sample Collection: After 6 hours, synovial fluid was collected by lavage, and the knee joint capsule was harvested.

  • Biochemical Analysis: The levels of prostaglandin E metabolites in the synovial fluid and cytokines (IL-1β, IL-6, and GRO/CINC-1) in the joint capsule homogenates were quantified using specific immunoassays.

In Vitro Human Synoviocyte Culture and Stimulation

This protocol is a generalized representation based on the study by Meini et al., 2012.

Methodology:

  • Cell Culture: Human fibroblast-like synoviocytes were cultured to confluence.

  • Pre-treatment: Cells were pre-incubated with this compound (1 µM) for 30 minutes.

  • Stimulation: Cells were then stimulated with bradykinin, with or without IL-1β, for a specified duration.

  • Supernatant and Cell Lysate Collection: The cell culture supernatant was collected for PGE2 measurement, and the cells were lysed for COX-2 expression analysis.

  • Analysis: PGE2 levels were quantified using an ELISA. COX-2 gene and protein expression were determined by RT-PCR and Western blotting, respectively.

Conclusion

This compound is a highly potent and selective bradykinin B2 receptor antagonist with significant anti-inflammatory properties. Its mechanism of action is centered on the competitive inhibition of bradykinin binding to its receptor, leading to the suppression of key inflammatory signaling pathways. This results in a marked reduction in the production of pro-inflammatory mediators, including prostaglandins and cytokines. The preclinical data strongly support the therapeutic potential of this compound in the treatment of inflammatory conditions such as osteoarthritis. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human patients.

References

Fasitibant Chloride: A Technical Guide to its Antagonism of the Bradykinin B2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant chloride, also known as MEN16132, is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in fields where bradykinin B2 receptor signaling is a key therapeutic target, such as inflammation and pain.

Introduction to this compound

This compound is a synthetic small molecule designed to specifically block the action of bradykinin at the B2 receptor, a G protein-coupled receptor (GPCR) ubiquitously expressed in the body.[1] Bradykinin is a potent inflammatory mediator involved in a variety of physiological and pathophysiological processes, including vasodilation, increased vascular permeability, pain, and smooth muscle contraction. By antagonizing the B2 receptor, this compound offers a promising therapeutic strategy for conditions characterized by excessive bradykinin activity, such as inflammatory disorders and certain types of pain.[2][3]

Chemical Structure:

  • Systematic Name: 4-(S)-Amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride[4]

  • Molecular Formula: C₃₆H₄₉Cl₂N₆O₆S · HCl[4]

  • Molecular Weight: 800.2 g/mol

Mechanism of Action: Bradykinin B2 Receptor Antagonism

The bradykinin B2 receptor is primarily coupled to Gαq and Gαi proteins. Upon binding of its endogenous ligand, bradykinin, the receptor activates downstream signaling cascades. This compound acts as a competitive antagonist at this receptor, preventing the initiation of these signaling events.

Bradykinin B2 Receptor Signaling Pathway

Activation of the B2 receptor by bradykinin initiates a cascade of intracellular events:

  • Gαq Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gαi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • MAPK Pathway: The receptor can also stimulate the mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation, differentiation, and inflammation.

This compound, by binding to the B2 receptor, blocks these bradykinin-induced signaling pathways.

B2R_Signaling_Pathway BK Bradykinin B2R Bradykinin B2 Receptor BK->B2R Gq Gαq B2R->Gq activates Gi Gαi B2R->Gi activates MAPK MAPK Pathway Activation B2R->MAPK Fasitibant This compound Fasitibant->B2R PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammation, Pain, Vasodilation Ca->Inflammation PKC->Inflammation MAPK->Inflammation

Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The potency and affinity of this compound for the bradykinin B2 receptor have been characterized in various in vitro systems.

Receptor Binding Affinity

The binding affinity of this compound is typically determined through competitive radioligand binding assays, measuring its ability to displace a radiolabeled ligand (e.g., [³H]bradykinin) from the B2 receptor. The affinity is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity. The pKi is the negative logarithm of the Ki value.

Tissue/Cell LineSpeciespKiReference
CHO cells (recombinant hB2R)Human10.5
Lung fibroblastsHuman10.5
UterusRat10.4
AirwaysRat10.1
AirwaysGuinea Pig10.0
Ileum longitudinal smooth muscleGuinea Pig10.2
Cultured colonic myocytesGuinea Pig10.3
LungMouse10.5
IleumMouse9.9
Functional Antagonist Potency

The functional potency of this compound is assessed in cell-based or tissue-based assays that measure the downstream consequences of B2 receptor activation. The potency is often expressed as the pKB, which is the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A higher pKB value indicates greater potency.

AssayTissue/Cell LineSpeciespKBReference
Inositol Phosphate AccumulationCHO cells (recombinant hB2R)Human10.3
Inositol Phosphate AccumulationCultured colonic myocytesGuinea Pig10.3
Smooth Muscle ContractionDetrusor smooth muscleHuman9.9
Smooth Muscle ContractionIleum longitudinal smooth muscleGuinea Pig10.1
Smooth Muscle ContractionUterusRat9.7
Smooth Muscle ContractionUrinary BladderRat9.7

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the bradykinin B2 receptor.

Binding_Assay_Workflow start Start prep Prepare membrane homogenates expressing B2 receptors start->prep incubate Incubate membranes with [³H]bradykinin and varying concentrations of this compound prep->incubate filter Separate bound and free radioligand by rapid vacuum filtration incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash quantify Quantify bound radioactivity using liquid scintillation counting wash->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Materials:

  • Membrane preparations from cells or tissues expressing the bradykinin B2 receptor.

  • [³H]bradykinin (radioligand).

  • This compound (test compound).

  • Unlabeled bradykinin (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]bradykinin, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled bradykinin.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block bradykinin-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the bradykinin B2 receptor (e.g., CHO-hB2R, HUVECs).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Bradykinin (agonist).

  • This compound (antagonist).

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a balanced salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then add a fixed concentration of bradykinin to stimulate the cells. Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the response with bradykinin alone. Determine the IC50 value for this compound.

Carrageenan-Induced Inflammatory Arthritis in Rats

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of this compound.

Arthritis_Model_Workflow start Start acclimatize Acclimatize rats to experimental conditions start->acclimatize treatment Administer this compound (e.g., intra-articular injection) acclimatize->treatment induce Induce inflammation by intra-articular injection of carrageenan treatment->induce measure Measure inflammatory parameters over time (e.g., 6 hours) induce->measure endpoints Endpoints: - Joint swelling (caliper) - Pain/incapacitation (weight-bearing) - Neutrophil infiltration (MPO assay) - Cytokine/prostaglandin levels (ELISA) measure->endpoints analyze Analyze data to determine the efficacy of this compound measure->analyze end End analyze->end

Caption: Workflow for the Carrageenan-Induced Arthritis Model in Rats.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Carrageenan solution (e.g., 2% in saline).

  • This compound solution.

  • Anesthetic (e.g., pentobarbital).

  • Calipers for measuring joint diameter.

  • Apparatus for assessing pain/incapacitation (e.g., incapacitance tester).

  • Reagents for myeloperoxidase (MPO) assay and ELISAs for inflammatory mediators.

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions and allow them to acclimatize before the experiment.

  • Drug Administration: Anesthetize the rats. Administer this compound or vehicle control via the desired route (e.g., intra-articular injection into the knee joint) a set time (e.g., 30 minutes) before the inflammatory insult.

  • Induction of Arthritis: Inject a small volume (e.g., 25 µL) of carrageenan solution into the same knee joint to induce an acute inflammatory response.

  • Assessment of Inflammation and Pain: At various time points after carrageenan injection (e.g., up to 6 hours), assess the following parameters:

    • Joint Swelling: Measure the diameter of the knee joint using calipers.

    • Pain/Incapacitation: Measure the weight distribution on the hind paws using an incapacitance tester. A decrease in weight-bearing on the inflamed limb indicates pain.

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect synovial fluid and/or joint tissue for the measurement of:

    • Neutrophil Infiltration: Quantify myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.

    • Inflammatory Mediators: Measure the levels of prostaglandins (e.g., PGE₂) and cytokines (e.g., IL-1β, IL-6) using ELISAs.

  • Data Analysis: Compare the inflammatory and pain parameters in the this compound-treated groups to the vehicle-treated control group to determine the efficacy of the antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor with demonstrated efficacy in preclinical models of inflammation and pain. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound or targeting the bradykinin B2 receptor for therapeutic intervention. The comprehensive information on its pharmacological properties and the detailed experimental methodologies will aid in the design and execution of further studies to explore its full therapeutic potential.

References

Fasitibant Chloride for Osteoarthritis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a substantial amount of information from the searches. I have preclinical data for fasitibant in rat models of arthritis, including its effects on pain, edema, and inflammatory mediators. I also have information on the in vitro effects on chondrocytes and the signaling pathways involved (p38 MAPK and NF-κB). Crucially, I have not been able to find the published results of the phase 2 clinical trial (NCT02205814, ALBATROSS-3). I have found the trial design and the primary endpoint (WOMAC pain subscore), but no quantitative data on the outcomes.

Given this, I have enough information to construct a detailed technical guide covering the preclinical aspects of fasitibant for osteoarthritis research. I can provide detailed experimental protocols for the animal models and in vitro assays, summarize the preclinical quantitative data in tables, and create the requested Graphviz diagrams for the signaling pathways and experimental workflows.

For the clinical trial section, I will have to state that the full results of the NCT02205814 trial have not been publicly released in the available literature. I will present the information that is available, such as the trial design and endpoints.

I will now proceed with structuring the gathered information and generating the required visualizations to create the in-depth technical guide. I have sufficient information to proceed without further searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function.[1] Emerging evidence highlights the role of inflammation in the pathogenesis of OA.[1][2] Bradykinin, a pro-inflammatory peptide, and its B2 receptor are implicated in the inflammatory processes and pain associated with arthropathies.[3][4] Fasitibant chloride (formerly MEN16132) is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor. This technical guide provides an in-depth overview of the preclinical and clinical research on this compound for the treatment of osteoarthritis, with a focus on its mechanism of action, experimental protocols, and available efficacy data.

Mechanism of Action

This compound exerts its therapeutic effects by selectively blocking the bradykinin B2 receptor. In the context of osteoarthritis, the activation of the B2 receptor by bradykinin on various joint tissues, including chondrocytes and synoviocytes, triggers a cascade of inflammatory events. This includes the release of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandin E2 (PGE2). By antagonizing the B2 receptor, fasitibant inhibits these downstream signaling pathways, thereby reducing inflammation and pain.

Signaling Pathways

The binding of bradykinin to its B2 receptor on chondrocytes and synoviocytes activates intracellular signaling pathways, primarily involving p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). These pathways are central to the expression of inflammatory genes. Fasitibant, by blocking the initial receptor activation, prevents the downstream activation of these cascades.

Bradykinin B2 Receptor Signaling in Chondrocytes Bradykinin Bradykinin B2Receptor Bradykinin B2 Receptor Bradykinin->B2Receptor Binds Gq Gq protein B2Receptor->Gq Activates Fasitibant This compound Fasitibant->B2Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC p38MAPK p38 MAPK Ca_PKC->p38MAPK NFkB NF-κB Ca_PKC->NFkB InflammatoryGenes Inflammatory Gene Expression (IL-6, IL-8, COX-2) p38MAPK->InflammatoryGenes Promotes NFkB->InflammatoryGenes Promotes InflammationPain Inflammation & Pain InflammatoryGenes->InflammationPain Leads to

Bradykinin B2 receptor signaling pathway.

Preclinical Research

In Vitro Studies

In vitro studies using human chondrocytes and fibroblast-like synoviocytes (FLS) have demonstrated the anti-inflammatory potential of fasitibant.

Table 1: Summary of In Vitro Efficacy of Fasitibant

Cell TypeStimulusMeasured MediatorEffect of Fasitibant (MEN16132)Reference
Human ChondrocytesBradykinin (100 nM)IL-6 ReleaseConcentration-dependent inhibition
Human ChondrocytesBradykinin (100 nM)IL-8 ReleaseConcentration-dependent inhibition
Human FLSBradykinin (1 µM)PGE2 ProductionPrevented sustained production
Human FLSBradykinin + IL-1βPGE2 ProductionPrevented synergistic increase
Human FLSBradykinin (1 µM)COX-2 Gene ExpressionPrevented transient expression
In Vivo Animal Studies

Fasitibant has been evaluated in rodent models of inflammatory arthritis, demonstrating significant efficacy in reducing pain and inflammation. The most commonly used model is carrageenan-induced arthritis in the rat knee joint.

Table 2: Summary of In Vivo Efficacy of Fasitibant in Carrageenan-Induced Arthritis in Rats

ParameterFasitibant (100 µ g/knee )Fasitibant + Dexamethasone (100 µ g/knee each)Reference
Knee Joint Incapacitation (Pain) ~40-45% inhibitionFull inhibition
Knee Joint Edema ~50% inhibitionFull inhibition
Prostaglandin Release ~30% reduction~80% reduction
IL-1β Release Significant inhibitionGreater inhibition than either drug alone
IL-6 Release Significant inhibitionGreater inhibition than either drug alone
GRO/CINC-1 (IL-8 orthologue) Release Significant inhibitionGreater inhibition than either drug alone

Clinical Research

A Phase 2 clinical trial (NCT02205814, ALBATROSS-3) was completed to evaluate the efficacy, safety, and tolerability of a single intra-articular injection of fasitibant in patients with symptomatic osteoarthritis of the knee. However, the full results of this study have not been made publicly available in the peer-reviewed literature as of the time of this guide.

Table 3: Overview of the Fasitibant Phase 2 Clinical Trial (NCT02205814)

Parameter Description
Study Design Double-blind, randomized, placebo-controlled, four parallel arms
Population ~400 patients with symptomatic primary knee osteoarthritis
Treatment Arms Single intra-articular injection of: - Fasitibant (low dose) - Fasitibant (intermediate dose) - Fasitibant (high dose) - Placebo
Primary Efficacy Endpoint Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) VA 3.1 A (total pain) subscore up to 2 weeks post-randomization

Experimental Protocols

Carrageenan-Induced Arthritis in Rats

This model is widely used to induce acute inflammation and assess the efficacy of anti-inflammatory and analgesic compounds.

Workflow for Carrageenan-Induced Arthritis Model Acclimatization Animal Acclimatization (e.g., Male Wistar rats, 180-220g) Baseline Baseline Measurements (Knee diameter, Pain threshold) Acclimatization->Baseline Anesthesia Anesthesia (e.g., Pentobarbital) Baseline->Anesthesia Treatment Intra-articular Injection of Fasitibant or Vehicle Anesthesia->Treatment Induction Intra-articular Injection of Carrageenan (e.g., 2% in 25 µL) Treatment->Induction 30 min prior PostInduction Post-Induction Monitoring (e.g., 6 hours) Induction->PostInduction Measurements Outcome Measurements - Knee Diameter (Edema) - Incapacitance Test (Pain) - Synovial Fluid/Tissue Collection PostInduction->Measurements Analysis Data Analysis (e.g., ANOVA) Measurements->Analysis

Workflow for the carrageenan-induced arthritis model.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water and are acclimated for at least one week before the experiment.

  • Induction of Arthritis: Under anesthesia, rats receive an intra-articular injection of carrageenan (e.g., 25 µL of a 2% solution in sterile saline) into the right knee joint. The contralateral (left) knee can be injected with sterile saline as a control.

  • Drug Administration: this compound or vehicle is administered via intra-articular injection into the right knee joint 30 minutes prior to the carrageenan injection.

  • Assessment of Pain (Incapacitance Test): At a set time point after carrageenan injection (e.g., 6 hours), the weight distribution on the two hind limbs is measured using an incapacitance tester. This device quantifies the degree of pain by measuring the difference in weight-bearing between the inflamed and non-inflamed limbs.

  • Assessment of Edema (Knee Joint Diameter): The diameter of the knee joint is measured using a digital caliper before and at specified times after carrageenan injection to quantify the extent of swelling.

  • Measurement of Inflammatory Mediators: At the end of the experiment, synovial fluid can be collected by lavage, or the synovial capsule can be dissected. The levels of inflammatory cytokines (e.g., IL-1β, IL-6, GRO/CINC-1) and prostaglandins (e.g., PGE2) are then quantified using ELISA or other immunoassays.

In Vitro Chondrocyte Stimulation Assay

This assay is used to evaluate the effect of compounds on the production of inflammatory mediators by chondrocytes.

Workflow for In Vitro Chondrocyte Assay Isolation Isolate & Culture Human Articular Chondrocytes Seeding Seed Chondrocytes in Multi-well Plates Isolation->Seeding Preincubation Pre-incubate with Fasitibant or Vehicle Seeding->Preincubation Stimulation Stimulate with Bradykinin ± IL-1β Preincubation->Stimulation e.g., 30 min Incubation Incubate for a Defined Period (e.g., 24h) Stimulation->Incubation Collection Collect Cell Supernatant and/or Cell Lysate Incubation->Collection Quantification Quantify Mediators (e.g., IL-6, IL-8, PGE2 via ELISA) Collection->Quantification Analysis Data Analysis Quantification->Analysis

Workflow for the in vitro chondrocyte stimulation assay.

Detailed Methodology:

  • Cell Culture: Primary human articular chondrocytes are isolated from cartilage obtained from joint replacement surgery and cultured in appropriate media.

  • Cell Seeding: Chondrocytes are seeded into multi-well plates and allowed to adhere.

  • Drug Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Stimulation: Cells are then stimulated with bradykinin, with or without the addition of another pro-inflammatory cytokine like IL-1β, to induce an inflammatory response.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the production and release of inflammatory mediators.

  • Sample Collection and Analysis: The cell culture supernatant is collected to measure the concentration of secreted mediators like IL-6, IL-8, and PGE2 using specific ELISA kits. Cell lysates can also be prepared to analyze intracellular signaling proteins or gene expression.

Conclusion

This compound, as a selective bradykinin B2 receptor antagonist, has demonstrated significant anti-inflammatory and analgesic effects in preclinical models of osteoarthritis. Its mechanism of action, targeting a key pathway in inflammation and pain, makes it a promising therapeutic candidate. While the full clinical data is not yet publicly available, the preclinical evidence strongly supports its potential as a disease-modifying or symptomatic treatment for osteoarthritis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of the bradykinin B2 receptor in osteoarthritis and to evaluate the efficacy of fasitibant and other related compounds. Further research and the publication of clinical trial results are eagerly awaited to fully understand the therapeutic potential of this compound in the management of osteoarthritis.

References

Fasitibant Chloride: A Deep Dive into its Interruption of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant chloride, also known as MEN16132, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (BK2) receptor.[1] Bradykinin, a key mediator in the kallikrein-kinin system, plays a pivotal role in the inflammatory cascade, contributing to vasodilation, increased vascular permeability, pain, and the recruitment of inflammatory cells. By competitively blocking the BK2 receptor, this compound offers a targeted approach to mitigating these pro-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its modulation of inflammatory pathways, and detailed experimental methodologies for its evaluation, tailored for professionals in the field of drug discovery and development.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

This compound exerts its anti-inflammatory effects by specifically binding to and inhibiting the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of bradykinin to the B2 receptor initiates a cascade of intracellular signaling events that drive the inflammatory response. This compound acts as a competitive antagonist, preventing bradykinin from activating the receptor and thereby blocking its downstream signaling.

Binding Affinity and Potency

Fasitibant has demonstrated high affinity for the rat bradykinin B2 receptor in radioligand binding studies. The antagonist potency has been further confirmed in functional assays measuring bradykinin-induced smooth muscle contraction.

Table 1: Binding Affinity and Functional Potency of Fasitibant (MEN16132)

ParameterTissue/AssayValueReference
pKi Rat Uterus Membranes ([³H]bradykinin binding)10.4Meini et al., 2009
pKi Rat Airway Membranes ([³H]bradykinin binding)10.1Meini et al., 2009
pKB Rat Uterus (Bradykinin-induced contraction)9.7Meini et al., 2009
pKB Rat Urinary Bladder (Bradykinin-induced contraction)9.7Meini et al., 2009

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist. A higher pKi value signifies a higher affinity. pKB is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist, indicating functional antagonist potency.

Modulation of Inflammatory Pathways

The antagonism of the bradykinin B2 receptor by this compound leads to the attenuation of multiple inflammatory pathways. Preclinical studies, particularly in models of inflammatory arthritis, have elucidated the significant impact of fasitibant on key inflammatory mediators and processes.

Inhibition of Pro-inflammatory Cytokine and Prostaglandin Release

A key study by Valenti et al. (2012) investigated the effects of this compound in a carrageenan-induced inflammatory arthritis model in rats. The results demonstrated a significant reduction in the release of pro-inflammatory cytokines and prostaglandin E2 (PGE2) metabolites in the synovium. Notably, the combination of this compound with the corticosteroid dexamethasone resulted in a synergistic anti-inflammatory effect.[2]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Carrageenan-Induced Arthritis

Inflammatory MediatorTreatment (100 µg, intra-articular)% Inhibition of Carrageenan-Induced IncreaseReference
IL-1β This compound~40%Valenti et al., 2012[2]
This compound + Dexamethasone~75%Valenti et al., 2012[2]
IL-6 This compound~30%Valenti et al., 2012[2]
This compound + Dexamethasone~65%Valenti et al., 2012
GRO/CINC-1 (rat IL-8) This compound~50%Valenti et al., 2012
This compound + Dexamethasone~80%Valenti et al., 2012
PGE Metabolites This compound~30%Valenti et al., 2012
This compound + Dexamethasone~80%Valenti et al., 2012

These findings highlight the crucial role of bradykinin in driving inflammatory processes that are not fully suppressed by corticosteroids alone. Fasitibant's ability to block this pathway provides a complementary and potentially synergistic therapeutic strategy.

Bradykinin B2 Receptor Signaling Pathway

The binding of bradykinin to its B2 receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in the transcription of pro-inflammatory genes and the production of inflammatory mediators like prostaglandins and cytokines. This compound, by blocking the initial receptor activation, effectively shuts down this entire signaling cascade.

Bradykinin_B2_Receptor_Signaling_Pathway Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Fasitibant Fasitibant Chloride Fasitibant->B2R Gq11 Gq/11 B2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inflammatory_Mediators Prostaglandins, Cytokines, Chemokines Gene_Expression->Inflammatory_Mediators

Bradykinin B2 Receptor Signaling and Fasitibant Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Carrageenan-Induced Inflammatory Arthritis in Rats

This in vivo model is widely used to assess the efficacy of anti-inflammatory compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • λ-Carrageenan (e.g., 2% w/v in sterile saline)

  • This compound solution

  • Anesthetic (e.g., pentobarbital)

  • Calipers for measuring joint diameter

  • Apparatus for measuring paw withdrawal threshold (e.g., von Frey filaments)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Arthritis: Anesthetize the rats. Inject 25 µL of 2% carrageenan solution into the right knee joint.

  • Drug Administration: 30 minutes prior to carrageenan injection, administer this compound (e.g., 100 µg in 50 µL saline) or vehicle intra-articularly into the right knee joint.

  • Assessment of Inflammation (6 hours post-carrageenan):

    • Joint Edema: Measure the anteroposterior diameter of the knee joint using calipers.

    • Pain/Hyperalgesia: Assess the paw withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw using von Frey filaments.

  • Sample Collection: At the end of the experiment, euthanize the animals.

    • Synovial Lavage: Perfuse the knee joint with sterile saline to collect synovial fluid for prostaglandin analysis.

    • Synovial Tissue Collection: Dissect the synovial capsule for cytokine analysis.

Measurement of Cytokines (IL-1β, IL-6, GRO/CINC-1) in Synovial Tissue

Materials:

  • Synovial tissue samples

  • Lysis buffer (e.g., containing protease inhibitors)

  • Homogenizer

  • Commercially available ELISA kits for rat IL-1β, IL-6, and GRO/CINC-1

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize the collected synovial tissue in cold lysis buffer.

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in each supernatant (e.g., using a BCA protein assay) for normalization.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the synovial tissue supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Washing the plate again.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve. Normalize the cytokine levels to the total protein concentration of the respective sample.

Measurement of Prostaglandin E2 (PGE2) Metabolites in Synovial Fluid

Materials:

  • Synovial fluid samples

  • Commercially available competitive ELISA kit for PGE2 metabolites

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge the synovial lavage fluid to remove any cells.

  • ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:

    • A 96-well plate pre-coated with an antibody.

    • Adding the synovial fluid samples, standards, and a fixed amount of HRP-labeled PGE2 to the wells. The sample PGE2 and the HRP-labeled PGE2 will compete for binding to the antibody.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a color. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of PGE2 metabolites in the samples by comparing their absorbance to the standard curve.

Experimental Workflow for Evaluating a Bradykinin B2 Receptor Antagonist

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel bradykinin B2 receptor antagonist like this compound.

Experimental_Workflow start Start: Novel Compound (e.g., Fasitibant) in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (e.g., Smooth Muscle Contraction) (Determine pKB) in_vitro->functional_assay in_vivo In Vivo Efficacy Studies binding_assay->in_vivo functional_assay->in_vivo arthritis_model Carrageenan-Induced Arthritis Model (Rat) in_vivo->arthritis_model inflammation_assessment Assess Inflammation (Edema, Pain) arthritis_model->inflammation_assessment biomarker_analysis Biomarker Analysis (Cytokines, PGE2) arthritis_model->biomarker_analysis pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies inflammation_assessment->pk_pd biomarker_analysis->pk_pd dose_response Dose-Response Relationship pk_pd->dose_response bioavailability Bioavailability and Half-life pk_pd->bioavailability end Lead Candidate for Further Development dose_response->end bioavailability->end

Preclinical Evaluation Workflow for a BK2 Receptor Antagonist.

Preclinical Pharmacokinetics

Conclusion

This compound is a potent and selective bradykinin B2 receptor antagonist with demonstrated efficacy in preclinical models of inflammation. Its mechanism of action, centered on the blockade of a key inflammatory pathway, offers a promising therapeutic strategy, particularly in conditions like osteoarthritis where bradykinin plays a significant pathogenic role. The synergistic anti-inflammatory effects observed when combined with corticosteroids further underscore its potential clinical utility. This technical guide provides a foundational understanding of this compound's pharmacology and the experimental approaches to its evaluation, serving as a valuable resource for researchers and drug development professionals in the field of inflammation. Further investigation into its pharmacokinetic and pharmacodynamic properties will be critical for its successful translation into the clinic.

References

Fasitibant Chloride: A Technical Guide to its Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant chloride, also known as MEN16132, is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] This document provides a comprehensive overview of its molecular characteristics, mechanism of action, and preclinical data, intended to serve as a technical resource for professionals in the field of drug discovery and development. The role of this compound in modulating inflammatory pathways makes it a molecule of significant interest for therapeutic applications in inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1]

Molecular Structure

This compound is a complex synthetic molecule with the chemical formula C36H49Cl3N6O6S and a molecular weight of approximately 800.23 g/mol .[2] Its structure is characterized by a multi-ring system, including a quinoline moiety, linked to a sulfonamide and a piperazine-containing chain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC36H49Cl3N6O6S[2]
Molecular Weight800.23 g/mol
IUPAC Name[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride
CAS Number1157852-02-2

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the bradykinin B2 receptor. The B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in various tissues. Upon binding of its endogenous ligand, bradykinin, the B2 receptor activates downstream signaling cascades that mediate inflammatory responses, vasodilation, and pain.

This compound blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream effects. This antagonism has been shown to be highly potent, with a binding affinity (Ki) of 0.09 nM for the human B2 receptor.

Signaling Pathways

The binding of bradykinin to the B2 receptor typically activates Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively. These events culminate in a variety of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade.

This compound's blockade of the B2R interferes with these initial steps. Preclinical studies have shown that this compound inhibits the bradykinin-induced phosphorylation of key signaling molecules, including Fibroblast Growth Factor Receptor Substrate (FRSα), Extracellular signal-Regulated Kinase (ERK1/2), and Signal Transducer and Activator of Transcription 3 (STAT3). Interestingly, it does not appear to affect the phosphorylation of Akt.

Furthermore, this compound has been shown to indirectly inhibit the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR-1). This is thought to occur through a c-Src-dependent mechanism that is initiated by bradykinin B2 receptor activation.

Bradykinin_B2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds & Activates Fasitibant This compound Fasitibant->B2R Blocks Gq Gq B2R->Gq Activates cSrc c-Src B2R->cSrc Activates FGFR1 FGFR-1 FRS_alpha FRSα FGFR1->FRS_alpha Phosphorylates STAT3 STAT3 FGFR1->STAT3 Phosphorylates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ras_Raf_MEK Ras/Raf/MEK PKC->Ras_Raf_MEK Activates cSrc->FGFR1 Transactivates FRS_alpha->Ras_Raf_MEK Activates ERK ERK1/2 Ras_Raf_MEK->ERK Phosphorylates Inflammation Inflammation Gene Expression ERK->Inflammation Promotes STAT3->Inflammation Promotes

Bradykinin B2 Receptor Signaling and this compound Inhibition.

Preclinical Data

The anti-inflammatory effects of this compound have been evaluated in a rat model of carrageenan-induced arthritis. This model is a well-established method for assessing the efficacy of anti-inflammatory compounds.

Table 2: In Vitro Binding Affinity of Fasitibant (MEN16132)

AssaySpeciesTissue/Cell LineParameterValueSource
Radioligand BindingHuman-Ki0.09 nM
Radioligand BindingRatUteruspKi10.4
Radioligand BindingRatAirwayspKi10.1
Functional AntagonismRatUteruspKB9.7
Functional AntagonismRatUrinary BladderpKB9.7

Table 3: Preclinical Efficacy of this compound in Carrageenan-Induced Arthritis in Rats

ParameterThis compound (100 µg per knee)This compound + DexamethasoneSource
Joint Pain Inhibition~40-45%Full Inhibition
Prostaglandin Release Inhibition~30%~80%
Neutrophil Infiltration Inhibition~60%Not Reported

In this model, a single intra-articular injection of this compound was shown to significantly reduce joint pain and edema. When administered alone, this compound (100 µg per knee) inhibited carrageenan-induced joint pain by approximately 40-45%. A similar dose reduced the release of prostaglandins by about 30%. Notably, when combined with the corticosteroid dexamethasone, a synergistic effect was observed, leading to complete inhibition of joint pain and an approximately 80% reduction in prostaglandin release. This compound was also shown to reduce neutrophil infiltration in the synovium by about 60%.

Furthermore, in the same preclinical model, this compound, both alone and in combination with dexamethasone, was effective in inhibiting the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Growth-Regulated Oncogene/Cytokine-Induced Neutrophil Chemoattractant-1 (GRO/CINC-1). The combination of this compound and dexamethasone was more effective than either drug administered alone in reducing the levels of all three cytokines.

Experimental Protocols

Carrageenan-Induced Arthritis in Rats

The following is a generalized protocol based on published studies for inducing and evaluating arthritis in rats for the testing of anti-inflammatory compounds like this compound.

Carrageenan_Arthritis_Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animals Male Wistar Rats Acclimation Acclimation Period Animals->Acclimation Grouping Random Assignment to Treatment Groups Acclimation->Grouping Anesthesia Anesthetize Rats Grouping->Anesthesia Drug_Admin Intra-articular Injection of This compound or Vehicle Anesthesia->Drug_Admin Carrageenan_Admin Intra-articular Injection of Carrageenan (30 min post-drug) Drug_Admin->Carrageenan_Admin Observation Observation Period (6 hours) Carrageenan_Admin->Observation Pain Joint Pain Assessment (e.g., incapacitance testing) Observation->Pain Edema Joint Edema Measurement (e.g., plethysmometer) Observation->Edema Biomarkers Biomarker Analysis (Synovial fluid/tissue collection for PGE2, Cytokines, MPO) Observation->Biomarkers

Workflow for Carrageenan-Induced Arthritis Model.

Materials:

  • Male Wistar rats

  • This compound

  • Carrageenan solution (e.g., 1-2% in sterile saline)

  • Anesthetic agent (e.g., isoflurane, pentobarbital)

  • Vehicle for drug dissolution/suspension

  • Microsyringes for intra-articular injections

Procedure:

  • Animal Acclimation: House rats under standard laboratory conditions with free access to food and water for a period of at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound, this compound + dexamethasone, positive control).

  • Anesthesia: Anesthetize the rats using an appropriate method.

  • Drug Administration: Administer this compound (or vehicle) via intra-articular injection into the knee joint.

  • Induction of Arthritis: Thirty minutes after drug administration, induce arthritis by injecting a solution of carrageenan into the same knee joint.

  • Observation: Allow the inflammation to develop over a period of approximately 6 hours.

  • Assessment of Inflammation:

    • Pain: Measure joint incapacitance or pain threshold using a suitable apparatus.

    • Edema: Quantify the swelling of the knee joint using a plethysmometer or calipers.

  • Biomarker Analysis: At the end of the observation period, euthanize the animals and collect synovial fluid and/or joint tissue. Analyze these samples for levels of inflammatory mediators such as prostaglandins (PGE2), cytokines (IL-1β, IL-6, GRO/CINC-1), and myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration).

Clinical Development

This compound has been investigated in a clinical trial for the treatment of symptomatic osteoarthritis of the knee (NCT02205814). However, the results of this study are not publicly available at the time of this writing.

Conclusion

This compound is a potent and selective bradykinin B2 receptor antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in reducing inflammation and pain in a relevant animal model of arthritis. Its ability to modulate key inflammatory signaling pathways highlights its potential as a therapeutic agent. Further clinical investigation is necessary to establish its safety and efficacy in human populations.

References

The Discovery and Development of Fasitibant Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant chloride (MEN16132) is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2R) receptor.[1][2] This technical guide provides an in-depth overview of the discovery and development of this compound, with a focus on its pharmacological characterization, mechanism of action, and preclinical efficacy. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways are presented to support further research and development in the field of bradykinin receptor antagonism.

Introduction

Bradykinin, a nine-amino-acid peptide, is a potent inflammatory mediator that exerts its effects primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[3][4] Activation of the B2 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and increased vascular permeability.[3] Consequently, antagonism of the B2 receptor represents a promising therapeutic strategy for a range of inflammatory conditions, including osteoarthritis and rheumatoid arthritis. This compound was developed as a highly selective and potent non-peptide antagonist to overcome the limitations of early peptide-based antagonists.

Physicochemical Properties

  • Chemical Name: 4-(S)-amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride

  • Synonyms: MEN16132

  • Molecular Formula: C36H49Cl3N6O6S

  • Molecular Weight: 800.23 g/mol

Mechanism of Action

This compound is a competitive antagonist of the bradykinin B2 receptor. By binding to the B2 receptor, it prevents the binding of bradykinin and subsequent activation of downstream signaling pathways. The B2 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by bradykinin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream events that contribute to the inflammatory response.

Furthermore, bradykinin B2 receptor activation has been shown to transactivate the Fibroblast Growth Factor Receptor-1 (FGFR-1), leading to the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinases 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). This compound effectively blocks these signaling cascades by preventing the initial binding of bradykinin to its receptor.

Signaling Pathway Diagram

Bradykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds and Activates Fasitibant This compound Fasitibant->B2R Binds and Inhibits FGFR1 FGFR-1 B2R->FGFR1 Transactivates Gq Gq B2R->Gq Activates FRS_alpha FRSα FGFR1->FRS_alpha Phosphorylates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Inflammation Inflammatory Response Ca2->Inflammation PKC->Inflammation ERK12 ERK1/2 FRS_alpha->ERK12 Activates STAT3 STAT3 FRS_alpha->STAT3 Activates ERK12->Inflammation STAT3->Inflammation

Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacology

The potency and selectivity of this compound have been extensively characterized through a series of in vitro assays.

Radioligand Binding Affinity

Competition binding assays were performed to determine the affinity of this compound for the bradykinin B2 receptor.

Cell/Tissue SourceRadioligandpKi
CHO cells (human B2R)[3H]bradykinin10.5
Human lung fibroblasts[3H]bradykinin10.5
Guinea pig airways[3H]bradykinin10.0
Guinea pig ileum longitudinal smooth muscle[3H]bradykinin10.2
Guinea pig cultured colonic myocytes[3H]bradykinin10.3

Table 1: Binding Affinity (pKi) of this compound for Bradykinin B2 Receptors.

Functional Antagonist Potency

The antagonist potency of this compound was evaluated in functional assays measuring the inhibition of bradykinin-induced responses.

Assay TypeCell/Tissue SourceResponse MeasuredpKB
Inositol Phosphate AccumulationCHO cells (human B2R)Inositolphosphates10.3
Inositol Phosphate AccumulationGuinea pig colonic myocytesInositolphosphates10.3
Contractile ResponseHuman detrusor smooth muscleContraction9.9
Contractile ResponseGuinea pig ileum longitudinal smooth muscleContraction10.1

Table 2: Antagonist Potency (pKB) of this compound in Functional Assays.

Preclinical Efficacy in an Arthritis Model

The in vivo anti-inflammatory effects of this compound were assessed in a carrageenan-induced inflammatory arthritis model in rats.

Inhibition of Inflammatory Mediators

Intra-articular administration of this compound, alone and in combination with dexamethasone, significantly reduced the carrageenan-induced release of key inflammatory mediators in the knee joint.

Treatment (100 µg per knee)IL-1β (% Inhibition)IL-6 (% Inhibition)GRO/CINC-1 (% Inhibition)PGE Metabolites (% Inhibition)
This compound~50%~40%~60%~30%
Dexamethasone~50%~40%~60%~30%
This compound + Dexamethasone~80%~70%~85%~80%

Table 3: Inhibition of Carrageenan-Induced Inflammatory Mediators in Rat Knee Joints.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the B2 receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (from cells expressing B2R) start->prep_membranes incubation Incubate: - Membranes - [3H]bradykinin (fixed concentration) - this compound (varying concentrations) prep_membranes->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the bradykinin B2 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]bradykinin) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (General Protocol)

This protocol outlines a general method for assessing the functional antagonist activity of a compound by measuring its effect on agonist-induced inositol phosphate accumulation.

Methodology:

  • Cell Culture and Labeling: Cells expressing the B2 receptor are cultured and pre-labeled with [3H]myo-inositol.

  • Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a fixed concentration of a B2 receptor agonist (bradykinin).

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Separation and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography and the radioactivity in each fraction is quantified by scintillation counting.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced accumulation of inositol phosphates, and a pKB value is calculated.

Carrageenan-Induced Inflammatory Arthritis in Rats

Experimental Design:

Arthritis_Model_Workflow start Start acclimatization Acclimatize Male Wistar Rats start->acclimatization anesthesia Anesthetize Rats acclimatization->anesthesia drug_admin Intra-articular Injection of: - Vehicle - this compound - Dexamethasone - Combination anesthesia->drug_admin carrageenan_injection Intra-articular Injection of Carrageenan (30 minutes post-drug) drug_admin->carrageenan_injection incubation_period 6-hour Incubation carrageenan_injection->incubation_period euthanasia_collection Euthanize and Collect Samples: - Synovial lavage fluid - Knee joint capsule incubation_period->euthanasia_collection analysis Analyze Samples: - Cytokine levels (ELISA) - Prostaglandin levels (EIA) euthanasia_collection->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced arthritis model in rats.

Methodology:

  • Animals: Male Wistar rats are used for the study.

  • Drug Administration: this compound, dexamethasone, or their combination are administered via intra-articular injection into the knee joint.

  • Induction of Arthritis: Thirty minutes after drug administration, inflammation is induced by an intra-articular injection of carrageenan.

  • Sample Collection: After 6 hours, the animals are euthanized, and synovial lavage fluid and the knee joint capsule are collected.

  • Biochemical Analysis: The levels of inflammatory mediators such as IL-1β, IL-6, GRO/CINC-1 (the rat orthologue of IL-8), and prostaglandin E2 metabolites are measured using ELISA and enzyme immunoassay (EIA) kits, respectively.

Synthesis

The synthesis of this compound (MEN16132) was carried out at the Chemical Development Department of Menarini Ricerche in Pisa, Italy. Detailed synthetic procedures are proprietary and not publicly available.

Clinical Development

This compound has been investigated in clinical trials for the treatment of osteoarthritis. A Phase II clinical trial (NCT02205814) evaluated the efficacy and safety of intra-articular injections of Fasitibant in patients with symptomatic osteoarthritis of the knee.

Conclusion

This compound is a potent and selective non-peptide antagonist of the bradykinin B2 receptor with demonstrated preclinical efficacy in a model of inflammatory arthritis. Its ability to block the pro-inflammatory effects of bradykinin highlights its therapeutic potential for the treatment of inflammatory disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on bradykinin receptor antagonists and related fields. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in human diseases.

References

Fasitibant Chloride Signaling Cascade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant chloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2][3] Bradykinin, a nonapeptide, is a key mediator in inflammatory processes, and its effects are primarily mediated through the B2R, a G protein-coupled receptor (GPCR).[4] By blocking the B2R, this compound has demonstrated significant anti-inflammatory and analgesic properties in preclinical models, making it a compound of interest for therapeutic development in conditions such as osteoarthritis and other inflammatory disorders.[1] This technical guide provides a comprehensive overview of the this compound signaling cascade, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of its endogenous ligand, bradykinin. The B2R is constitutively expressed in a variety of cell types and is coupled to the Gq/11 class of G proteins.

Upon bradykinin binding, the B2R activates a signaling cascade that includes:

  • Gq/11 Protein Activation: The activated B2R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

  • Downstream Signaling: The activation of PLC, increased intracellular calcium, and PKC activation lead to a cascade of downstream events, including the activation of the NF-κB signaling pathway and the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway. These pathways ultimately result in the transcription of pro-inflammatory genes, leading to the production of inflammatory mediators such as prostaglandins and cytokines (e.g., IL-1β, IL-6, IL-8/GRO/CINC-1).

This compound, by blocking the initial step of bradykinin binding to the B2R, effectively inhibits this entire downstream signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data for this compound's binding affinity, functional antagonism, and in vivo efficacy.

Table 1: In Vitro Activity of this compound (MEN16132)

ParameterSpecies/Cell LineValueReference
Binding Affinity (pKi) Human B2R (CHO cells)10.5
Human Lung Fibroblasts10.5
Guinea Pig Airways10.0
Guinea Pig Ileum10.2
Guinea Pig Colonic Myocytes10.3
Functional Antagonism (pKB) Human B2R (IP Accumulation, CHO cells)10.3
Guinea Pig B2R (IP Accumulation, Colonic Myocytes)10.3
Human Detrusor Smooth Muscle (Contraction)9.9
Guinea Pig Ileum (Contraction)10.1

Table 2: In Vivo Efficacy of this compound in Carrageenan-Induced Inflammatory Arthritis in Rats (Intra-articular administration)

ParameterDose% Inhibition (Fasitibant alone)% Inhibition (Fasitibant + Dexamethasone)Reference
Knee Joint Incapacitation (Pain) 100 µ g/knee ~40-45%~100%
Knee Joint Edema 100 µ g/knee ~50%~100%
Myeloperoxidase (MPO) Activity 100 µ g/knee ~50%~100%
Prostaglandin Release 100 µ g/knee ~30%~80%
IL-1β Release 100 µ g/knee Significant InhibitionGreater Inhibition than either drug alone
IL-6 Release 100 µ g/knee Significant InhibitionGreater Inhibition than either drug alone
GRO/CINC-1 (IL-8) Release 100 µ g/knee Significant InhibitionGreater Inhibition than either drug alone

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor.

  • Radioligand: [3H]bradykinin.

  • Non-specific Binding Control: A high concentration of unlabeled bradykinin or another B2 receptor antagonist.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound (this compound) at various dilutions.

    • 50 µL of [3H]bradykinin at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to antagonize bradykinin-induced activation of the Gq pathway.

Materials:

  • Cells: CHO cells expressing the human bradykinin B2 receptor.

  • Labeling Reagent: [3H]myo-inositol.

  • Stimulant: Bradykinin.

  • Test Compound: this compound.

  • Assay Medium: Inositol-free medium.

  • Lysis Buffer: e.g., 0.1 M formic acid.

  • Anion Exchange Resin.

  • Scintillation Fluid.

Procedure:

  • Cell Culture and Labeling: Plate the cells in multi-well plates and culture overnight. Label the cells by incubating with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add bradykinin to stimulate the cells and incubate for a defined period (e.g., 30-60 minutes).

  • Lysis and IP Isolation: Terminate the reaction by adding lysis buffer. Isolate the inositol phosphates from the cell lysates using anion exchange chromatography.

  • Quantification: Measure the amount of [3H]inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the potency of this compound to inhibit bradykinin-induced IP accumulation and calculate the pKB value.

Carrageenan-Induced Inflammatory Arthritis in Rats

This in vivo model is used to assess the anti-inflammatory and analgesic effects of this compound.

Materials:

  • Animals: Male Wistar rats.

  • Inducing Agent: λ-carrageenan (e.g., 2% in sterile saline).

  • Test Compound: this compound (e.g., 100 µg in sterile saline for intra-articular injection).

  • Anesthetic: e.g., pentobarbital.

  • Measurement Tools: Incapacitance tester (for pain assessment), calipers (for edema measurement).

  • Reagents for MPO and cytokine analysis.

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Drug Administration: Anesthetize the rats and administer this compound (and/or other test compounds) via intra-articular injection into the right knee joint 30 minutes before the carrageenan injection.

  • Induction of Arthritis: Inject λ-carrageenan into the same knee joint to induce an inflammatory response.

  • Assessment of Pain and Edema: At a specified time point (e.g., 6 hours) after carrageenan injection, assess knee joint incapacitation by measuring the weight distribution on the hind limbs. Measure the knee joint diameter to quantify edema.

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the synovial fluid and joint capsule tissue. Analyze the tissue for myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of inflammatory mediators such as prostaglandins and cytokines (IL-1β, IL-6, GRO/CINC-1) using appropriate assay kits (e.g., ELISA).

  • Data Analysis: Compare the results from the fasitibant-treated groups with the vehicle-treated control group to determine the percentage of inhibition of the inflammatory parameters.

Visualizations

This compound Signaling Pathway

Fasitibant_Signaling_Cascade Fasitibant Fasitibant Chloride B2R Bradykinin B2 Receptor (GPCR) Fasitibant->B2R Inhibits Bradykinin Bradykinin Bradykinin->B2R Activates Gq Gq/11 Protein B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Cascade (e.g., ERK) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Pro-inflammatory Gene Expression (Prostaglandins, Cytokines) MAPK->Inflammation NFkB->Inflammation

Caption: The signaling cascade initiated by bradykinin binding to the B2 receptor and its inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare B2R-expressing cell membranes Incubation Incubate membranes, [3H]bradykinin, and Fasitibant Membranes->Incubation Radioligand Prepare [3H]bradykinin Radioligand->Incubation Fasitibant Prepare serial dilutions of this compound Fasitibant->Incubation Filtration Rapid vacuum filtration to separate bound and free Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Scintillation counting of bound radioactivity Washing->Counting Analysis Calculate specific binding, IC50, and Ki values Counting->Analysis

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Experimental Workflow for Carrageenan-Induced Arthritis Model

Carrageenan_Arthritis_Workflow cluster_procedure In Vivo Procedure cluster_assessment Assessment (6 hours post-induction) cluster_exvivo Ex Vivo Analysis Acclimatize Acclimatize rats Administer Administer this compound (intra-articular) Acclimatize->Administer Induce Induce arthritis with Carrageenan (intra-articular) Administer->Induce Pain Measure knee joint incapacitation (pain) Induce->Pain Edema Measure knee joint diameter (edema) Induce->Edema Collect Collect synovial fluid and joint tissue Pain->Collect Edema->Collect Biochem Analyze MPO activity and inflammatory mediators Collect->Biochem

Caption: Workflow for evaluating the in vivo efficacy of this compound in a rat model of inflammatory arthritis.

Conclusion

This compound is a highly potent and selective bradykinin B2 receptor antagonist with a well-defined mechanism of action. Its ability to block the B2R-mediated signaling cascade, which plays a crucial role in inflammation and pain, has been demonstrated through robust in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on bradykinin receptor antagonists and their therapeutic applications. The visual representations of the signaling pathway and experimental workflows further aid in the understanding of the scientific basis for the development of this compound as a potential treatment for inflammatory conditions.

References

Pharmacological Profile of Fasitibant Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant chloride (formerly MEN16132) is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R). It has been investigated for its therapeutic potential in inflammatory conditions, particularly osteoarthritis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and clinical development status. This document includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[1] The B2 receptor is constitutively expressed in a variety of tissues and is involved in physiological processes such as vasodilation and smooth muscle contraction.[2] Dysregulation of the bradykinin system is implicated in the pathophysiology of various inflammatory diseases, making the B2 receptor an attractive therapeutic target. This compound has been developed as a specific antagonist to block the actions of bradykinin at the B2 receptor, thereby mitigating inflammatory responses.

Mechanism of Action

This compound is a competitive antagonist of the bradykinin B2 receptor.[1] By binding to the B2 receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling cascade that leads to the cardinal signs of inflammation: pain, swelling, heat, and redness.

Signaling Pathway of the Bradykinin B2 Receptor

Activation of the B2 receptor by bradykinin primarily initiates signaling through Gαq, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including the production of pro-inflammatory mediators like prostaglandins and cytokines.

Bradykinin B2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bradykinin Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds & Activates Gaq Gαq B2R->Gaq Activates Fasitibant This compound Fasitibant->B2R Binds & Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammatory_Response Pro-inflammatory Response Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Bradykinin B2 Receptor Signaling Pathway and Fasitibant Inhibition.

Pharmacological Data

In Vitro Pharmacology

This compound has demonstrated high affinity and potency for the bradykinin B2 receptor across multiple species and tissues in in vitro assays.

Table 1: In Vitro Receptor Binding Affinity of this compound (MEN16132)

SpeciesTissue/Cell LinepKiReference
HumanCHO cells (recombinant B2R)10.5[1]
HumanLung fibroblasts10.5[1]
Guinea PigAirways10.0
Guinea PigIleum longitudinal smooth muscle10.2
Guinea PigCultured colonic myocytes10.3
RatUterus10.4
RatAirways10.1
RabbitIleum smooth muscle10.4
PigIleum smooth muscle10.3

Table 2: In Vitro Functional Antagonist Potency of this compound (MEN16132)

SpeciesTissue/Cell LineAssaypKBReference
HumanCHO cells (recombinant B2R)Inositol Phosphate Accumulation10.3
HumanDetrusor smooth muscleContraction9.9
Guinea PigColonic myocytesInositol Phosphate Accumulation10.3
Guinea PigIleum longitudinal smooth muscleContraction10.1
RatUterusContraction9.7
RatUrinary BladderContraction9.7

This compound exhibits high selectivity for the B2 receptor, with a pKi of <5 for the human bradykinin B1 receptor.

In Vivo Pharmacology

Preclinical studies in animal models of inflammation have demonstrated the in vivo efficacy of this compound.

Table 3: In Vivo Efficacy of this compound (MEN16132)

Animal ModelConditionRoute of AdministrationKey FindingsReference
RatCarrageenan-induced inflammatory arthritisIntra-articularReduced joint pain and edema. In combination with dexamethasone, it was more effective at inhibiting knee joint inflammation and the release of inflammatory mediators (prostaglandins, IL-1β, IL-6, GRO/CINC-1).
Guinea PigBradykinin-induced bronchoconstrictionIntravenous, Intratracheal, AerosolDose-dependent inhibition of bronchoconstriction with a long duration of action (over 8 hours at 30 nmol/kg IV). Topical administration was effective without systemic effects.
Guinea PigBradykinin-induced nasal mucosa microvascular leakageIntranasalDose-dependent and long-lasting reduction of plasma protein extravasation. The inhibitory effect lasted for more than 15 hours at 10 nmol/nostril.
Pharmacokinetics

Detailed quantitative preclinical and clinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, bioavailability, metabolism, and excretion, are not extensively available in the public domain. Preclinical studies in guinea pigs suggest a long duration of action following both intravenous and local administration.

Clinical Development

This compound has been investigated in Phase 2 clinical trials for the treatment of pain associated with osteoarthritis of the knee.

Table 4: Clinical Trials of this compound

ClinicalTrial.gov IdentifierTitleStatusPhase
NCT01091116A Locally Injected Bradykinin Antagonist for TReatment of OSteoarthritiSCompleted2
NCT02205814Fasitibant Intra-articular Injection in Patients With Symptomatic Osteoarthritis of the KneeCompleted2

The purpose of these studies was to evaluate the efficacy, safety, and dose-response of intra-articular injections of this compound in reducing pain in patients with knee osteoarthritis. Detailed results from these trials are not widely published.

Experimental Protocols

Bradykinin B2 Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound for the bradykinin B2 receptor.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing B2 receptors Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-Bradykinin (Radioligand) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Quantification Quantify bound radioactivity using scintillation counting Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis

Workflow for Bradykinin B2 Receptor Binding Assay.

Materials:

  • Cell membranes expressing the human bradykinin B2 receptor.

  • [3H]-Bradykinin (Radioligand).

  • This compound or other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, [3H]-Bradykinin, and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to antagonize bradykinin-induced activation of the B2 receptor by quantifying the accumulation of inositol phosphates.

Workflow for Inositol Phosphate Accumulation Assay.

Materials:

  • Cells expressing the human bradykinin B2 receptor (e.g., CHO cells).

  • [3H]-myo-inositol.

  • This compound or other test compounds.

  • Bradykinin.

  • Lithium chloride (LiCl) solution.

  • Lysis buffer (e.g., perchloric acid).

  • Ion-exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cells are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.

  • The cells are washed and pre-incubated with varying concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatases, allowing IPs to accumulate).

  • Cells are then stimulated with a fixed concentration of bradykinin for a defined period.

  • The reaction is terminated by adding a lysis buffer.

  • The cell lysates are collected, and the inositol phosphates are separated from other components using ion-exchange chromatography.

  • The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.

  • The ability of the test compound to inhibit bradykinin-stimulated IP accumulation is used to determine its antagonist potency (pKB).

Carrageenan-Induced Inflammatory Arthritis in Rats

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of test compounds.

Materials:

  • Male Wistar rats.

  • Lambda-carrageenan solution (e.g., 2% in sterile saline).

  • This compound or other test compounds.

  • Anesthetic (e.g., pentobarbital).

  • Calipers for measuring joint diameter.

  • Equipment for assessing pain/incapacitation (e.g., incapacitance tester).

Procedure:

  • Rats are anesthetized.

  • The test compound (e.g., this compound) or vehicle is administered via intra-articular injection into the right knee joint.

  • After a short pre-treatment period (e.g., 30 minutes), a solution of carrageenan is injected into the same knee joint to induce inflammation.

  • At various time points after carrageenan injection (e.g., up to 6 hours), the following parameters are measured:

    • Joint edema: The diameter of the knee joint is measured with calipers.

    • Pain/Incapacitation: Changes in weight-bearing on the inflamed limb are assessed.

  • At the end of the experiment, synovial fluid and joint tissues can be collected for the analysis of inflammatory mediators (e.g., prostaglandins, cytokines) and neutrophil recruitment (e.g., myeloperoxidase assay).

  • The effects of the test compound are compared to the vehicle-treated control group to determine its anti-inflammatory and analgesic activity.

Conclusion

This compound is a highly potent and selective bradykinin B2 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and pain. Its development has progressed to Phase 2 clinical trials for osteoarthritis, indicating its potential as a therapeutic agent for inflammatory conditions. While detailed pharmacokinetic data are not widely available, its in vitro and in vivo pharmacological profile supports its mechanism of action. The information and protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development who are interested in the bradykinin system and the therapeutic potential of B2 receptor antagonists.

References

In Vitro Characterization of Fasitibant Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the in vitro characterization of Fasitibant chloride (MEN16132), a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R). It is intended for researchers, scientists, and drug development professionals engaged in the study of the kallikrein-kinin system and its role in inflammation, pain, and other pathophysiological processes. This guide details the mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for assays relevant to its characterization.

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] The B2 receptor is constitutively expressed in a wide variety of tissues and is the primary mediator for the acute inflammatory and pain-sensitizing effects of its endogenous ligand, bradykinin.[3]

Upon binding of bradykinin, the B2 receptor couples primarily through Gαq/11 proteins to activate Phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This signaling cascade culminates in various cellular responses, including vasodilation, increased vascular permeability, and the production of inflammatory mediators like prostaglandin E2 (PGE2).

This compound selectively binds to the B2 receptor, thereby preventing bradykinin from binding and initiating this downstream signaling cascade. This antagonistic action has been demonstrated in vitro by its ability to inhibit bradykinin-induced PGE2 formation and cyclooxygenase-2 (COX-2) gene expression in human fibroblast-like synoviocytes.

B2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor (B2R) Gq Gαq/11 B2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ ↑ ER->Ca Releases Effects Downstream Effects (Inflammation, Pain, PGE2↑) Ca->Effects PKC->Effects BK Bradykinin (Agonist) BK->B2R Binds & Activates Fasitibant This compound (Antagonist) Fasitibant->B2R Blocks

Caption: Bradykinin B2 Receptor Signaling and Fasitibant Inhibition.

Binding Affinity and Functional Potency

CompoundAssay TypeParameterValue (nM)Reference
Icatibant Radioligand BindingKi0.60
Calcium MobilizationIC500.81
Compound 3 (Ref.) Radioligand BindingKi0.50
Calcium MobilizationIC500.16
NPC 567 (Ref.) Radioligand BindingKi7.2

Key In Vitro Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the B2 receptor.

Methodology

  • Biological Material: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the recombinant human bradykinin B2 receptor.

  • Radioligand: [3H]-Bradykinin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Thaw cell membranes on ice and dilute to a target concentration (e.g., 5-10 µg protein per well) in ice-cold Assay Buffer.

    • In a 96-well plate, add assay components in the following order:

      • 25 µL Assay Buffer (for total binding) or a high concentration of unlabeled bradykinin (for non-specific binding).

      • 25 µL of serially diluted this compound or vehicle control.

      • 50 µL of [3H]-Bradykinin at a final concentration near its Kd.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Data are analyzed to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by agonist activation of the B2 receptor.

Calcium_Mobilization_Workflow A 1. Seed B2R-expressing cells in 96-well plates B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with serial dilutions of this compound or vehicle control B->C D 4. Add Bradykinin (agonist) at a fixed (EC80) concentration C->D E 5. Measure fluorescence intensity (e.g., using a FLIPR system) D->E F 6. Analyze data to determine IC50 values E->F

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Methodology

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human bradykinin B2 receptor.

  • Reagents: Calcium-sensitive dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), Bradykinin (agonist).

  • Procedure:

    • Seed cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

    • Remove culture medium and load cells with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Add serial dilutions of this compound (or reference antagonists) to the wells and pre-incubate for 30 minutes at room temperature.

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Add a solution of bradykinin to achieve a final concentration that elicits ~80% of the maximal response (EC80). The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time.

    • The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone, and data are fitted to a four-parameter logistic equation to determine the IC50 value.

Anti-inflammatory Activity in Synoviocytes

This assay assesses the ability of this compound to block the pro-inflammatory effects of bradykinin in a disease-relevant cell type, such as human fibroblast-like synoviocytes (FLS), which are implicated in osteoarthritis.

Methodology

  • Cell Line: Primary human fibroblast-like synoviocytes.

  • Treatments: Bradykinin (BK), Interleukin-1β (IL-1β), this compound.

  • Endpoints: Prostaglandin E2 (PGE2) release, Cyclooxygenase-2 (COX-2) gene and protein expression.

  • Procedure:

    • Culture FLS to near confluence in appropriate media.

    • Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle for 30 minutes.

    • Stimulate the cells with BK and/or IL-1β for a defined period (e.g., 24 hours for PGE2, 4-6 hours for COX-2 mRNA).

    • PGE2 Measurement: Collect the cell culture supernatant. Measure the concentration of PGE2 using a commercially available Enzyme Immunoassay (EIA) kit.

    • COX-2 Expression:

      • mRNA: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative real-time PCR (RT-qPCR) to measure COX-2 mRNA levels, normalizing to a housekeeping gene.

      • Protein: Lyse the cells and determine total protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane (Western Blot), and probe with antibodies specific for COX-2 and a loading control (e.g., GAPDH).

    • Analyze the data to determine if this compound reduces the BK-induced or BK-potentiated increase in PGE2 release and COX-2 expression.

References

Methodological & Application

Fasitibant Chloride: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasitibant chloride, a potent and selective non-peptide antagonist of the bradykinin B2 receptor, has demonstrated significant potential in preclinical models of inflammation and pain. Bradykinin, acting through its B2 receptor, is a key mediator in various pathological processes, including vasodilation, increased vascular permeability, and the sensitization of nociceptors. Consequently, the blockade of this receptor presents a compelling therapeutic strategy for a range of inflammatory conditions and pain states. This document provides detailed in vivo experimental protocols for evaluating the efficacy of this compound in established animal models of inflammatory arthritis, respiratory inflammation, and joint pain. Additionally, it summarizes key quantitative data from these studies and outlines the signaling pathway of the bradykinin B2 receptor.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of bradykinin to the B2 receptor, a G-protein coupled receptor (GPCR). Activation of the B2 receptor by bradykinin initiates a signaling cascade that leads to the production of pro-inflammatory mediators and the sensitization of sensory neurons. By inhibiting this interaction, this compound effectively mitigates these downstream effects.

B2R_Signaling_Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activates BK Bradykinin BK->B2R Binds & Activates Fasitibant Fasitibant chloride Fasitibant->B2R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Prostaglandins Prostaglandin Synthesis Ca_release->Prostaglandins Cytokines Cytokine Release PKC->Cytokines Vasodilation Vasodilation & Increased Permeability Prostaglandins->Vasodilation Pain Nociceptor Sensitization (Pain) Prostaglandins->Pain Cytokines->Vasodilation Cytokines->Pain

Figure 1: Simplified Bradykinin B2 Receptor Signaling Pathway

In Vivo Efficacy Models: Data Summary

The in vivo efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Rat Model of Carrageenan-Induced Inflammatory Arthritis[1]
ParameterControl (Carrageenan)This compound (100 µ g/knee )Dexamethasone (100 µ g/knee )This compound + Dexamethasone
Joint Incapacitation (% weight on inflamed limb) 24.4 ± 1.2%~55%~55%~100% (Full Inhibition)
Knee Joint Edema (Inhibition of swelling) 0%~50%~50%~100% (Abolished)
Neutrophil Infiltration (MPO activity, % inhibition) 0%~60%~60%>80% (Stronger Inhibition)
Prostaglandin E Metabolites (PGEMs, % inhibition) 0%~30%~30%~80%
IL-1β Release (% inhibition) 0%Significant InhibitionSignificant InhibitionGreater Inhibition than either drug alone
IL-6 Release (% inhibition) 0%Significant InhibitionSignificant InhibitionGreater Inhibition than either drug alone
GRO/CINC-1 (IL-8) Release (% inhibition) 0%Significant InhibitionSignificant InhibitionGreater Inhibition than either drug alone
Table 2: Efficacy of this compound (MEN16132) in Guinea Pig Models of Airway Inflammation
ModelAgonistThis compound DoseRouteEffect
Bronchoconstriction Bradykinin30 nmol/kgi.v.Complete inhibition for >8 hours
Nasal Mucosa Plasma Protein Extravasation Bradykinin (100 nmol/nostril)1 nmol/nostrili.n.Significant inhibition for at least 6 hours
Nasal Mucosa Plasma Protein Extravasation Bradykinin (100 nmol/nostril)10 nmol/nostrili.n.Inhibition for >15 hours
Table 3: Efficacy of this compound in a Rat Model of Inflammatory Joint Pain[2]
ParameterTreatmentEffect
Bradykinin-induced nociceptor activation Fasitibant (300 µM, intra-arterial)Reduced excitatory effects of Bradykinin
Carrageenan-induced inflammatory hyperalgesia Fasitibant (100 µ g/knee , intra-articular)Significant reduction for up to 4 days

Experimental Protocols

Protocol 1: Carrageenan-Induced Inflammatory Arthritis in Rats

This protocol is designed to assess the anti-inflammatory and analgesic effects of this compound in an acute model of arthritis.

Arthritis_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_induction Inflammation Induction cluster_assessment Outcome Assessment (6 hours post-carrageenan) Animals Male Wistar Rats (250-300g) Anesthesia Anesthetize (e.g., Pentobarbital 40 mg/kg, i.p.) Animals->Anesthesia Drug_Admin Intra-articular injection into right knee: - Vehicle - this compound (100 µg in 25 µL saline) - Dexamethasone (100 µg in 25 µL saline) - Combination Anesthesia->Drug_Admin Carrageenan_Admin 30 min post-drug: Intra-articular injection of 2% λ-carrageenan (25 µL) into the right knee Drug_Admin->Carrageenan_Admin Pain Joint Incapacitation Test (measure weight distribution) Carrageenan_Admin->Pain Edema Knee Joint Diameter (measure swelling) Carrageenan_Admin->Edema Biomarkers Synovial Lavage & Tissue Homogenization: - Neutrophil Infiltration (MPO assay) - Prostaglandin Levels (EIA) - Cytokine Levels (ELISA for IL-1β, IL-6, IL-8) Carrageenan_Admin->Biomarkers

Figure 2: Experimental Workflow for Carrageenan-Induced Arthritis

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Dexamethasone (positive control)

  • λ-Carrageenan

  • Sterile saline

  • Anesthetic agent (e.g., pentobarbital)

  • Incapacitance tester

  • Calipers

  • Reagents for MPO assay, Prostaglandin EIA, and Cytokine ELISAs

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Anesthesia: Anesthetize rats via intraperitoneal injection of pentobarbital (40 mg/kg).

  • Drug Administration:

    • Administer this compound (100 µg in 25 µL sterile saline), vehicle, or a positive control (e.g., dexamethasone, 100 µg in 25 µL) via intra-articular injection into the right knee joint.

    • For combination studies, co-administer the drugs in the same injection volume.

    • Inject the contralateral (left) knee with sterile saline as an internal control.

  • Induction of Inflammation: 30 minutes after drug administration, inject 25 µL of a 2% λ-carrageenan solution in sterile saline into the right knee joint.

  • Outcome Measures (6 hours post-carrageenan):

    • Joint Incapacitation (Pain): Measure the weight distribution on each hind limb using an incapacitance tester. A decrease in weight-bearing on the inflamed limb indicates pain.

    • Knee Joint Edema: Measure the diameter of the knee joint using calipers to quantify swelling.

    • Biomarker Analysis:

      • Euthanize the animals and perform a synovial lavage of the knee joint with saline to collect synovial fluid.

      • Homogenize the synovial capsule.

      • Measure neutrophil infiltration by quantifying myeloperoxidase (MPO) activity in the synovial tissue homogenate.

      • Determine the concentration of prostaglandin E metabolites (PGEMs) in the synovial lavage fluid using an enzyme immunoassay (EIA).

      • Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, and GRO/CINC-1) in the synovial capsule homogenates using ELISAs.

Protocol 2: Bradykinin-Induced Bronchoconstriction and Nasal Inflammation in Guinea Pigs

This protocol evaluates the ability of this compound to inhibit bradykinin-induced airway responses.

Respiratory_Workflow cluster_prep Animal Preparation cluster_broncho Bronchoconstriction Model cluster_nasal Nasal Inflammation Model Animals Male Dunkin-Hartley Guinea Pigs Anesthesia Anesthetize Animals->Anesthesia Tracheostomy Perform Tracheostomy & Mechanical Ventilation Anesthesia->Tracheostomy Evans_Blue Administer Evans Blue dye (i.v.) Anesthesia->Evans_Blue Drug_Admin_B Administer this compound: - i.v. (e.g., 30 nmol/kg) - Aerosol Tracheostomy->Drug_Admin_B BK_Challenge_B Administer Bradykinin (i.v.) Drug_Admin_B->BK_Challenge_B Measure_B Measure changes in pulmonary inflation pressure BK_Challenge_B->Measure_B Drug_Admin_N Administer this compound: - Intranasal (i.n.) (e.g., 1-10 nmol/nostril) Evans_Blue->Drug_Admin_N BK_Challenge_N Administer Bradykinin (i.n., 100 nmol/nostril) Drug_Admin_N->BK_Challenge_N Measure_N Quantify Evans Blue extravasation in nasal mucosa BK_Challenge_N->Measure_N

Figure 3: Experimental Workflows for Respiratory Models

Materials:

  • Male Dunkin-Hartley guinea pigs

  • This compound

  • Bradykinin

  • Anesthetic agent

  • Ventilator and pressure transducer

  • Evans Blue dye

  • Formamide

  • Spectrophotometer

Procedure for Bronchoconstriction:

  • Animal Preparation: Anesthetize the guinea pig and perform a tracheostomy. Mechanically ventilate the animal and monitor pulmonary inflation pressure.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenously or by aerosol) at various doses.

  • Bradykinin Challenge: After a suitable pre-treatment time, administer an intravenous bolus of bradykinin to induce bronchoconstriction.

  • Measurement: Record the increase in pulmonary inflation pressure as an index of bronchoconstriction. The inhibitory effect of this compound is determined by the reduction in the bradykinin-induced response.

Procedure for Nasal Plasma Protein Extravasation:

  • Animal Preparation: Anesthetize the guinea pig.

  • Evans Blue Administration: Inject Evans Blue dye (which binds to albumin) intravenously.

  • Drug Administration: Administer this compound intranasally at various doses (e.g., 0.01-10 nmol/nostril).

  • Bradykinin Challenge: After the pre-treatment period, administer bradykinin (100 nmol/nostril) intranasally to induce plasma protein extravasation.

  • Measurement: After a set time, euthanize the animal, dissect the nasal mucosa, and extract the extravasated Evans Blue dye using formamide. Quantify the amount of dye spectrophotometrically to determine the extent of plasma protein leakage.

Protocol 3: Nociceptor Sensitization in the Rat Knee Joint

This protocol uses in vivo electrophysiology to directly measure the effect of this compound on the activity of pain-sensing neurons in the joint.[1]

Materials:

  • Male Wistar rats

  • This compound

  • Bradykinin

  • Kaolin and Carrageenan (for inducing inflammation)

  • Anesthetic agent

  • Electrophysiological recording equipment (amplifier, data acquisition system, microelectrodes)

  • Micromanipulators

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the rat.

  • Surgical Preparation: Expose the medial articular nerve of the knee joint for electrophysiological recording.

  • Electrophysiological Recording:

    • Isolate single or multi-unit afferent nerve fiber activity using microelectrodes.

    • Characterize the fibers based on their response to innocuous and noxious mechanical stimulation of the joint.

  • Drug Administration:

    • Administer bradykinin (e.g., 100 µM) into the saphenous artery to induce excitation and sensitization of the nociceptors.

    • In a separate group of animals, pre-treat with this compound (e.g., 300 µM, intra-arterially) before the bradykinin challenge.

  • Data Acquisition and Analysis:

    • Record the nerve impulse activity evoked by passive movements of the joint before and after drug administration.

    • Analyze the firing frequency and response thresholds of the nociceptors to determine the effect of this compound on bradykinin-induced sensitization.

  • Behavioral Correlate (optional): In a separate cohort of animals, induce inflammatory hyperalgesia with intra-articular carrageenan and assess the analgesic effect of intra-articular this compound using the incapacitance test over several days.[1]

Conclusion

The in vivo experimental protocols described herein provide a robust framework for the preclinical evaluation of this compound. The data consistently demonstrate its efficacy in mitigating inflammation and pain in relevant animal models, supporting its potential as a therapeutic agent for inflammatory diseases and pain conditions. The detailed methodologies and quantitative data presented in these application notes are intended to facilitate further research and development of this promising bradykinin B2 receptor antagonist.

References

Application Notes and Protocols for Fasitibant Chloride Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant chloride is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) involved in inflammatory processes.[1][2] The bradykinin B2 receptor is primarily coupled to Gq proteins, which, upon activation, stimulate phospholipase C (PLC).[3][4][5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration. This application note provides a detailed protocol for a cell-based assay to characterize the antagonistic activity of this compound on the bradykinin B2 receptor by measuring changes in intracellular calcium.

Principle of the Assay

This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium induced by the natural B2R agonist, bradykinin. Cells expressing the bradykinin B2 receptor are pre-loaded with a calcium-sensitive fluorescent dye. The addition of bradykinin leads to B2R activation and a subsequent increase in intracellular calcium, which is detected as an increase in fluorescence. When this compound is pre-incubated with the cells, it competitively binds to the B2 receptors, thereby inhibiting bradykinin-induced calcium mobilization in a dose-dependent manner. The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50).

Data Presentation

CompoundTargetCell LineAssay TypeAgonist Used (Concentration)IC50
This compoundBradykinin B2 ReceptorHEK293-B2RCalcium MobilizationBradykinin (EC80)~1-10 nM (Expected)
Reference Antagonist (e.g., Icatibant)Bradykinin B2 ReceptorHEK293-B2RCalcium MobilizationBradykinin (EC80)Literature Value

Mandatory Visualizations

Bradykinin B2 Receptor Signaling Pathway

B2R_Signaling_Pathway B2R Bradykinin B2 Receptor (B2R) Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release Ca_release->PKC Activates ER Endoplasmic Reticulum (ER) IP3R->Ca_release Bradykinin Bradykinin (Agonist) Bradykinin->B2R Activates Fasitibant This compound (Antagonist) Fasitibant->B2R Inhibits

Caption: Signaling pathway of the bradykinin B2 receptor.

Experimental Workflow for this compound Antagonist Assay

Assay_Workflow start Start cell_culture 1. Culture HEK293 cells stably expressing B2R start->cell_culture seeding 2. Seed cells into a 96-well black, clear-bottom plate cell_culture->seeding dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seeding->dye_loading incubation1 4. Incubate to allow dye de-esterification dye_loading->incubation1 compound_addition 5. Add this compound (or vehicle control) incubation1->compound_addition incubation2 6. Incubate with antagonist compound_addition->incubation2 agonist_addition 7. Add Bradykinin (agonist) and measure fluorescence incubation2->agonist_addition data_analysis 8. Analyze data to determine IC50 value agonist_addition->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound cell-based assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human bradykinin B2 receptor (HEK293-B2R). Alternatively, CHO-K1 cells expressing the receptor can be used.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Plates: Black, clear-bottom 96-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM (or a similar calcium-sensitive dye).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Bradykinin acetate salt.

  • Antagonist: this compound.

  • Control Antagonist (optional): Icatibant.

  • Reagents for Dye Loading: Pluronic F-127, anhydrous DMSO.

  • Fluorescence Plate Reader: With excitation/emission wavelengths suitable for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibition of bradykinin-induced calcium mobilization by this compound.

1. Cell Seeding: a. Culture HEK293-B2R cells to 80-90% confluency. b. Harvest the cells and resuspend them in the cell culture medium. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For example, for a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix 4 µL of 1 mM Fluo-4 AM in DMSO and 2 µL of 20% Pluronic F-127 in DMSO into 1 mL of Assay Buffer. b. Gently remove the culture medium from the wells. c. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 60 minutes in the dark. e. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. f. Add 100 µL of Assay Buffer to each well.

3. Antagonist Addition: a. Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. b. Add 100 µL of the diluted this compound (or vehicle control) to the respective wells. c. Incubate the plate at room temperature for 15-30 minutes in the dark.

4. Agonist Addition and Fluorescence Measurement: a. Prepare a bradykinin solution in Assay Buffer at 2X the final desired concentration (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment). b. Place the plate in a fluorescence plate reader. c. Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds. d. Record a baseline fluorescence for 10-20 seconds. e. Add 20 µL of the bradykinin solution to each well. f. Continue recording the fluorescence intensity for an additional 2-3 minutes.

5. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percent inhibition of the bradykinin response versus the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of dyeEnsure thorough washing after dye loading.
Cell deathCheck cell viability before and after the assay.
Low signal-to-noise ratio Low receptor expressionUse a cell line with confirmed high expression of B2R.
Insufficient dye loadingOptimize dye concentration and loading time.
Low agonist concentrationUse an appropriate EC80 concentration of bradykinin.
High well-to-well variability Uneven cell seedingEnsure a homogenous cell suspension and careful pipetting.
Edge effectsAvoid using the outer wells of the plate or fill them with buffer.

Conclusion

This application note provides a robust and reliable method for characterizing the antagonistic activity of this compound on the bradykinin B2 receptor. The described calcium mobilization assay is a functional, cell-based approach that is well-suited for determining the potency of B2R antagonists and can be adapted for high-throughput screening applications in drug discovery and development.

References

Fasitibant Chloride: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant chloride, also known as MEN16132, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2) receptor.[1][2] Bradykinin, a nonapeptide, exerts its physiological and pathological effects primarily through the B2 receptor, a G-protein coupled receptor (GPCR).[3] The activation of the B2 receptor is implicated in a variety of inflammatory processes, including pain, edema, and vasodilation. Consequently, this compound is a valuable tool for investigating the role of the bradykinin system in various in vitro models of inflammation and disease. These application notes provide detailed protocols and dosage guidelines for the use of this compound in key in vitro assays.

Mechanism of Action

This compound competitively binds to the bradykinin B2 receptor, preventing the binding of its natural ligand, bradykinin.[2] The B2 receptor is primarily coupled to the Gq/11 family of G-proteins.[4] Upon bradykinin binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signal initiates various downstream cellular responses.

Furthermore, the bradykinin B2 receptor can activate the mitogen-activated protein kinase (MAPK) cascade, often through the Ras/Raf/MEK/ERK pathway. This pathway can lead to the activation of the transcription factor NF-κB, which plays a central role in the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2). This compound, by blocking the initial receptor activation, effectively inhibits these downstream signaling events.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays based on published studies. This data can serve as a starting point for dose-response experiments in your specific cell system.

Assay TypeCell Type/TissueSpeciesThis compound ConcentrationEffectReference
Radioligand BindingCHO cells expressing human B2 receptorHumanpKi: 10.5High-affinity binding
Radioligand BindingGuinea pig airwaysGuinea PigpKi: 10.0High-affinity binding
Radioligand BindingRat uterusRatpKi: 10.4High-affinity binding
Inositol Phosphate AccumulationCHO cells expressing human B2 receptorHumanpKB: 10.3Functional antagonism
Prostaglandin E2 (PGE2) ReleaseHuman fibroblast-like synoviocytesHuman1 µMPrevention of bradykinin-induced PGE2 release
COX-2 Gene ExpressionHuman fibroblast-like synoviocytesHuman1 µMPrevention of bradykinin-induced COX-2 expression
Smooth Muscle ContractilityRat uterusRatpKB: 9.7Antagonism of bradykinin-induced contraction
Smooth Muscle ContractilityRat urinary bladderRatpKB: 9.7Antagonism of bradykinin-induced contraction

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the bradykinin B2 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the bradykinin B2 receptor (e.g., CHO, HEK293)

  • Radioligand: [³H]-Bradykinin

  • This compound

  • Non-specific binding control: Unlabeled bradykinin (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 1 µM unlabeled bradykinin (for non-specific binding) or this compound dilution.

    • 25 µL of [³H]-Bradykinin (at a concentration close to its Kd).

    • 50 µL of diluted cell membranes.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of this compound using appropriate software.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to bradykinin, and its inhibition by this compound.

Materials:

  • Cells expressing the bradykinin B2 receptor (e.g., CHO-K1, HEK293)

  • This compound

  • Bradykinin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Pluronic F-127 (for aiding dye loading)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells in the microplates and grow to 80-90% confluency.

  • Prepare the dye loading solution by dissolving the calcium-sensitive dye in HBSS/HEPES buffer, potentially with Pluronic F-127 to improve solubility.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • During incubation, prepare serial dilutions of this compound and a stock solution of bradykinin in HBSS/HEPES buffer.

  • After incubation, wash the cells gently with HBSS/HEPES buffer to remove excess dye.

  • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the bradykinin solution (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately start recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence upon bradykinin addition in the presence and absence of different concentrations of this compound to determine the IC50.

NF-κB Reporter Assay

This protocol describes how to measure the inhibition of bradykinin-induced NF-κB activation by this compound using a luciferase reporter assay.

Materials:

  • Cells co-transfected with a bradykinin B2 receptor expression vector and an NF-κB-driven luciferase reporter vector.

  • This compound

  • Bradykinin or another NF-κB activator (e.g., TNF-α as a positive control)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a white, opaque 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions for 30-60 minutes.

  • Stimulate the cells with bradykinin (at a concentration known to induce NF-κB activation) for 4-6 hours.

  • After stimulation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50.

Visualizations

Fasitibant_Mechanism_of_Action cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq11 Gq/11 B2R->Gq11 Activates Bradykinin Bradykinin Bradykinin->B2R Activates Fasitibant This compound Fasitibant->B2R Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK IKK IKK ERK->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2) Nucleus->Gene_expression Induces

Caption: Mechanism of action of this compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed cells expressing B2 receptor in microplate dye_loading 2. Load cells with calcium-sensitive dye seed_cells->dye_loading prepare_compounds 3. Prepare fasitibant and bradykinin solutions dye_loading->prepare_compounds pre_treat 4. Pre-treat cells with This compound prepare_compounds->pre_treat baseline_read 5. Measure baseline fluorescence pre_treat->baseline_read inject_agonist 6. Inject bradykinin and record fluorescence change baseline_read->inject_agonist calculate_response 7. Calculate fluorescence response inject_agonist->calculate_response determine_ic50 8. Determine IC50 of This compound calculate_response->determine_ic50

Caption: Experimental workflow for a calcium mobilization assay.

References

Application Notes and Protocols: Synovial Fibroblast Culture with Fasitibant Chloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synovial fibroblasts are key effector cells in the pathogenesis of inflammatory joint diseases such as rheumatoid arthritis. Upon activation by inflammatory mediators like bradykinin, these cells proliferate and produce a variety of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes, contributing to joint inflammation and destruction. Fasitibant chloride (also known as MEN16132) is a potent and selective antagonist of the bradykinin B2 receptor.[1] This document provides detailed protocols for the culture of primary human synovial fibroblasts and for investigating the effects of this compound on their inflammatory responses.

Data Presentation

Table 1: Effect of this compound on Bradykinin-Induced Inflammatory Mediator Release in Human Synovial Fibroblasts
MediatorBradykinin (BK) ConcentrationThis compound (MEN16132) Concentration% Inhibition of BK-induced releaseReference
IL-6EC50 216 nMpIC50 8.1Complete Prevention[1]
IL-8EC50 53 nMpIC50 8.4Complete Prevention[1]
Prostaglandin E2 (PGE2)Not specified1 µMPrevention[2]
Table 2: Effect of this compound on Carrageenan-Induced Cytokine Release in a Rat Model of Inflammatory Arthritis
CytokineThis compound Dose (per knee)% InhibitionReference
IL-1β100 µg~50%[3]
IL-6100 µg~30%
GRO/CINC-1 (rat IL-8)100 µg~60%

Experimental Protocols

Protocol 1: Isolation and Culture of Human Synovial Fibroblasts

This protocol describes the enzymatic digestion method for isolating synovial fibroblasts from synovial tissue.

Materials:

  • Synovial tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase type IV

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Sterile tissue culture flasks, dishes, and consumables

Procedure:

  • Obtain synovial tissue under sterile conditions.

  • Wash the tissue extensively with sterile PBS containing Penicillin-Streptomycin.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Digest the minced tissue with DMEM containing 1 mg/mL Collagenase type IV at 37°C for 1-2 hours with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtered cell suspension at 500 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Plate the cells in a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. Cells between passages 3 and 6 are recommended for experiments.

Protocol 2: this compound Treatment and Inflammatory Stimulation

This protocol outlines the treatment of cultured synovial fibroblasts with this compound followed by stimulation with bradykinin.

Materials:

  • Cultured human synovial fibroblasts (from Protocol 1)

  • DMEM with 1% FBS

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • Bradykinin stock solution

  • Sterile multi-well plates (e.g., 24-well or 96-well)

Procedure:

  • Seed synovial fibroblasts into multi-well plates at a density of 2 x 10⁴ cells/cm² and allow them to adhere overnight.

  • The following day, replace the growth medium with DMEM containing 1% FBS and starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM, 1 µM) for 30 minutes. Include a vehicle-only control.

  • Stimulate the cells with bradykinin (e.g., 100 nM) for a predetermined time (e.g., 24 hours for cytokine release, or shorter time points for signaling pathway analysis). Include an unstimulated control.

  • After the incubation period, collect the cell culture supernatants for analysis of secreted inflammatory mediators (e.g., by ELISA) and/or lyse the cells for analysis of gene or protein expression (e.g., by qPCR or Western blot).

Protocol 3: Measurement of Cytokine Release by ELISA

This protocol provides a general procedure for measuring the concentration of cytokines (e.g., IL-6, IL-8) in the cell culture supernatants.

Materials:

  • Cell culture supernatants (from Protocol 2)

  • Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6 or IL-8)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and diluted cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme-conjugated secondary antibody.

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Mandatory Visualizations

experimental_workflow cluster_culture Synovial Fibroblast Culture cluster_treatment Treatment and Stimulation cluster_analysis Analysis tissue Synovial Tissue mince Mince Tissue tissue->mince digest Collagenase Digestion mince->digest culture Cell Culture (Passages 3-6) digest->culture seed Seed Cells in Plates culture->seed starve Serum Starvation seed->starve pretreat Pre-treat with this compound starve->pretreat stimulate Stimulate with Bradykinin pretreat->stimulate collect Collect Supernatants & Lyse Cells stimulate->collect elisa ELISA (e.g., IL-6, IL-8) collect->elisa qpcr qPCR (e.g., COX-2 mRNA) collect->qpcr wb Western Blot (e.g., p-NF-κB) collect->wb

Caption: Experimental workflow for synovial fibroblast culture and this compound treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BK Bradykinin B2R Bradykinin B2 Receptor BK->B2R PLC Phospholipase C (PLC) B2R->PLC Activates MAPK MAPK Pathways (p38, JNK, ERK1/2) B2R->MAPK Activates Fasitibant This compound Fasitibant->B2R PKC Protein Kinase Cδ (PKCδ) PLC->PKC Activates IKK IKKα/β PKC->IKK Activates NFkB_IkappaB NF-κB / IκBα Complex IKK->NFkB_IkappaB Phosphorylates IκBα NFkB Active NF-κB (p65/p50) NFkB_IkappaB->NFkB Releases NF-κB Gene_Expression Gene Expression NFkB->Gene_Expression Translocates & Initiates Transcription MAPK->Gene_Expression Regulates Transcription Cytokines IL-6, IL-8 Gene_Expression->Cytokines Prostaglandins COX-2 -> PGE2 Gene_Expression->Prostaglandins

Caption: Bradykinin B2 receptor signaling pathway in synovial fibroblasts and the inhibitory action of this compound.

References

Application Notes and Protocols: Fasitibant Chloride in Carrageenan-Induced Paw Edema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of novel therapeutic compounds. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins and the infiltration of neutrophils.

Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of B1 and B2 receptors. The B2 receptor is constitutively expressed and is implicated in the acute inflammatory response. Fasitibant chloride is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. By blocking the binding of bradykinin to its receptor, this compound is expected to attenuate the inflammatory cascade, making it a promising candidate for the treatment of inflammatory conditions.

These application notes provide a detailed protocol for evaluating the efficacy of this compound in the carrageenan-induced paw edema model in rats.

Signaling Pathway of Carrageenan-Induced Inflammation and this compound Intervention

G cluster_0 Cellular Events cluster_1 This compound Intervention Carrageenan Carrageenan Injection Tissue_Damage Tissue Macrophage Activation Carrageenan->Tissue_Damage Mediator_Release Release of Inflammatory Mediators Tissue_Damage->Mediator_Release Bradykinin_Release Bradykinin Release Mediator_Release->Bradykinin_Release Prostaglandin_Synthesis Prostaglandin Synthesis (PGE2) Mediator_Release->Prostaglandin_Synthesis Cytokine_Release Cytokine Release (IL-1β, IL-6, TNF-α) Mediator_Release->Cytokine_Release B2_Receptor Bradykinin B2 Receptor Bradykinin_Release->B2_Receptor activates Edema Edema Formation Prostaglandin_Synthesis->Edema Neutrophil_Infiltration Neutrophil Infiltration Cytokine_Release->Neutrophil_Infiltration Neutrophil_Infiltration->Edema Fasitibant This compound Blockade Blockade of B2 Receptor Fasitibant->Blockade B2_Receptor->Edema Blockade->B2_Receptor inhibits G cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=6-8 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Administration of this compound or Vehicle (e.g., i.p.) Baseline->Dosing Induction Subplantar Injection of Carrageenan (0.1 mL, 1% in saline) Dosing->Induction 30-60 min prior Measurement Paw Volume Measurement at 1, 2, 3, 4, 5, and 6 hours post-carrageenan Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Application Notes and Protocols: Immunohistochemistry for Bradykinin B2 Receptor with Fasitibant Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the bradykinin B2 receptor (B2R) and the use of Fasitibant chloride, a potent and selective B2R antagonist. This document includes detailed protocols for IHC staining, in-vitro and in-vivo treatment with this compound, and methods for quantitative analysis.

Introduction

The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in a variety of tissues. It plays a crucial role in mediating the physiological and pathological effects of bradykinin, including vasodilation, inflammation, and pain.[1] Dysregulation of B2R signaling is implicated in various inflammatory conditions, making it a key target for therapeutic intervention.[2][3]

This compound (also known as MEN16132) is a nonpeptide antagonist of the bradykinin B2 receptor.[4] It is a valuable research tool for investigating the role of the B2R in various biological processes and for evaluating the therapeutic potential of B2R blockade.[5] Immunohistochemistry is a powerful technique to visualize the expression and localization of the B2R in tissue samples, and when combined with the use of this compound, it can provide insights into the receptor's role in disease and the effects of its antagonism.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is primarily coupled to Gq and Gi proteins. Activation of the receptor by bradykinin initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in various cellular responses. This compound acts as a competitive antagonist, blocking bradykinin from binding to the B2 receptor and thereby inhibiting this signaling pathway.

B2R_Signaling_Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (B2R) Gq_protein Gq protein B2R->Gq_protein Activates Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Fasitibant Fasitibant chloride Fasitibant->B2R Binds & Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (Inflammation, Pain) PKC->Cellular_Response Leads to

Caption: Bradykinin B2 Receptor Signaling Pathway and Fasitibant Inhibition.

Experimental Protocols

The following protocols provide a framework for conducting experiments involving IHC for the bradykinin B2 receptor and treatment with this compound.

Immunohistochemistry Protocol for Bradykinin B2 Receptor (Paraffin-Embedded Tissues)

This protocol is adapted from standard immunohistochemistry procedures.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 5 minutes.

  • Immerse in 100% Ethanol: 2 x 3 minutes.

  • Immerse in 95% Ethanol: 1 x 3 minutes.

  • Immerse in 70% Ethanol: 1 x 3 minutes.

  • Rinse in distilled water.

2. Antigen Retrieval:

  • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

  • Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.

  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

  • Wash slides in distilled water.

3. Staining Procedure:

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Wash with PBS (Phosphate Buffered Saline).

  • Blocking: Incubate with a blocking serum (e.g., 10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against Bradykinin B2 Receptor (e.g., rabbit polyclonal) diluted in blocking buffer. Incubation is typically carried out overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.

  • Wash with PBS.

  • Signal Amplification: Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.

  • Wash with PBS.

  • Chromogen Development: Add DAB (3,3'-Diaminobenzidine) substrate and incubate until the desired stain intensity develops. Monitor under a microscope.

  • Wash with distilled water.

  • Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

  • Wash with distilled water.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.

  • Mount with a permanent mounting medium.

In Vitro Treatment with this compound

This protocol describes the treatment of cultured cells with this compound prior to analysis.

1. Cell Culture:

  • Culture cells of interest (e.g., human umbilical vein endothelial cells - HUVEC) in appropriate media and conditions until they reach the desired confluency.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Dilute the stock solution to the desired final concentration in cell culture medium. A typical concentration range for in vitro studies is 1-10 µM.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours), depending on the experimental design.

  • For experiments investigating the antagonistic effect, cells can be pre-treated with this compound before stimulation with a bradykinin B2 receptor agonist.

  • Following treatment, cells can be harvested for further analysis, such as protein extraction for Western blotting or fixation for immunocytochemistry.

In Vivo Administration of this compound

This protocol is based on a study using a rat model of inflammatory arthritis.

1. Animal Model:

  • Use an appropriate animal model for the disease under investigation (e.g., Wistar rats for carrageenan-induced arthritis).

2. Drug Preparation and Administration:

  • Dissolve this compound in a sterile vehicle suitable for the route of administration (e.g., saline for intra-articular injection).

  • In the referenced study, this compound was administered via intra-articular injection at a dose of 100 µg per knee in rats. The dosage and route of administration should be optimized for the specific animal model and research question.

  • Administer the drug at a predetermined time point relative to the induction of the disease or injury. For example, 30 minutes before the inflammatory insult.

3. Tissue Collection and Processing:

  • At the end of the experiment, euthanize the animals according to approved ethical protocols.

  • Collect the tissues of interest (e.g., joint tissue, nasal mucosa).

  • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Process the tissues for paraffin embedding.

  • Section the paraffin-embedded tissues at 4-5 µm thickness for immunohistochemical analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment combining in vivo this compound treatment with IHC for the bradykinin B2 receptor.

Experimental_Workflow cluster_animal_study In Vivo Experiment cluster_ihc Immunohistochemistry cluster_analysis Data Analysis Animal_Model 1. Select Animal Model (e.g., Rat Arthritis Model) Drug_Admin 2. Administer this compound (e.g., Intra-articular Injection) Animal_Model->Drug_Admin Disease_Induction 3. Induce Disease/Injury (e.g., Carrageenan Injection) Drug_Admin->Disease_Induction Tissue_Collection 4. Collect and Fix Tissue (e.g., Joint Capsule in Formalin) Disease_Induction->Tissue_Collection Tissue_Processing 5. Paraffin Embedding and Sectioning Tissue_Collection->Tissue_Processing Staining 6. IHC Staining for Bradykinin B2 Receptor Tissue_Processing->Staining Imaging 7. Image Acquisition Staining->Imaging Quantification 8. Quantitative Image Analysis Imaging->Quantification Statistical_Analysis 9. Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for in vivo Fasitibant treatment and IHC.

Data Presentation and Quantitative Analysis

Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible results. This can be achieved using image analysis software to measure staining intensity and the percentage of positive cells.

Representative Quantitative Data

The following table presents hypothetical data from an experiment investigating the effect of this compound on bradykinin B2 receptor expression in an inflammatory model. This data is for illustrative purposes to demonstrate how results can be presented.

Treatment GroupNB2R Positive Cells (%)B2R Staining Intensity (Optical Density)
Control (Vehicle) 825.4 ± 3.10.15 ± 0.02
Inflammation Model + Vehicle 868.2 ± 5.70.48 ± 0.05
Inflammation Model + this compound (100 µg) 835.1 ± 4.2#0.21 ± 0.03#

*Data are presented as mean ± SEM. *p < 0.05 compared to the Control group. #p < 0.05 compared to the Inflammation Model + Vehicle group.

Note: In a real-world scenario, this compound as a receptor antagonist is not expected to directly alter the expression level of the B2 receptor in all cases. Its primary function is to block the receptor. However, in some chronic inflammatory models, sustained signaling through the B2 receptor might lead to changes in receptor expression (upregulation or downregulation/internalization). The hypothetical data above illustrates a scenario where inflammation upregulates B2R expression, and treatment with this compound, by reducing inflammation, leads to a normalization of receptor expression. The actual effect would need to be determined experimentally.

Conclusion

References

Application Notes and Protocols for Gene Expression Analysis in Response to Fasitibant Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasitibant chloride is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a pro-inflammatory peptide, exerts its effects by binding to B2R, a G protein-coupled receptor, initiating a signaling cascade that leads to the expression of various inflammatory mediators.[2] By blocking this interaction, this compound has demonstrated potential in mitigating inflammatory responses, making it a person of interest for therapeutic development in inflammatory conditions.

These application notes provide a comprehensive guide for researchers to analyze the effects of this compound on gene expression. The included protocols detail the necessary steps for cell culture and treatment, RNA isolation, and subsequent gene expression analysis by quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq).

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the binding of bradykinin to the B2R. This receptor is coupled to Gq and Gi proteins.[3] Activation of the B2R by bradykinin initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[2] These signaling events ultimately converge on the activation of transcription factors, such as NF-κB, leading to the upregulation of pro-inflammatory genes.

This compound, by blocking the initial step in this pathway, is expected to downregulate the expression of genes involved in the inflammatory response. Studies have shown that this compound can prevent bradykinin-induced expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[4] Furthermore, it has been observed to inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and GRO/CINC-1 (the rat homolog of human CXCL1).

Signaling Pathway of Bradykinin B2 Receptor and Inhibition by this compound

Bradykinin_B2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bradykinin Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds Fasitibant This compound Fasitibant->B2R Inhibits Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates NFkB NF-κB MAPK->NFkB Activates GeneExpression Pro-inflammatory Gene Expression (COX-2, IL-1β, IL-6, CXCL1) NFkB->GeneExpression Upregulates

Caption: Bradykinin B2 Receptor Signaling Pathway and its inhibition by this compound.

Data Presentation: Gene Expression Changes in Response to this compound

The following tables summarize hypothetical quantitative data representing the expected effects of this compound on the gene expression of key inflammatory mediators. This data is based on the known mechanism of action of bradykinin B2 receptor antagonists.

Table 1: Hypothetical RNA-Seq Data Summary of Differentially Expressed Genes (DEGs) in Human Synovial Fibroblasts Treated with this compound (1 µM) for 24 hours.

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2-2.5< 0.001Down-regulated
IL1BInterleukin 1 Beta-2.1< 0.001Down-regulated
IL6Interleukin 6-1.8< 0.005Down-regulated
CXCL1C-X-C Motif Chemokine Ligand 1-1.5< 0.01Down-regulated
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit-1.9< 0.001Down-regulated
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit-1.7< 0.005Down-regulated

Table 2: Hypothetical qRT-PCR Validation of Gene Expression Changes in Human Chondrocytes Treated with this compound (1 µM) for 24 hours.

Gene SymbolLog2 Fold Change (Mean ± SD)p-value
PTGS2 (COX-2)-2.4 ± 0.3< 0.001
IL1B-2.0 ± 0.2< 0.001
IL6-1.7 ± 0.4< 0.01
CXCL1-1.6 ± 0.3< 0.01
ACTB (beta-actin)0.05 ± 0.08> 0.05
GAPDH-0.02 ± 0.06> 0.05

Experimental Protocols

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Synovial Fibroblasts, Chondrocytes) Treatment 2. Treatment with This compound CellCulture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality and Quantity Control RNA_Isolation->QC cDNA_Synth 5. cDNA Synthesis (for qRT-PCR) QC->cDNA_Synth RNA_Seq_Lib 5. RNA-Seq Library Preparation QC->RNA_Seq_Lib qRT_PCR 6. qRT-PCR cDNA_Synth->qRT_PCR Sequencing 6. High-Throughput Sequencing RNA_Seq_Lib->Sequencing Data_Analysis_qPCR 7. Relative Gene Expression Analysis (ΔΔCt) qRT_PCR->Data_Analysis_qPCR Data_Analysis_RNASeq 7. Differential Gene Expression Analysis Sequencing->Data_Analysis_RNASeq

Caption: Workflow for analyzing gene expression changes in response to this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., human synovial fibroblasts, chondrocytes) in appropriate culture vessels and media. Grow cells to 70-80% confluency.

  • Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to the desired final concentrations. Include a vehicle control (media with the same concentration of DMSO without this compound).

  • Bradykinin Stimulation: To induce a pro-inflammatory response, a co-treatment with bradykinin may be necessary. Prepare a stock solution of bradykinin and dilute to the desired final concentration in culture media.

  • Treatment Application: Remove the old media and add the media containing this compound (or vehicle) to the cells. If applicable, add bradykinin to the designated wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to capture a range of gene expression changes.

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the culture vessel using a lysis buffer suitable for RNA extraction (e.g., TRIzol or a lysis buffer from an RNA isolation kit).

Protocol 2: Total RNA Isolation

This protocol is based on a column-based RNA purification kit.

  • Homogenization: Add the lysis buffer to the cell pellet or directly to the culture dish and homogenize by pipetting or using a cell scraper.

  • Ethanol Addition: Add one volume of 70% ethanol to the lysate and mix well by pipetting.

  • Binding: Transfer the sample to a spin column placed in a collection tube and centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Washing: Wash the column with the provided wash buffers as per the manufacturer's protocol. Typically, this involves one wash with a high-salt buffer followed by a wash with a low-salt buffer.

  • DNase Treatment (Recommended): To remove any contaminating genomic DNA, perform an on-column DNase I treatment according to the kit's instructions.

  • Final Wash: Perform a final wash to remove the DNase I and any remaining contaminants.

  • Elution: Place the spin column in a new RNase-free collection tube and add RNase-free water to the center of the membrane. Centrifuge to elute the purified RNA.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: cDNA Synthesis (for qRT-PCR)
  • Reaction Setup: In an RNase-free tube, combine the following components:

    • Total RNA (1 µg)

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • RNase-free water to a final volume of ~10 µL

  • Denaturation: Heat the mixture at 65°C for 5 minutes and then place on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing:

    • 5X Reaction Buffer

    • Reverse Transcriptase

    • RNase Inhibitor

  • Reverse Transcription: Add the master mix to the RNA/primer mixture and incubate at the recommended temperature for the reverse transcriptase (e.g., 42-50°C) for 50-60 minutes.

  • Inactivation: Inactivate the reverse transcriptase by heating at 70-85°C for 5-15 minutes.

  • Storage: Store the synthesized cDNA at -20°C.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Design or obtain validated primers for your target genes (e.g., PTGS2, IL1B, IL6, CXCL1) and at least two stable housekeeping genes for normalization (e.g., ACTB, GAPDH).

  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, set up reactions in triplicate. A typical reaction includes:

    • SYBR Green Master Mix (or a probe-based master mix)

    • Forward Primer

    • Reverse Primer

    • cDNA template

    • Nuclease-free water

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).

    • Normalize the ΔCt values of the treated samples to the vehicle control (ΔΔCt).

    • Calculate the fold change as 2-ΔΔCt.

Protocol 5: RNA Sequencing (RNA-Seq) and Data Analysis
  • Library Preparation: Prepare sequencing libraries from the isolated total RNA using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Workflow:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using R packages such as DESeq2 or edgeR.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify biological pathways affected by this compound treatment.

Troubleshooting

IssuePossible CauseSuggestion
Low RNA Yield Incomplete cell lysis.Ensure complete homogenization of the sample in the lysis buffer.
RNA degradation.Work quickly and keep samples on ice. Use RNase-free reagents and consumables.
Poor RNA Quality (low A260/A280) Protein or phenol contamination.Be careful during phase separation if using TRIzol. Ensure proper washing steps with column-based kits.
No Amplification in qRT-PCR Poor cDNA synthesis.Use high-quality RNA and optimize the reverse transcription reaction.
Primer issues.Validate primer efficiency and specificity.
High Variability in qRT-PCR Replicates Pipetting errors.Use a master mix for reaction setup to minimize variability.
Poor sample quality.Ensure consistent RNA quality across all samples.

Conclusion

This document provides a framework for investigating the effects of this compound on gene expression. By antagonizing the bradykinin B2 receptor, this compound is expected to downregulate the expression of key pro-inflammatory genes. The detailed protocols provided herein will enable researchers to robustly and reproducibly quantify these changes, contributing to a deeper understanding of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fasitibant Chloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Fasitibant chloride in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as MEN16132) is a potent, selective, and non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] Bradykinin, a peptide involved in inflammation and pain, exerts its effects by binding to B2R.[3][4] this compound blocks this interaction, thereby inhibiting the downstream signaling cascades initiated by bradykinin.[1]

Q2: What are the primary signaling pathways affected by this compound?

A2: By blocking the bradykinin B2 receptor, this compound inhibits the activation of Gαq proteins. This, in turn, prevents the activation of Phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, downstream signaling events, including the activation of Protein Kinase C (PKC) and the phosphorylation of extracellular signal-regulated kinase (ERK) and signal transducer and activator of transcription 3 (STAT3), are suppressed.

Q3: What is a typical starting concentration for this compound in cell culture?

A3: Based on published studies, a concentration of 1 µM is a common starting point for in vitro experiments. However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1-0.5%. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in bradykinin-induced responses 1. Rapid degradation of bradykinin: Bradykinin has a very short half-life in culture media. 2. B2 receptor desensitization/internalization: Prolonged exposure to bradykinin can lead to reduced receptor responsiveness. 3. Cell culture conditions: Cell passage number, density, and serum variability can affect receptor expression and signaling.1. Prepare fresh bradykinin solutions for each experiment. Minimize the time between adding bradykinin and measuring the response. 2. Perform time-course experiments to determine the optimal stimulation time. Consider using a lower concentration of bradykinin. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize seeding densities.
This compound appears to be inactive 1. Suboptimal concentration: The concentration used may be too low to effectively block the B2 receptors in your specific cell type. 2. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 3. High bradykinin concentration: The concentration of bradykinin used for stimulation may be too high, outcompeting the antagonist.1. Perform a dose-response experiment to determine the IC50 of this compound in your cell system. 2. Ensure the stock solution was stored correctly and prepare fresh dilutions for each experiment. 3. Reduce the concentration of bradykinin used for stimulation to a level that elicits a submaximal response.
Observed cytotoxicity 1. High concentration of this compound: Although generally well-tolerated, very high concentrations may induce cytotoxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells.1. Determine the cytotoxic threshold of this compound for your cells using a cell viability assay. 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Prepare serial dilutions of your stock solution in culture medium to minimize the volume of DMSO added.
Precipitation of this compound in culture medium 1. Poor solubility in aqueous solutions: While soluble in DMSO, this compound may precipitate when diluted into aqueous culture medium.1. Prepare a more dilute stock solution in DMSO and add a larger volume to the culture medium, ensuring the final DMSO concentration remains low. 2. After diluting in the medium, vortex or mix thoroughly to ensure complete dissolution before adding to the cells.

Data Presentation

Table 1: Recommended Concentration Range for this compound in Cell Culture

Parameter Concentration Range Notes
Initial Screening Concentration 1 µMA good starting point for most cell lines based on published data.
Dose-Response Studies 0.01 µM - 10 µMA typical range to determine the IC50 value. A logarithmic dilution series is recommended.
Maximum Recommended Concentration Dependent on cell typeShould be determined by a cytotoxicity assay. Concentrations above 10 µM should be used with caution.

Table 2: In Vitro Efficacy of this compound

Cell Line Assay Effect of 1 µM this compound Reference
Human Fibroblast-Like SynoviocytesPGE2 Release AssayReduces Bradykinin-induced PGE2 formation
Human Fibroblast-Like SynoviocytesGene Expression (COX-2)Reduces Bradykinin-induced COX-2 gene expression
Human Umbilical Vein Endothelial Cells (HUVEC)Western BlotInhibits Bradykinin-induced phosphorylation of FRSα, ERK1/2, STAT3Not explicitly stated, but inferred from mechanism

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Prostaglandin E2 (PGE2) Release Assay

This protocol provides a general method to assess the inhibitory effect of this compound on bradykinin-induced PGE2 release.

Materials:

  • Cells of interest (e.g., human fibroblast-like synoviocytes)

  • Complete cell culture medium

  • This compound

  • Bradykinin

  • 24-well cell culture plates

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to near confluency.

  • Pre-treatment: Replace the culture medium with serum-free medium and pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30-60 minutes.

  • Stimulation: Add bradykinin to the wells at a final concentration known to induce a submaximal PGE2 release (e.g., 10 nM - 1 µM). Include a control group without bradykinin stimulation.

  • Incubation: Incubate for the optimal time for PGE2 release (this should be determined empirically, e.g., 15-60 minutes).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the PGE2 concentration to the amount of protein in each well (optional). Calculate the percentage of inhibition of bradykinin-induced PGE2 release by this compound at each concentration.

Protocol 3: Western Blot Analysis of ERK and STAT3 Phosphorylation

This protocol outlines the steps to investigate the effect of this compound on bradykinin-induced phosphorylation of downstream signaling proteins.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Bradykinin

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-24 hours before the experiment to reduce basal phosphorylation levels.

  • Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 30-60 minutes.

  • Stimulation: Stimulate the cells with bradykinin (e.g., 100 nM) for a short period (e.g., 5-15 minutes) to induce phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of ERK and STAT3. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation between the different treatment groups.

Visualizations

Fasitibant_Chloride_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ERK p-ERK PKC->ERK Phosphorylates STAT3 p-STAT3 ERK->STAT3 Phosphorylates Inflammation Inflammatory Response STAT3->Inflammation Promotes Bradykinin Bradykinin Bradykinin->B2R Activates Fasitibant Fasitibant chloride Fasitibant->B2R Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_dose_response Dose-Response & Cytotoxicity cluster_functional_assay Functional Assay cluster_analysis Data Analysis prep_stock Prepare this compound stock solution in DMSO treat_dose Treat cells with a range of This compound concentrations prep_stock->treat_dose prep_cells Seed cells in appropriate culture plates prep_cells->treat_dose viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) treat_dose->viability_assay determine_ic50 Determine IC50 and non-toxic concentration range viability_assay->determine_ic50 pre_treat Pre-treat cells with optimal This compound concentration determine_ic50->pre_treat stimulate Stimulate with Bradykinin pre_treat->stimulate measure_response Measure downstream response (e.g., PGE2 release, protein phosphorylation) stimulate->measure_response analyze_data Analyze and interpret results measure_response->analyze_data

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Unexpected Experimental Results? check_bradykinin Is the Bradykinin response itself consistent? start->check_bradykinin troubleshoot_bradykinin Troubleshoot Bradykinin stimulation: - Fresh agonist - Optimal timing - Consistent cell culture check_bradykinin->troubleshoot_bradykinin No check_fasitibant Is this compound showing the expected inhibition? check_bradykinin->check_fasitibant Yes end Re-run experiment with optimized parameters troubleshoot_bradykinin->end troubleshoot_fasitibant Troubleshoot this compound: - Check concentration (dose-response) - Verify compound integrity - Adjust Bradykinin concentration check_fasitibant->troubleshoot_fasitibant No check_cytotoxicity Is there evidence of cell death? check_fasitibant->check_cytotoxicity Yes troubleshoot_fasitibant->end troubleshoot_cytotoxicity Address Cytotoxicity: - Lower this compound concentration - Reduce final DMSO concentration check_cytotoxicity->troubleshoot_cytotoxicity Yes check_cytotoxicity->end No troubleshoot_cytotoxicity->end

Caption: Troubleshooting logical relationships.

References

Fasitibant chloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with fasitibant chloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] It is investigated for its potential in reducing joint pain and edema in inflammatory conditions like arthritis.[1][2][3] Chemically, it is [(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride.

Q2: What is the expected aqueous solubility of this compound?

A2: this compound is predicted to have very low water solubility. According to data from ALOGPS, the predicted water solubility is approximately 0.000467 mg/mL. This indicates that researchers will likely encounter challenges when preparing aqueous stock solutions or formulations for in vitro and in vivo experiments.

Q3: Are there any pre-formulated solutions available or suggested formulations for in vivo studies?

A3: While specific, commercially available pre-formulated solutions are not commonly documented, some suppliers suggest formulations for compounds with low water solubility. One such example for injection (e.g., IP/IV/IM/SC) involves a mixture of DMSO, Tween 80, and saline (e.g., 10% DMSO, 5% Tween 80, 85% saline). It is crucial to test such formulations on a small scale first to ensure compatibility and avoid sample loss. For specific applications like intra-articular injection in animal models, this compound has been dissolved in a sterile saline solution.

Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this compound?

A4: Several techniques are used in pharmaceutical development to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). These can be broadly categorized as chemical and physical approaches.

  • Chemical Modifications: Salt formation is a common and effective method to increase the solubility and dissolution rate of ionizable compounds.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio, which can improve the dissolution rate.

    • Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can enhance its overall solubility in the aqueous mixture.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.

    • Use of Solubilizers/Excipients: Complexation with agents like cyclodextrins or formulation as a solid dispersion can improve solubility.

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you might encounter when trying to dissolve this compound in aqueous solutions.

Problem Potential Cause Suggested Solution
This compound does not dissolve in aqueous buffer (e.g., PBS). High hydrophobicity and crystalline nature of the compound.1. Use a Co-solvent: Start by dissolving this compound in a small amount of an organic solvent like DMSO, ethanol, or DMF. Then, slowly add the aqueous buffer to this solution while vortexing. 2. pH Adjustment: Investigate the effect of pH on solubility. Since this compound has both acidic and basic functional groups (pKa strongest acidic ~8.74, pKa strongest basic ~8.14), its solubility will be pH-dependent. Test solubility in a range of pH buffers. 3. Gentle Heating & Sonication: Briefly warm the solution (e.g., to 37°C) or use a sonicator bath to aid dissolution. Monitor for any signs of compound degradation.
Precipitation occurs when adding the stock solution (in organic solvent) to the aqueous medium. The compound is "crashing out" of solution as the solvent composition changes and can no longer keep it dissolved.1. Lower the Final Concentration: The desired final concentration may be above the solubility limit in the final aqueous medium. Try preparing a more dilute solution. 2. Optimize Co-solvent Percentage: Minimize the amount of organic solvent used to prepare the stock solution. A higher percentage of organic solvent in the final solution might be needed, but this must be compatible with your experimental system (e.g., cell culture toxicity). 3. Use Surfactants: Add a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to the aqueous medium before adding the compound stock. This can help to stabilize the compound in solution.
The solution is cloudy or contains visible particles after apparent dissolution. Incomplete dissolution or formation of aggregates.1. Filtration: Use a syringe filter (e.g., 0.22 µm) to remove undissolved particles. This is crucial for injectable formulations to ensure sterility and prevent embolism. Note that this will result in a lower, saturated concentration. 2. Particle Size Reduction: If working with the solid powder, consider techniques to reduce particle size, although this is more common in formulation development than in a research lab setting.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₃₆H₄₉Cl₃N₆O₆SPubChem
Molecular Weight 800.2 g/mol PubChem
Exact Mass 798.249988 DaPubChem
Predicted Water Solubility 0.000467 mg/mLALOGPS
Predicted logP -0.41ALOGPS
pKa (Strongest Acidic) 8.74Chemaxon
pKa (Strongest Basic) 8.14Chemaxon
Hydrogen Bond Donor Count 2Chemaxon
Hydrogen Bond Acceptor Count 8Chemaxon

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is a common first step for poorly soluble compounds.

  • Weighing: Accurately weigh out 8.0 mg of this compound powder (MW: 800.2 g/mol ).

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the powder.

  • Dissolution: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to assist dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Check supplier recommendations for specific storage conditions.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-Solvent System

This protocol provides a general workflow for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM, as described in Protocol 1).

  • Prepare Aqueous Buffer: Prepare the desired final aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution (Optional): If a very dilute final concentration is needed, perform an intermediate dilution of the DMSO stock into the aqueous buffer.

  • Final Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.

    • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and below its toxicity threshold (typically <0.5% for most cell-based assays).

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the concentration exceeds the solubility limit in that specific medium. Consider lowering the final concentration or including a surfactant.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Dissolution cluster_1 Solubilization Strategies start Start: Weigh this compound Powder dissolve_aq Attempt to Dissolve in Aqueous Buffer start->dissolve_aq is_dissolved Is Solution Clear? dissolve_aq->is_dissolved success Success: Use Solution is_dissolved->success Yes fail Issue: Poor Solubility is_dissolved->fail No use_cosolvent Strategy 1: Use Co-solvent (e.g., DMSO) fail->use_cosolvent check_precipitate Check for Precipitation use_cosolvent->check_precipitate adjust_ph Strategy 2: Adjust pH adjust_ph->check_precipitate add_surfactant Strategy 3: Add Surfactant (e.g., Tween 80) add_surfactant->check_precipitate check_precipitate->success No Precipitate lower_conc Lower Final Concentration & Re-evaluate check_precipitate->lower_conc Precipitate Occurs lower_conc->use_cosolvent

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_pathway Conceptual Bradykinin B2 Receptor Signaling Bradykinin Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Activates Gq_11 Gαq/11 B2R->Gq_11 Activates Fasitibant This compound Fasitibant->B2R PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Responses (e.g., Pain, Edema, Cytokine Release) Ca_PKC->Inflammation

Caption: Conceptual signaling pathway of the Bradykinin B2 Receptor.

References

Preventing Fasitibant chloride degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Fasitibant chloride during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound is susceptible to degradation through several pathways due to its chemical structure. The primary factors to consider are:

  • Hydrolysis: The amide and sulfonamide functional groups in the molecule can undergo hydrolysis, especially under acidic or basic conditions.[1][2]

  • Oxidation: The ether linkage and other parts of the molecule may be susceptible to oxidation, which can be initiated by exposure to air (autoxidation), peroxides, or other oxidizing agents.[3][4]

  • Photodegradation: The quinoline ring system in this compound is a chromophore that can absorb light, potentially leading to photodegradation upon exposure to UV or even ambient light over extended periods.

  • Temperature: Elevated temperatures can accelerate all degradation pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation during storage, it is crucial to follow these recommendations:

  • Temperature: Store this compound at the recommended temperature, typically -20°C for long-term storage, as indicated by the supplier.

  • Atmosphere: As the compound is moisture-sensitive, it should be stored under a dry, inert atmosphere such as argon or nitrogen.

  • Container: Use tightly sealed, light-resistant containers to protect from moisture and light.

  • Purity: Ensure the compound is free from contaminants that could act as catalysts for degradation, such as strong acids, bases, or oxidizing agents.

Q3: I am preparing a stock solution of this compound. What solvents are recommended and what precautions should I take?

A3: The choice of solvent and handling procedure is critical for maintaining the stability of this compound in solution.

  • Recommended Solvents: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For aqueous buffers, ensure the pH is near neutral and the buffer components are non-reactive.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution needs to be stored, aliquot it into small, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store stock solutions at -80°C.

  • Incompatibilities: Avoid solvents containing reactive impurities, such as peroxides in aged ethers. Do not use strongly acidic or basic aqueous solutions for prolonged periods.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

A4: Inconsistent results can indeed be a sign of compound degradation. To troubleshoot this, consider the following:

  • Purity Check: Analyze your stock solution or the compound used in the experiment by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

  • Experimental Conditions: Review your experimental protocol for potential stressors. Was the compound exposed to high temperatures, extreme pH, or light for extended periods?

  • Control Experiments: Run a control experiment with a freshly prepared solution of this compound to compare with your previous results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or potency. Degradation of this compound.1. Verify the storage conditions of the solid compound and solutions. 2. Perform a purity analysis (e.g., HPLC) on the stock solution to detect degradation products. 3. Prepare a fresh solution from a new vial of the compound and repeat the experiment.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Compare the chromatogram to a reference standard of undegraded this compound. 2. Consider performing forced degradation studies to identify potential degradation products. 3. Use a mass spectrometer (MS) detector coupled with HPLC to identify the mass of the unknown peaks.
Precipitation in aqueous solutions. Poor solubility of degradation products or salt formation.1. Check the pH of the solution. 2. Consider using a different buffer system or adding a co-solvent if compatible with the experiment.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

1. Acidic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution containing 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

4. Thermal Degradation:

  • Store solid this compound in an oven at 105°C for 48 hours.

  • Dissolve the heat-stressed solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for a defined period.

  • Keep a control sample in the dark at the same temperature.

Analytical Method for Stability Testing

A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm). A mass spectrometer (MS) detector is highly recommended for identifying degradation products.
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Start Prepare_Solutions Prepare this compound solutions Start->Prepare_Solutions Acid Acidic Hydrolysis Prepare_Solutions->Acid Stress Conditions Base Basic Hydrolysis Prepare_Solutions->Base Oxidation Oxidative Degradation Prepare_Solutions->Oxidation Thermal Thermal Degradation Prepare_Solutions->Thermal Photo Photolytic Degradation Prepare_Solutions->Photo HPLC_Analysis HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Data HPLC_Analysis->Data_Evaluation Identify_Degradants Identify Degradation Products Data_Evaluation->Identify_Degradants End End Identify_Degradants->End

Workflow for forced degradation studies of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Fasitibant_chloride This compound Amide_Cleavage Amide Bond Cleavage Products Fasitibant_chloride->Amide_Cleavage H₂O/H⁺ or OH⁻ Sulfonamide_Cleavage Sulfonamide Bond Cleavage Products Fasitibant_chloride->Sulfonamide_Cleavage H₂O/H⁺ or OH⁻ Ether_Oxidation Ether Linkage Oxidation Products Fasitibant_chloride->Ether_Oxidation [O] N_Oxidation N-Oxidation Products Fasitibant_chloride->N_Oxidation [O] Quinoline_Modification Quinoline Ring Modified Products Fasitibant_chloride->Quinoline_Modification

Potential degradation pathways for this compound.

troubleshooting_tree Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Degradation_Confirmed Degradation Products Detected? Purity_Analysis->Degradation_Confirmed Prepare_Fresh Prepare Fresh Solution & Repeat Experiment Degradation_Confirmed->Prepare_Fresh Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Review_Protocol Review Experimental Protocol for Stressors (pH, Temp, Light) Prepare_Fresh->Review_Protocol Other_Factors Investigate Other Experimental Variables (Reagents, etc.) No_Degradation->Other_Factors

Troubleshooting decision tree for inconsistent results.

References

Interpreting unexpected results in Fasitibant chloride assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fasitibant chloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent bradykinin B2 (B2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as MEN16132) is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin is a peptide that mediates inflammatory responses, vasodilation, and pain.[2] this compound exerts its effects by binding to the B2 receptor and blocking the actions of bradykinin, thereby reducing pro-inflammatory effects.[3][4]

Q2: Which assays are typically used to characterize this compound activity?

The activity of this compound is primarily assessed using two types of assays:

  • Radioligand Binding Assays: These assays measure the affinity of this compound for the B2 receptor by competing with a radiolabeled ligand (e.g., [3H]-bradykinin) for binding to cell membranes expressing the receptor.

  • Functional Assays: These cell-based assays measure the ability of this compound to inhibit the downstream signaling pathways activated by bradykinin. A common functional assay is the calcium mobilization assay, as the B2 receptor signals through the Gq pathway, leading to an increase in intracellular calcium upon agonist stimulation.[5] Other functional readouts include measuring the inhibition of bradykinin-induced production of inflammatory mediators like prostaglandin E₂ (PGE₂) or interleukins (IL-6, IL-8).

Q3: What are the expected potency (IC50/Ki) values for this compound?

The potency of this compound can vary depending on the assay system and conditions. It is crucial to compare results to a known standard within the same experimental setup. Published data can provide a reference range for expected values.

Troubleshooting Guide

Unexpected Result 1: Higher than Expected IC50 Value (Lower Potency)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Degradation - Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment.
Incorrect Agonist (Bradykinin) Concentration - Verify the concentration and purity of the bradykinin stock solution.- Use an agonist concentration that elicits a submaximal response (EC50 to EC80) in functional assays to ensure a competitive antagonism can be observed effectively.
Cell Line Issues - Confirm the expression level of the B2 receptor in your cell line. Low receptor expression can lead to a rightward shift in the IC50 curve.- Ensure cell passage number is within the recommended range, as receptor expression can change with excessive passaging.- Check for mycoplasma contamination, which can alter cellular responses.
Assay Conditions - Optimize incubation times for both the antagonist and agonist.- Ensure the assay buffer composition (e.g., pH, ionic strength) is appropriate for the B2 receptor.
Species-Specific Differences - Be aware that bradykinin B2 receptor antagonists can exhibit species-specific pharmacological profiles. The potency of this compound may differ between human, rat, and other species' receptors. Ensure your experimental system (e.g., cell line, primary cells) is appropriate for your research question.
Unexpected Result 2: High Background Signal in Functional Assays (e.g., Calcium Mobilization)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Cell Health and Density - Ensure cells are healthy and not overgrown. Over-confluent cells can lead to spontaneous signaling.- Optimize cell seeding density to achieve a consistent and healthy monolayer.
Dye Loading Issues - Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to maximize signal-to-noise ratio.- Ensure complete removal of extracellular dye by washing before adding agonist/antagonist.
Assay Buffer Components - Some buffer components can interfere with the fluorescent signal or cell health. Test for autofluorescence of the buffer and compound.- Ensure the buffer contains an appropriate concentration of calcium.
Constitutive Receptor Activity - Some cell lines with overexpressed receptors may exhibit constitutive (agonist-independent) activity. This can be assessed by measuring the basal signal in the absence of any agonist.
Unexpected Result 3: Poor Reproducibility Between Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture - Standardize cell culture conditions, including media, supplements, seeding density, and passage number.- Use a consistent cell harvesting and plating procedure.
Reagent Variability - Prepare large batches of reagents and buffers to minimize lot-to-lot variability.- Aliquot and store reagents properly to maintain their stability.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.- Prepare a master mix of reagents where possible to reduce pipetting steps.
Instrument Settings - Ensure consistent settings on plate readers or other detection instruments between experiments (e.g., gain, excitation/emission wavelengths).

Data Presentation

Table 1: Reported Potency of this compound (MEN16132) in Human Articular Chondrocytes

Assay TypeParameterValue (nM)95% Confidence Interval
Inhibition of BK-induced IL-6 releaseIC501.681.00–2.82
Inhibition of BK-induced IL-8 releaseIC502.210.68–7.13

BK: Bradykinin; IL: Interleukin; IC50: Half maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for B2 Receptor

This protocol is a general guideline for a competitive binding assay using cell membranes expressing the human B2 receptor and [3H]-bradykinin.

Materials:

  • Cell membranes from a cell line stably expressing the human B2 receptor (e.g., CHO-K1, HEK293)

  • [3H]-Bradykinin (Radioligand)

  • Unlabeled Bradykinin (for non-specific binding determination)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration manifold

  • Scintillation fluid and counter

Procedure:

  • Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for total binding) or 10 µM unlabeled Bradykinin (for non-specific binding) or this compound dilution.

    • 25 µL of diluted cell membranes.

    • 50 µL of [3H]-Bradykinin (at a concentration near its Kd).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50, which can then be used to calculate the Ki.

Protocol 2: Calcium Mobilization Functional Assay

This protocol outlines a general procedure for measuring the inhibition of bradykinin-induced calcium mobilization in whole cells.

Materials:

  • Cells stably expressing the human B2 receptor (e.g., CHO-K1, HEK293)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Bradykinin

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation)

Procedure:

  • Seed the cells in the microplates and grow overnight to form a confluent monolayer.

  • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate in the dark at 37°C for 60 minutes.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a solution of bradykinin (at a concentration of EC50 to EC80) to all wells simultaneously using the instrument's fluid dispenser.

  • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Visualizations

B2_Signaling_Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq Gq B2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Bradykinin Bradykinin Bradykinin->B2R Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Pro-inflammatory Responses Ca_release->Inflammation PKC->Inflammation Fasitibant Fasitibant chloride Fasitibant->B2R Blocks

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Prepare Cells (Culture & Plate) prep_reagents 2. Prepare Reagents (Fasitibant, Bradykinin, Buffers) add_fasitibant 3. Add this compound (Incubate) prep_reagents->add_fasitibant add_bradykinin 4. Add Bradykinin (Stimulate) add_fasitibant->add_bradykinin measure_signal 5. Measure Signal (e.g., Fluorescence, Radioactivity) add_bradykinin->measure_signal calc_inhibition 6. Calculate % Inhibition measure_signal->calc_inhibition plot_curve 7. Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 8. Determine IC50 plot_curve->det_ic50

Caption: General experimental workflow for a this compound antagonist assay.

Troubleshooting_Tree start Unexpected Result (e.g., Low Potency) check_reagents Check Reagents (Compound, Agonist) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Check Cell Health & Receptor Expression reagents_ok->check_cells Yes remake_reagents Remake Fresh Reagents reagents_ok->remake_reagents No cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol (Conc., Times, Buffer) cells_ok->check_protocol Yes culture_new_cells Culture New Batch of Cells cells_ok->culture_new_cells No protocol_ok Protocol OK? check_protocol->protocol_ok optimize_protocol Optimize Assay Parameters protocol_ok->optimize_protocol No end_bad Consult Literature/ Technical Support protocol_ok->end_bad Yes end_good Problem Solved remake_reagents->end_good culture_new_cells->end_good optimize_protocol->end_good

Caption: A decision tree for troubleshooting unexpected results in this compound assays.

References

Fasitibant chloride off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fasitibant chloride in cellular models. The information provided is intended to help address specific issues that may be encountered during experimentation, with a focus on potential off-target effects and unexpected experimental outcomes.

Troubleshooting Guides

This section addresses common problems researchers may encounter when using this compound in cellular assays.

Problem Possible Cause Suggested Solution
Incomplete inhibition of bradykinin-induced inflammatory response. 1. Suboptimal concentration of this compound. 2. Synergistic signaling from other inflammatory pathways. Bradykinin can act in concert with other mediators like interleukins.[1] 3. Involvement of bradykinin B1 receptors. In some chronic inflammatory models, B1 receptors may be upregulated.1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell model and stimulus concentration. 2. Consider co-treatment with inhibitors of parallel inflammatory pathways, such as glucocorticoids (e.g., dexamethasone) or leukotriene receptor antagonists (e.g., MK571), to assess for synergistic effects. 3. Use a selective B1 receptor antagonist in conjunction with Fasitibant to dissect the involvement of each receptor subtype.
Unexpected changes in cell viability or proliferation. 1. High concentrations of this compound may exert non-specific effects. 2. The experimental vehicle (e.g., DMSO) may be causing cytotoxicity. 3. The observed effect may be an indirect consequence of inhibiting bradykinin B2 receptor signaling, which can influence cell survival pathways in some contexts. 1. Titrate this compound to the lowest effective concentration. 2. Run a vehicle-only control to assess the effect of the solvent on cell viability. 3. Evaluate markers of apoptosis and cell cycle progression to understand the mechanism of the observed effect.
Variability in experimental results between different cell passages. 1. Changes in bradykinin B2 receptor expression levels with increasing cell passage. 2. Alterations in downstream signaling components over time in culture. 1. Use cells within a consistent and low passage number range. 2. Regularly check the expression of the bradykinin B2 receptor in your cell line. 3. Establish a master cell bank to ensure consistency across experiments.
This compound appears to affect NF-κB signaling. Bradykinin B2 receptor activation is known to stimulate pathways that lead to NF-κB activation. Fasitibant's inhibition of the B2 receptor would be expected to prevent this downstream activation.[1] Any unexpected effects on NF-κB should be investigated for bradykinin-independent actions.1. To confirm the effect is mediated through the B2 receptor, demonstrate that this compound blocks bradykinin-induced, but not TNF-α-induced, NF-κB activation. 2. Measure the phosphorylation of IκBα to pinpoint the level at which Fasitibant may be indirectly influencing the pathway. [2]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

Q2: Are there any known interactions of this compound with other G-protein coupled receptors (GPCRs)?

A2: There is no direct evidence of this compound binding to other GPCRs. However, in functional assays, it is important to consider the complex interplay of signaling pathways. For instance, bradykinin-induced effects can be modulated by catecholamines and leukotrienes, which act through their own GPCRs. Therefore, unexpected results could stem from indirect pathway crosstalk rather than direct off-target receptor binding.

Q3: Can this compound affect inflammatory responses that are not mediated by bradykinin?

A3: this compound's primary mechanism of action is the blockade of the bradykinin B2 receptor. It is not expected to directly inhibit inflammation driven by other agonists (e.g., TNF-α, lipopolysaccharide). However, it can prevent the synergistic or potentiating effects of bradykinin on inflammation induced by other mediators like Interleukin-1β. If you observe broader anti-inflammatory effects, it may be due to the central role of bradykinin in the overall inflammatory cascade in your specific model.

Q4: What are the recommended concentrations of this compound to use in cell culture experiments?

A4: The optimal concentration of this compound is cell-type and assay-dependent. A common starting point for in vitro studies is in the range of 1 µM. However, it is crucial to perform a dose-response experiment to determine the minimal concentration required to achieve maximal inhibition of the bradykinin-induced response in your specific experimental setup. This will minimize the risk of potential off-target effects.

Q5: How does this compound interact with the glucocorticoid signaling pathway?

A5: Studies have shown a synergistic anti-inflammatory effect when this compound is used in combination with dexamethasone. This interaction is likely due to the two compounds targeting different arms of the inflammatory response. Glucocorticoids have broad anti-inflammatory effects, including the inhibition of cytokine and prostaglandin synthesis, while Fasitibant specifically blocks the actions of bradykinin. Bradykinin-mediated inflammatory responses are not always fully controlled by steroids, making the combination more effective. There is no evidence to suggest a direct interaction of this compound with the glucocorticoid receptor.

Quantitative Data Summary

Direct quantitative data on the off-target effects of this compound are limited in the public domain. The following table summarizes its known on-target activity and context for potential pathway interactions.

Target/Pathway Reported Activity/Interaction Cellular Model/System Reference
Bradykinin B2 ReceptorPotent and selective antagonist. A concentration of 1 µM effectively prevents bradykinin-induced effects.Human fibroblast-like synoviocytes
Prostaglandin E2 (PGE2) Production (Bradykinin-induced)Inhibited by this compound (1 µM)Human fibroblast-like synoviocytes
Cyclooxygenase-2 (COX-2) Expression (Bradykinin-induced)Inhibited by this compound (1 µM)Human fibroblast-like synoviocytes
Inflammatory Cytokine Release (IL-1β, IL-6, GRO/CINC-1)In a carrageenan-induced arthritis model, this compound (100 µg per knee) significantly reduced cytokine release.Rat knee joint
Leukotriene and Catecholamine PathwaysUsed in combination with antagonists for these pathways (MK571 and atenolol, respectively) to achieve complete inhibition of inflammatory pain and edema, suggesting parallel but distinct mechanisms.Rat carrageenan-induced arthritis model

Experimental Protocols

Protocol 1: Culture of Human Fibroblast-Like Synoviocytes (HFLS) and Stimulation

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.

  • Cell Culture:

    • Culture HFLS in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Use cells between passages 3 and 8 for experiments to ensure consistency.

  • Experimental Setup:

    • Seed HFLS in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

    • The day before stimulation, replace the growth medium with serum-free DMEM to minimize basal activation.

  • This compound Pre-treatment and Stimulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to the desired final concentration in serum-free DMEM. A final concentration of 1 µM is often effective.

    • Pre-incubate the cells with this compound for 30 minutes at 37°C.

    • Add the stimulus, such as bradykinin (typically 10-100 nM) or a combination of bradykinin and Interleukin-1β (e.g., 1 ng/mL), to the wells.

    • Incubate for the desired period (e.g., 24 hours for PGE2 release, or shorter time points for signaling pathway analysis).

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Release
  • Sample Collection:

    • After the incubation period from Protocol 1, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

    • Store the clarified supernatant at -80°C until analysis.

  • PGE2 Quantification:

    • Use a commercially available Prostaglandin E2 ELISA kit.

    • Follow the manufacturer's instructions for the preparation of standards and samples.

    • Typically, this involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.

    • Read the absorbance on a microplate reader at the recommended wavelength (usually 450 nm).

    • Calculate the PGE2 concentration in your samples by interpolating from the standard curve. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

Protocol 3: Analysis of Cyclooxygenase-2 (COX-2) Expression by Western Blot
  • Cell Lysis:

    • Following stimulation as described in Protocol 1, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well by adding RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the COX-2 signal to a loading control, such as β-actin or GAPDH.

Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound Effects HFLS HFLS Cell Culture Pretreat Pre-treatment: This compound (e.g., 1 µM, 30 min) HFLS->Pretreat Stim Stimulation: Bradykinin +/- IL-1β Pretreat->Stim Supernatant Collect Supernatant Stim->Supernatant Lysate Collect Cell Lysate Stim->Lysate PGE2_Assay PGE2 ELISA Supernatant->PGE2_Assay WB_Assay COX-2 Western Blot Lysate->WB_Assay PGE2_Result PGE2 Levels PGE2_Assay->PGE2_Result COX2_Result COX-2 Expression WB_Assay->COX2_Result

Caption: Experimental workflow for studying this compound's effects.

G Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds PLC PLC Activation B2R->PLC Fasitibant This compound Fasitibant->B2R Inhibits PKC PKC Activation PLC->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammatory Response PGE2->Inflammation

Caption: On-target signaling pathway of this compound.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Unexpected Unexpected Result Observed (e.g., incomplete inhibition) Concentration Is Fasitibant concentration optimal? Unexpected->Concentration Crosstalk Is there pathway crosstalk? Concentration->Crosstalk Yes DoseResponse Perform Dose-Response Concentration->DoseResponse No CoInhibit Co-administer inhibitors for Leukotriene/Glucocorticoid pathways Crosstalk->CoInhibit Yes Unresolved Consider other off-target effects Crosstalk->Unresolved No Resolved Issue Resolved DoseResponse->Resolved CoInhibit->Resolved

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Troubleshooting Fasitibant Chloride In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fasitibant chloride in vivo efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a pro-inflammatory peptide, exerts its effects by binding to B1 and B2 receptors. The B2 receptor is widely expressed and mediates most of the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and pain. By blocking the B2 receptor, this compound inhibits these downstream signaling pathways, leading to anti-inflammatory and analgesic effects.

Q2: Which in vivo models are most common for evaluating the efficacy of this compound?

A2: Based on the literature, the most common in vivo model used to assess the anti-inflammatory and analgesic properties of this compound is the carrageenan-induced arthritis model in rats.[2][3] This model is well-established for inducing acute inflammation and pain, allowing for the evaluation of therapeutic interventions.

Q3: What are the expected outcomes in a carrageenan-induced arthritis model treated with this compound?

A3: In the carrageenan-induced arthritis model in rats, intra-articular administration of this compound has been shown to:

  • Reduce joint pain and edema.[2][3]

  • Decrease the release of pro-inflammatory mediators such as prostaglandins (PGE2) and cytokines (IL-1β, IL-6).

  • Show a synergistic anti-inflammatory effect when co-administered with dexamethasone.

Troubleshooting Guides

Issues with Drug Formulation and Administration

Q: I am having trouble dissolving this compound for in vivo administration. What vehicle should I use?

A: this compound has low water solubility. A common approach for formulating poorly soluble compounds for in vivo studies is to use a co-solvent system. While specific solubility data for this compound in various vehicles is not extensively published, a recommended starting point for a new poorly soluble compound is a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG), often diluted with saline or water.

Here are some suggested formulations to test for solubility and in vivo tolerability:

FormulationCompositionNotes
Formulation 1 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA common multi-component system for challenging compounds.
Formulation 2 10% DMSO, 90% SalineA simpler option if the compound has sufficient solubility in a small amount of DMSO.
Formulation 3 0.5% Methylcellulose in sterile waterTo be used if a suspension is necessary. Particle size should be uniform.

It is critical to perform a pilot study to assess the tolerability of the chosen vehicle in your animal model before proceeding with the efficacy study.

Q: My animals are showing adverse reactions at the injection site. What could be the cause?

A: Injection site reactions are a potential side effect of bradykinin B2 receptor antagonists. Several factors could contribute to this:

  • Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation. Consider reducing the concentration of the organic co-solvent or exploring alternative, less irritating vehicles.

  • Drug Concentration: A high concentration of the drug solution can lead to precipitation at the injection site, causing irritation. Ensure the drug remains fully dissolved or uniformly suspended.

  • pH of the Formulation: An extreme pH can cause tissue damage. Aim for a physiologically compatible pH (around 7.4).

  • Injection Technique: Improper injection technique can cause tissue damage and inflammation. Ensure personnel are properly trained.

Troubleshooting Steps:

  • Conduct a vehicle-only tolerability study: Administer the vehicle without the drug to a small group of animals to rule out vehicle-induced irritation.

  • Optimize the formulation: Try to reduce the concentration of co-solvents or test alternative vehicles.

  • Check the pH of your formulation.

  • Review and standardize injection procedures.

Variability in Efficacy Results

Q: I am observing high variability in my in vivo efficacy data between animals in the same group. What are the potential sources of this variability?

A: High variability is a common challenge in in vivo studies and can arise from multiple sources:

  • Animal-related factors: Differences in age, weight, sex, and genetic background of the animals can contribute to variability. The gut microbiome can also influence inflammatory responses.

  • Experimental procedures: Inconsistencies in the induction of inflammation (e.g., carrageenan injection volume and site), drug administration, and endpoint measurements can introduce significant variability.

  • Environmental factors: Stress from handling, housing conditions, and light/dark cycles can affect the physiological responses of the animals.

  • Experimenter-related factors: Variation in technique between different experimenters can be a major source of variability.

Solutions to Minimize Variability:

  • Standardize animal characteristics: Use animals of the same sex, and within a narrow age and weight range.

  • Acclimatize animals: Allow animals to acclimate to the facility and handling for at least a week before the experiment.

  • Randomize and blind: Randomize animals into treatment groups and blind the experimenters to the treatment allocation during the study and data analysis.

  • Standardize all procedures: Develop and strictly follow detailed standard operating procedures (SOPs) for all experimental steps, including reagent preparation, animal handling, injections, and measurements.

  • Train personnel: Ensure all personnel involved in the study are thoroughly trained and their techniques are consistent.

Unexpected or Suboptimal Efficacy

Q: The observed efficacy of this compound is lower than expected based on published data. What could be the reasons?

A: Several factors could lead to lower-than-expected efficacy:

  • Dose Selection: The dose might be too low to achieve a therapeutic concentration at the site of action. A dose-response study is recommended to determine the optimal dose.

  • Pharmacokinetics: The bioavailability and clearance of this compound can be influenced by the formulation and route of administration. Poor absorption or rapid metabolism can lead to insufficient drug exposure.

  • Model-specific factors: The severity of the induced inflammation in your model might be different from that in published studies, potentially requiring a higher dose of the antagonist.

  • Drug Stability: this compound may not be stable in the prepared formulation for the duration of the experiment. It is advisable to prepare fresh formulations for each dosing.

  • Metabolism of Bradykinin: Bradykinin can be metabolized into fragments that may have biological activity not mediated by B1 or B2 receptors, potentially contributing to the inflammatory response even in the presence of a B2 receptor antagonist.

Troubleshooting Workflow:

G Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Drug_Admin Intra-articular Administration (this compound/Vehicle) Anesthesia->Drug_Admin Carrageenan Intra-articular Carrageenan Injection (30 min post-drug) Drug_Admin->Carrageenan Measurements Endpoint Measurements (Edema, Pain) at various time points Carrageenan->Measurements Analysis Data Analysis Measurements->Analysis B2R_Signaling cluster_cell Cell Membrane Bradykinin Bradykinin B2R Bradykinin B2 Receptor (B2R) Bradykinin->B2R Binds and Activates G_protein Gq/11 Activation B2R->G_protein Fasitibant This compound Fasitibant->B2R Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Ca_release->Inflammation PKC->Inflammation Mediators Release of Inflammatory Mediators (Prostaglandins, NO) Inflammation->Mediators

References

Stability of Fasitibant chloride in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of Fasitibant chloride in DMSO stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For most research applications, DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for organic molecules.

Q2: What are the recommended storage conditions and duration for this compound in DMSO?

Based on available supplier data, the following storage conditions are recommended for this compound stock solutions in DMSO to ensure stability:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.[1]

It is crucial to adhere to these recommendations to minimize degradation and ensure the integrity of the compound for experimental use.

Q3: My this compound in DMSO solution has precipitated. What should I do?

Precipitation can occur if the solution is stored at a lower temperature than its solubility limit allows, or due to freeze-thaw cycles. To redissolve the compound, you can:

  • Gently warm the solution to room temperature or slightly above (e.g., 37°C).

  • Vortex or sonicate the solution until the precipitate is fully dissolved.

  • Always visually inspect the solution for complete dissolution before use in experiments.

To avoid repeated precipitation, consider preparing smaller aliquots to minimize freeze-thaw cycles.

Q4: I've noticed a color change in my this compound DMSO stock solution. Is it still usable?

A color change may indicate degradation of the compound or the solvent. If you observe a color change, it is recommended to discard the stock solution and prepare a fresh one. Using a potentially degraded solution could lead to inaccurate and unreliable experimental results.

Q5: How many times can I freeze and thaw my this compound DMSO stock solution?

While some studies on general compound stability in DMSO have shown minimal degradation after multiple freeze-thaw cycles, it is best practice to minimize them.[2] For optimal results, it is highly recommended to aliquot your stock solution into single-use volumes. This will prevent potential degradation from repeated temperature changes and reduce the risk of contamination.

Q6: Does the presence of water in DMSO affect the stability of this compound?

The presence of water in DMSO can affect the stability of some compounds.[2][3] It is recommended to use anhydrous or high-purity DMSO to prepare stock solutions. Ensure that the DMSO is properly stored to prevent moisture absorption from the atmosphere.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in a DMSO solvent. Specific quantitative degradation data for this compound is not widely available in the public domain; therefore, adhering to the supplier's recommendations is critical.

Storage TemperatureRecommended Maximum Storage Duration
-20°C1 month[1]
-80°C6 months

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of this compound in a DMSO stock solution over time.

Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution under specific storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration (e.g., 10 mM).

    • Immediately after preparation (Time 0), take an aliquot for HPLC analysis.

    • Divide the remaining stock solution into multiple aliquots for storage under the desired conditions (e.g., -20°C and -80°C).

  • HPLC Analysis (Example Conditions - may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A time-gradient from 5% to 95% Mobile Phase B over a set duration (e.g., 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Stability Study:

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the sample by HPLC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram.

    • Calculate the peak area of this compound at each time point.

    • The stability can be expressed as the percentage of the initial peak area remaining:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Below are diagrams illustrating the experimental workflow for stability testing and the relevant biological pathway for this compound.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO (e.g., 10 mM) prep1->prep2 storage_neg20 Store aliquots at -20°C prep2->storage_neg20 storage_neg80 Store aliquots at -80°C prep2->storage_neg80 analysis_t0 T=0 Analysis (HPLC) prep2->analysis_t0 sampling Retrieve aliquots at specified time points storage_neg20->sampling storage_neg80->sampling analysis_tx T=x Analysis (HPLC) sampling->analysis_tx data_analysis Calculate % Remaining vs T=0 analysis_tx->data_analysis

Caption: Experimental workflow for assessing this compound stability in DMSO.

G cluster_pathway Bradykinin B2 Receptor Signaling bradykinin Bradykinin b2r Bradykinin B2 Receptor (B2R) bradykinin->b2r Agonist gq11 Gαq/11 b2r->gq11 Activates plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Responses (e.g., Inflammation, Pain) ca2->cellular_response pkc->cellular_response fasitibant This compound fasitibant->b2r Antagonist

Caption: Signaling pathway of the Bradykinin B2 Receptor and the antagonistic action of this compound.

References

Technical Support Center: Fasitibant Chloride Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing challenges related to poor cell viability when using Fasitibant chloride in experimental settings. This compound is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R), a key player in inflammatory processes. While its primary role is anti-inflammatory, off-target effects or specific cellular responses can sometimes lead to decreased cell viability. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death after treating our cultures with this compound. What are the potential causes?

A1: Several factors could contribute to poor cell viability following this compound treatment:

  • High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range.

  • Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be present at a concentration that is toxic to the cells. Ensure the final vehicle concentration in your culture medium is at a non-toxic level, typically below 0.5% for DMSO.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments. The cell line you are using may be particularly sensitive to the blockade of the bradykinin B2 receptor or to the compound itself.

  • Sub-optimal Cell Health: Pre-existing poor cell health can be exacerbated by drug treatment. Ensure your cells are in the exponential growth phase, have a low passage number, and are free from contamination.

  • Compound Instability: this compound may be unstable in your culture medium at 37°C, leading to the formation of cytotoxic degradation products.

Q2: How can I differentiate between apoptosis and necrosis in my this compound-treated cells?

A2: You can distinguish between apoptosis and necrosis using several methods:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.

  • Caspase Activity Assays: Measuring the activity of caspases (e.g., Caspase-3/7), which are key mediators of apoptosis, can provide a quantitative measure of apoptosis induction.

  • Morphological Analysis: Observing cell morphology under a microscope can provide clues. Apoptotic cells often exhibit characteristics such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.

Q3: My cell viability results are inconsistent between experiments. What could be the reason?

A3: Inconsistent results can stem from several factors:

  • Variability in Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells and experiments.

  • Inconsistent Drug Preparation: Always prepare fresh dilutions of this compound for each experiment to avoid degradation.

  • "Edge Effect" in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell viability. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Improper Reagent Handling: Ensure all assay reagents are stored correctly and protected from light to prevent degradation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor cell viability in experiments involving this compound.

Problem Possible Cause Recommended Solution
High cell death in all treated wells, including low concentrations. 1. High intrinsic cytotoxicity of this compound for the specific cell line. 2. Vehicle (e.g., DMSO) concentration is too high. 3. Cells were unhealthy prior to treatment.1. Perform a wider dose-response experiment starting from very low concentrations. 2. Ensure the final vehicle concentration is non-toxic (e.g., <0.5% for DMSO). Run a vehicle-only control. 3. Check cell morphology, passage number, and test for mycoplasma contamination.
Cell viability decreases at mid-range concentrations but appears to increase at higher concentrations (U-shaped curve). 1. Compound precipitation at high concentrations interfering with assay readings. 2. Direct chemical interference of the compound with the assay reagent (e.g., reduction of MTT reagent).1. Visually inspect wells for precipitates. Determine the solubility limit of this compound in your culture medium. 2. Run a cell-free control with the compound and the assay reagent to check for direct chemical interaction.
Negative control (vehicle-treated) wells show low viability. 1. Vehicle toxicity. 2. Sub-optimal cell culture conditions (e.g., incorrect seeding density, unhealthy cells). 3. Contamination of cell culture.1. Lower the vehicle concentration. 2. Optimize seeding density and ensure cells are in their logarithmic growth phase. 3. Regularly test for microbial contamination.
No significant effect on cell viability, even at high concentrations. 1. The cell line may be resistant to the effects of this compound. 2. Insufficient incubation time for the cytotoxic effect to manifest. 3. The compound may be binding to serum proteins in the culture medium, reducing its effective concentration.1. Consider using a different cell line known to express the bradykinin B2 receptor. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Consider reducing the serum concentration in your culture medium if your cells can tolerate it.

Quantitative Data Summary

While specific IC50 values for this compound's cytotoxicity are not widely published, data from related bradykinin B2 receptor antagonists, such as Icatibant (HOE-140), can provide an estimate of the concentration range of interest. It is crucial to determine the specific IC50 for your cell line and experimental conditions.

Table 1: Reported IC50 Values for the Bradykinin B2 Receptor Antagonist Icatibant (HOE-140)

Cell LineAssay TypeIC50 ValueReference
A-431 (human epidermoid carcinoma)Receptor Binding3.3 nM[1]
CHO (Chinese hamster ovary)Receptor BindingNot specified[1]

Note: These values represent the concentration required to inhibit 50% of the binding of bradykinin to its receptor, not necessarily the concentration causing 50% cell death. Cytotoxicity IC50 values are expected to be higher.

Experimental Protocols

Here are detailed methodologies for key experiments to assess cell viability and the mechanism of cell death.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Your cell line of interest

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

Materials:

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Your cell line of interest

  • Complete culture medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well plates or culture flasks

  • Your cell line of interest

  • Complete culture medium

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to avoid membrane damage.

  • Cell Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

Bradykinin binding to the B2 receptor can trigger multiple downstream signaling cascades that influence cell survival, proliferation, and apoptosis.

Bradykinin_B2_Receptor_Signaling Fasitibant Fasitibant chloride B2R Bradykinin B2 Receptor (B2R) Fasitibant->B2R Inhibits BK Bradykinin BK->B2R Activates Gq Gq protein B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Can regulate Survival Cell Survival MAPK->Survival

Caption: Bradykinin B2 Receptor signaling pathway and its potential downstream effects.

Experimental Workflow for Cell Viability Assay

A generalized workflow for conducting a cell viability assay to test the effects of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture and prepare cells DrugPrep 2. Prepare Fasitibant chloride dilutions Seeding 3. Seed cells in 96-well plate DrugPrep->Seeding Treatment 4. Treat cells with This compound Seeding->Treatment Incubation 5. Incubate for 24/48/72 hours Treatment->Incubation AddReagent 6. Add viability reagent (e.g., MTT) Incubation->AddReagent IncubateReagent 7. Incubate with reagent AddReagent->IncubateReagent ReadPlate 8. Read absorbance/ fluorescence IncubateReagent->ReadPlate Calculate 9. Calculate % cell viability ReadPlate->Calculate Plot 10. Plot dose-response curve and determine IC50 Calculate->Plot

Caption: A typical workflow for a cell viability experiment.

Troubleshooting Logic Flow

A decision tree to guide troubleshooting when encountering poor cell viability.

Troubleshooting_Flow decision decision solution solution start Poor cell viability observed check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls check_dose Is cell death dose-dependent? check_controls->check_dose Yes troubleshoot_culture Troubleshoot cell culture (health, density, contamination) check_controls->troubleshoot_culture No check_assay Is there a U-shaped dose-response? check_dose->check_assay Yes optimize_dose Optimize drug concentration (perform dose-response) check_dose->optimize_dose No, high death at all doses check_solubility Check for compound precipitation/assay interference check_assay->check_solubility Yes proceed Proceed with experiment check_assay->proceed No

References

Technical Support Center: Fasitibant Chloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Fasitibant chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as MEN16132) is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Its primary mechanism of action is to block the binding of bradykinin to the B2R, thereby inhibiting the downstream signaling pathways that lead to inflammation, pain, and vasodilation.[1][2]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in pre-clinical research to investigate inflammatory processes, particularly in the context of arthropathies like osteoarthritis and rheumatoid arthritis.[1] It is a valuable tool for studying the role of the kallikrein-kinin system in various pathological conditions.

Q3: How should I prepare and store this compound for in vitro and in vivo experiments?

A3: For in vivo experiments in rats, this compound has been successfully dissolved in a sterile saline solution.[3] For in vitro experiments, it is common practice to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentration in the appropriate aqueous buffer or cell culture medium. It is recommended to store stock solutions at -20°C or -80°C to maintain stability. Always refer to the manufacturer's specific instructions for solubility and storage.

Q4: What are some potential sources of variability in my this compound experiments?

A4: Variability in experiments with bradykinin B2 receptor antagonists like this compound can arise from several factors, including:

  • Cell-based assays: Cell line passage number, cell density at the time of the experiment, and variability in reagent preparation.

  • Animal models: Inter-animal variability in drug response, which can be influenced by genetics and environmental factors.

  • General: Inconsistent incubation times, temperature fluctuations, and improper solution preparation.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is described as a selective bradykinin B2 receptor antagonist, comprehensive public data on its off-target binding profile is limited. It is a good practice in drug discovery and research to consider the possibility of off-target effects, as they can be a source of unexpected results. If you observe anomalous results, it may be prudent to investigate potential interactions with other receptors or signaling pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells in an in vitro assay Inconsistent cell seeding, leading to different cell numbers in each well.Ensure thorough mixing of the cell suspension before and during plating. Consider using a multichannel pipette with care to ensure consistent volume dispensing.
"Edge effects" in microplates, where wells on the perimeter of the plate behave differently due to evaporation or temperature gradients.Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a more uniform environment for the inner wells.
Incomplete dissolution or precipitation of this compound in the assay medium.Visually inspect your solutions for any precipitates. Ensure that the final concentration of the solvent (e.g., DMSO) in your assay medium is low and does not affect cell viability or the assay readout.
Lower than expected potency (high IC50 value) Degradation of this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
Incorrect assay conditions, such as suboptimal incubation time or temperature.Optimize your assay parameters. Perform time-course and temperature-dependence experiments to determine the optimal conditions for your specific cell line and assay readout.
Low expression of the bradykinin B2 receptor in the chosen cell line.Confirm the expression of the B2 receptor in your cell line using techniques like qPCR, Western blotting, or flow cytometry. Consider using a cell line known to express high levels of the B2 receptor.
Inconsistent results in animal studies Inter-animal variability in drug metabolism and response.Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups to minimize bias.
Improper drug administration.Ensure accurate and consistent administration of this compound. For intra-articular injections, practice the technique to ensure consistent delivery to the joint space.
Variability in the induction of the disease model (e.g., inflammation).Standardize the procedure for inducing the disease model to ensure a consistent baseline between animals.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Model of Carrageenan-Induced Inflammatory Arthritis

Treatment GroupDose (per knee)Inhibition of Joint Pain (%)Inhibition of Prostaglandin Release (%)
This compound100 µg~40-45~30
Dexamethasone100 µg~40-45~30
This compound + Dexamethasone100 µg each100~80

Data summarized from Valenti et al., Br J Pharmacol, 2012.

Experimental Protocols

In Vivo Model: Carrageenan-Induced Inflammatory Arthritis in Rats

This protocol is a summary of the methodology described by Valenti et al. (2012).

1. Animal Model:

  • Male Wistar rats (250-300 g).

2. Induction of Arthritis:

  • Anesthetize rats with pentobarbital (40 mg/kg, i.p.).

  • Inject 25 µL of a 2% carrageenan solution in sterile saline into the right knee joint.

  • Inject 25 µL of sterile saline into the contralateral (left) knee as a control.

3. Drug Administration:

  • Prepare this compound in a sterile saline solution.

  • 30 minutes before carrageenan injection, administer 25 µL of the this compound solution (e.g., containing 100 µg) via intra-articular injection into the right knee joint.

4. Assessment of Inflammation (6 hours post-carrageenan):

  • Joint Pain: Measure weight-bearing on the inflamed limb.

  • Edema: Measure the swelling of the knee joint.

  • Neutrophil Infiltration: Assess myeloperoxidase (MPO) activity in the synovial tissue.

  • Inflammatory Mediators: Measure levels of prostaglandins (e.g., PGE2 metabolites) and cytokines (e.g., IL-1β, IL-6) in the synovial fluid and tissue.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

Activation of the bradykinin B2 receptor (B2R) by bradykinin initiates a cascade of intracellular signaling events, primarily through G-protein coupling. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various inflammatory responses. This compound acts by blocking the initial binding of bradykinin to the B2R.

B2R_Signaling_Pathway Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B2R Bradykinin B2 Receptor (B2R) G_protein Gq/11 B2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Fasitibant Fasitibant chloride Fasitibant->B2R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammatory Responses (e.g., PGE2 release, Cytokine expression) Ca_release->Inflammation PKC->Inflammation

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Workflow for In Vivo this compound Study

This diagram outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound in an animal model of inflammation.

in_vivo_workflow In Vivo Experimental Workflow for this compound start Start animal_prep Animal Preparation (Wistar Rats) start->animal_prep drug_admin Drug Administration (Intra-articular this compound) animal_prep->drug_admin inflammation_induction Inflammation Induction (Intra-articular Carrageenan) drug_admin->inflammation_induction incubation Incubation Period (6 hours) inflammation_induction->incubation assessment Assessment of Inflammation (Pain, Edema, MPO, Cytokines) incubation->assessment data_analysis Data Analysis assessment->data_analysis end End data_analysis->end

Caption: In Vivo Experimental Workflow.

Logical Relationship for Troubleshooting Low Potency

This diagram illustrates a logical workflow for troubleshooting experiments where this compound shows lower than expected potency.

troubleshooting_workflow Troubleshooting Low Potency of this compound start Low Potency Observed check_reagents Check Reagent Integrity (Fasitibant stock, Assay reagents) start->check_reagents check_cells Verify Cell Health and Receptor Expression start->check_cells check_protocol Review Experimental Protocol (Incubation times, Concentrations) start->check_protocol optimize_assay Optimize Assay Conditions check_reagents->optimize_assay check_cells->optimize_assay check_protocol->optimize_assay consider_off_target Consider Off-Target Effects or Alternative Signaling Pathways optimize_assay->consider_off_target resolution Resolution optimize_assay->resolution consider_off_target->resolution

Caption: Troubleshooting Low Potency.

References

Technical Support Center: Fasitibant Chloride Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasitibant chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments involving this compound.

Q1: My this compound appears to be inactive or shows lower than expected potency in my in vitro assay. What are the possible causes?

A1: Several factors could contribute to the apparent lack of activity of this compound. Consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Solubility: this compound is a salt and its solubility can be limited in certain aqueous buffers. While it is soluble in DMSO, precipitating the compound in your aqueous assay buffer can lead to a lower effective concentration.

      • Recommendation: Prepare a high-concentration stock solution in DMSO. When diluting into your final aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability or the assay readout. Visually inspect for any precipitation after dilution.

    • Stability: Like many small molecules, prolonged storage in solution, especially at room temperature, can lead to degradation.

      • Recommendation: Prepare fresh dilutions from your DMSO stock for each experiment. Aliquot your stock solution to avoid repeated freeze-thaw cycles.

  • Assay Conditions:

    • Buffer Composition: The ionic strength of your assay buffer can influence ligand-receptor binding. Some studies have shown that the affinity of peptide ligands for the bradykinin B2 receptor can be higher in low ionic strength buffers.[1]

      • Recommendation: Ensure your assay buffer conditions are consistent across experiments and are appropriate for the cell type and receptor being studied.

    • Species Specificity: The potency of bradykinin B2 receptor antagonists can vary significantly between species.[1] this compound has been characterized in human and rat models. If you are using cells or tissues from other species, its affinity and potency may differ.

      • Recommendation: Whenever possible, use cell lines or tissues that express the human or rat bradykinin B2 receptor. If using another species, you may need to perform a full dose-response curve to determine its potency.

  • Cellular Health and Receptor Expression:

    • Cell Viability: Poor cell health can lead to unreliable assay results.

      • Recommendation: Regularly check cell viability using methods like Trypan Blue exclusion or a commercial viability assay.

    • Receptor Density: The level of bradykinin B2 receptor expression on your cells can impact the observed potency of an antagonist.

      • Recommendation: Ensure consistent cell passage numbers and culture conditions to maintain stable receptor expression. You can verify receptor expression using techniques like Western Blot or flow cytometry.

Q2: What are the appropriate positive and negative controls for an experiment with this compound?

A2: Proper controls are crucial for interpreting your results accurately.

  • Positive Controls:

    • Agonist: Bradykinin is the natural agonist for the B2 receptor and should be used to stimulate the receptor and elicit a response (e.g., calcium mobilization, prostaglandin E2 release).[2][3]

    • Known Antagonist: Including another well-characterized bradykinin B2 receptor antagonist, such as Icatibant (HOE 140), can help validate your assay system.

  • Negative Controls:

    • Vehicle Control: This is essential to control for any effects of the solvent (e.g., DMSO) on your experimental system. The vehicle control should contain the same final concentration of the solvent as your this compound-treated samples.

    • Untreated Control: This sample will not receive any treatment and serves as a baseline for your measurements.

    • Cells Lacking the Receptor: If possible, using a cell line that does not express the bradykinin B2 receptor can demonstrate the specificity of the observed effects.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the integrity of the compound, follow these guidelines:

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions in your assay buffer immediately before use. Do not store aqueous dilutions for extended periods.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Carrageenan-Induced Arthritis Rat Model

Treatment (Intra-articular Injection)Dose (µ g/knee )Inhibition of Joint Pain (%)Inhibition of Knee Joint Edema (%)Reference
This compound100~40-45~40-45[2]
Dexamethasone100~40-45Not specified
This compound + Dexamethasone100 + 100100Not specified

Table 2: Effect of this compound on Prostaglandin E₂ (PGE₂) Release in a Carrageenan-Induced Arthritis Rat Model

Treatment (Intra-articular Injection)Dose (µ g/knee )Reduction in PGE₂ Release (%)Reference
This compound100~30
Dexamethasone100~30
This compound + Dexamethasone100 + 100~80

Experimental Protocols

Protocol 1: In Vitro Bradykinin B2 Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a general procedure for measuring the antagonist activity of this compound by assessing its ability to inhibit bradykinin-induced intracellular calcium mobilization in a cell line expressing the bradykinin B2 receptor (e.g., CHO or HEK293 cells).

Materials:

  • Cells expressing the bradykinin B2 receptor

  • Cell culture medium

  • This compound

  • Bradykinin

  • DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Methodology:

  • Cell Culture: Culture the cells in the appropriate medium and conditions until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density optimized for your cell line and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive fluorescent dye in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a stock solution of bradykinin in assay buffer. The final concentration used should be at or near the EC₈₀ for your cell line to ensure a robust signal for inhibition.

  • Antagonist Incubation:

    • Wash the cells once with assay buffer after dye loading.

    • Add the different concentrations of this compound (and vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Measurement of Calcium Flux:

    • Place the microplate in the fluorescent plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds) for a baseline period (e.g., 10-20 seconds).

    • Using the instrument's injection system, add the bradykinin solution to all wells simultaneously.

    • Continue recording the fluorescence for a further 1-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a maximally effective concentration of a known antagonist or no agonist addition (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Carrageenan-Induced Inflammatory Arthritis in Rats

This protocol is a summary of the methodology used in published studies to evaluate the anti-inflammatory effects of this compound in an animal model.

Animals:

  • Male Wistar rats (or other suitable strain)

Materials:

  • This compound

  • Carrageenan

  • Saline (sterile)

  • Anesthetic (e.g., pentobarbital)

Methodology:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Induction of Arthritis:

    • Anesthetize the rats.

    • Inject a solution of carrageenan (e.g., 2% in sterile saline) into the intra-articular space of one of the hind knee joints to induce inflammation.

  • Drug Administration:

    • Thirty minutes prior to the carrageenan injection, administer this compound (e.g., 100 µg in sterile saline) via intra-articular injection into the same knee joint.

    • For combination studies, other drugs like dexamethasone can be co-administered with this compound.

    • The contralateral knee can be injected with saline to serve as a control.

  • Assessment of Inflammation (after a set time, e.g., 6 hours):

    • Joint Pain/Incapacitation: This can be measured using an incapacitance tester, which measures the weight distribution between the inflamed and non-inflamed paws.

    • Knee Joint Edema: Measure the swelling of the knee joint using a plethysmometer or calipers.

    • Biochemical Markers:

      • Collect synovial fluid by lavage.

      • Homogenize the synovial tissue.

      • Measure the levels of inflammatory mediators such as prostaglandins (e.g., PGE₂), cytokines (e.g., IL-1β, IL-6), and chemokines in the synovial fluid and tissue homogenates using appropriate methods like ELISA.

      • Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be measured in the synovial tissue.

  • Data Analysis:

    • Compare the measurements from the this compound-treated group with the carrageenan-only control group to determine the percentage of inhibition of the inflammatory parameters.

    • Use appropriate statistical tests to determine the significance of the observed effects.

Visualizations

Fasitibant_Chloride_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Activates Fasitibant Fasitibant chloride Fasitibant->B2R Blocks Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pro-inflammatory responses (e.g., PGE₂ release, COX-2 expression) Ca2->Inflammation MAPK MAPK Pathway PKC->MAPK MAPK->Inflammation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_controls Controls Compound Prepare this compound stock and dilutions Incubate Pre-incubate cells with This compound Compound->Incubate Cells Culture and plate B2R-expressing cells Cells->Incubate Stimulate Stimulate with Bradykinin (agonist) Incubate->Stimulate Measure Measure downstream signaling (e.g., Calcium flux, PGE₂ release) Stimulate->Measure Analyze Normalize data and calculate IC₅₀ Measure->Analyze Positive Positive Control: Bradykinin alone Positive->Measure Negative Negative Control: Vehicle Negative->Measure

Caption: General experimental workflow for in vitro characterization.

References

Validation & Comparative

A Comparative Analysis of Fasitibant Chloride and Dexamethasone in Arthritis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of action of Fasitibant chloride and dexamethasone in the context of arthritis, supported by available preclinical experimental data.

This compound, a selective bradykinin B2 receptor antagonist, and dexamethasone, a potent synthetic glucocorticoid, both demonstrate anti-inflammatory effects in arthritis models. While dexamethasone is a well-established, broad-acting anti-inflammatory agent, this compound offers a targeted approach by inhibiting the specific inflammatory cascade initiated by bradykinin. This guide synthesizes preclinical data to compare their performance and elucidates their distinct signaling pathways.

Efficacy in a Preclinical Arthritis Model

A key preclinical study by Valenti et al. (2012) in a carrageenan-induced arthritis model in rats provides a direct comparison of the two compounds. The study evaluated their effects on knee joint incapacitation (a measure of pain), edema (swelling), and the levels of various inflammatory mediators.

Quantitative Comparison of Efficacy

The following tables summarize the key findings from the aforementioned study, highlighting the individual and combined effects of this compound and dexamethasone.

Treatment Group (Intra-articular)Inhibition of Knee Joint Incapacitation (%)
This compound (100 µg)~45%
Dexamethasone (100 µg)~40-45%
This compound (100 µg) + Dexamethasone (100 µg)~100%
Data extracted from Valenti et al., 2012.[1][2]
Treatment Group (Intra-articular)Inhibition of Knee Joint Edema (%)
This compound (100 µg)~50%
Dexamethasone (100 µg)~50%
This compound (100 µg) + Dexamethasone (100 µg)~100%
Data extracted from Valenti et al., 2012.[1][2]
Inflammatory MediatorInhibition by this compound (100 µg)Inhibition by Dexamethasone (100 µg)Inhibition by Combination
PGE Metabolites ~30%~30%~80%
Interleukin-1β (IL-1β) Equipotent to DexamethasoneEquipotent to FasitibantMore effective than single drugs
Interleukin-6 (IL-6) Equipotent to DexamethasoneEquipotent to FasitibantMore effective than single drugs
GRO/CINC-1 (IL-8 analogue) Equipotent to DexamethasoneEquipotent to FasitibantMore effective than single drugs
Data extracted from Valenti et al., 2012.[1]

Mechanisms of Action and Signaling Pathways

This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways that ultimately impact the inflammatory response in arthritic joints.

This compound: Targeting the Bradykinin B2 Receptor

This compound is a potent and selective antagonist of the bradykinin B2 (B2) receptor. In arthritic conditions, the release of bradykinin in the synovial tissue activates B2 receptors on various cell types, including synovial fibroblasts. This activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators. By blocking the B2 receptor, this compound directly inhibits this pathway.

Fasitibant_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds G_Protein Gq/11 B2_Receptor->G_Protein Activates Fasitibant Fasitibant chloride Fasitibant->B2_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates NFkB_Activation NF-κB Activation MAPK_Cascade->NFkB_Activation Leads to Inflammatory_Mediators Pro-inflammatory Mediators (IL-6, IL-8, PGE2) NFkB_Activation->Inflammatory_Mediators Induces Transcription

This compound's mechanism of action.
Dexamethasone: Glucocorticoid Receptor-Mediated Immunosuppression

Dexamethasone, a corticosteroid, functions by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the activated GR complex translocates to the nucleus, where it exerts its anti-inflammatory effects primarily through two mechanisms: transactivation and transrepression. In the context of arthritis, its transrepressive function, which involves the inhibition of pro-inflammatory transcription factors like NF-κB, is particularly relevant.

Dexamethasone_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Active_GR Activated GR Complex Dexamethasone->Active_GR Forms HSP Heat Shock Proteins GR->HSP NFkB NF-κB Active_GR->NFkB Inhibits (Transrepression) DNA DNA Active_GR->DNA Binds to GREs (Transactivation) NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB Releases IkB IκB NFkB_complex->IkB Degrades NFkB->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Male Wistar Rats Grouping Treatment Groups: - Vehicle - this compound - Dexamethasone - Combination Animals->Grouping Drug_Admin Intra-articular Drug Administration Grouping->Drug_Admin Arthritis_Induction Intra-articular Carrageenan Injection (30 min post-drug) Drug_Admin->Arthritis_Induction Incubation 6-hour Incubation Arthritis_Induction->Incubation Pain_Assess Pain Assessment (Incapacitance Test) Incubation->Pain_Assess Edema_Assess Edema Measurement (Caliper) Incubation->Edema_Assess Mediator_Assess Inflammatory Mediator Quantification Incubation->Mediator_Assess

References

A Head-to-Head Battle in Pain Relief: Fasitibant Chloride vs. NSAIDs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for more effective and targeted pain management strategies, researchers are continually evaluating novel therapeutic agents against established standards of care. This guide provides a detailed comparison of fasitibant chloride, a bradykinin B2 receptor antagonist, and non-steroidal anti-inflammatory drugs (NSAIDs), two distinct classes of analgesics, based on their performance in animal models of inflammatory pain.

Executive Summary

This guide synthesizes preclinical data to offer a comparative analysis of this compound and NSAIDs in mitigating inflammatory pain. The primary focus is on a key study that directly compares this compound (MEN16132) with the NSAID dexketoprofen in a carrageenan-induced inflammatory arthritis model in rats.[1][2] The evidence indicates that while both this compound and dexketoprofen exhibit comparable analgesic effects, their mechanisms and impact on different inflammatory parameters diverge significantly. This compound demonstrates a broader anti-inflammatory profile by reducing joint edema and neutrophil infiltration, effects not observed with dexketoprofen in the studied model.[2]

Mechanism of Action: A Tale of Two Pathways

The analgesic and anti-inflammatory effects of this compound and NSAIDs stem from their intervention at different points in the pain signaling cascade.

This compound: As a selective bradykinin B2 receptor antagonist, this compound directly blocks the action of bradykinin, a potent inflammatory mediator released upon tissue injury.[1][2] Bradykinin contributes to pain by directly activating and sensitizing nociceptors (pain-sensing neurons) and promoting inflammation through increased vascular permeability and vasodilation. By inhibiting the B2 receptor, this compound effectively curtails these downstream effects.

NSAIDs: Non-steroidal anti-inflammatory drugs exert their effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By reducing prostaglandin production, NSAIDs alleviate pain and inflammation. Dexketoprofen is a non-selective COX inhibitor.

Pain_Signaling_Pathways Comparative Signaling Pathways of this compound and NSAIDs Tissue_Injury Tissue Injury Bradykinin Bradykinin Tissue_Injury->Bradykinin Arachidonic_Acid Arachidonic Acid Tissue_Injury->Arachidonic_Acid B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate Nociceptor_Activation Nociceptor Activation & Sensitization B2_Receptor->Nociceptor_Activation Inflammation Inflammation (Edema, Neutrophil Infiltration) B2_Receptor->Inflammation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Prostaglandins->Nociceptor_Activation Prostaglandins->Inflammation Pain_Perception Pain Perception Nociceptor_Activation->Pain_Perception Inflammation->Pain_Perception Fasitibant This compound Fasitibant->B2_Receptor Blocks NSAIDs NSAIDs (e.g., Dexketoprofen) NSAIDs->COX_Enzymes Inhibits

Signaling pathways of this compound and NSAIDs.

Comparative Efficacy in a Rat Model of Inflammatory Arthritis

A pivotal study by Valenti et al. (2010) provides a direct comparison of this compound (MEN16132) and the NSAID dexketoprofen in a carrageenan-induced knee joint incapacitation model in rats. This model mimics the pain and inflammation seen in arthritis.

Data Presentation

The following tables summarize the quantitative data from this study, comparing the effects of intra-articular administration of this compound and dexketoprofen on joint pain, edema, and neutrophil infiltration.

Table 1: Effect on Carrageenan-Induced Knee Joint Incapacitation (Pain)

Treatment (dose per knee)Change in Incapacitation (%)
Vehicle100 (maximal incapacitation)
This compound (100 µg)~50% reduction
Dexketoprofen (300 µg)~50% reduction

Note: Incapacitation was measured as the time the animal was unable to bear weight on the affected limb.

Table 2: Effect on Carrageenan-Induced Knee Joint Edema

Treatment (dose per knee)Inhibition of Edema (%)
Vehicle0
This compound (100 µg)~50%
Dexketoprofen (300 µg)No significant effect

Table 3: Effect on Carrageenan-Induced Neutrophil Infiltration

Treatment (dose per knee)Inhibition of MPO Activity (%)
Vehicle0
This compound (100 µg)~50%
Dexketoprofen (300 µg)No significant effect

Note: Myeloperoxidase (MPO) activity is an indicator of neutrophil infiltration.

Table 4: Effect on Carrageenan-Induced Prostaglandin E2 (PGE2) Release

Treatment (dose per knee)Inhibition of PGE2 Release (%)
Vehicle0
This compound (100 µg)~30%
Dexketoprofen (300 µg)~80%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the key experimental protocol used in the comparative study.

Carrageenan-Induced Knee Joint Incapacitation in Rats

This model is used to assess pain and inflammation in an arthritic-like condition.

Experimental_Workflow Experimental Workflow: Carrageenan-Induced Knee Joint Incapacitation Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Drug_Administration Intra-articular Drug Administration (this compound, Dexketoprofen, or Vehicle) 30 min before Carrageenan Animal_Acclimation->Drug_Administration Inflammation_Induction Intra-articular Carrageenan Injection (2% solution, 25 µL) Drug_Administration->Inflammation_Induction Pain_Assessment Pain Assessment (Incapacitation Test) Measurement of weight-bearing deficit 6 hours post-carrageenan Inflammation_Induction->Pain_Assessment Inflammation_Assessment Inflammation Assessment - Joint Edema (plethysmometry) - Neutrophil Infiltration (MPO assay) - PGE2 Levels (synovial fluid analysis) Inflammation_Induction->Inflammation_Assessment Data_Analysis Data Analysis Pain_Assessment->Data_Analysis Inflammation_Assessment->Data_Analysis

References

A Comparative Analysis of Fasitibant Chloride and Corticosteroids in Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Fasitibant chloride and corticosteroids, two classes of drugs with anti-inflammatory properties. This document summarizes their mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental protocols for key studies.

Introduction

Corticosteroids are a well-established class of drugs widely used for their potent anti-inflammatory and immunosuppressive effects across a range of conditions.[1][2] Their mechanism of action is primarily mediated through the glucocorticoid receptor, leading to broad effects on gene expression.[3][4] this compound, a newer investigational drug, offers a more targeted approach by selectively antagonizing the bradykinin B2 receptor, a key player in the inflammatory cascade. This guide aims to provide an objective comparison of these two therapeutic strategies, highlighting their distinct pharmacological profiles and potential clinical implications.

Mechanism of Action

This compound

This compound is a non-peptide antagonist of the bradykinin B2 receptor.[5] Bradykinin, a potent inflammatory mediator, exerts its effects by binding to B2 receptors on various cell types, leading to pain, vasodilation, increased vascular permeability, and the release of other pro-inflammatory molecules. By blocking this interaction, this compound aims to specifically inhibit the inflammatory cascade driven by bradykinin.

Corticosteroids

Corticosteroids exert their effects by binding to cytosolic glucocorticoid receptors (GR). Upon ligand binding, the GR-corticosteroid complex translocates to the nucleus, where it modulates gene expression in two primary ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex interferes with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory genes.

This broad genomic action results in the widespread suppression of the immune and inflammatory responses.

Corticosteroid_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_active Active GR Complex GR->GR_active Binding HSP Heat Shock Proteins HSP->GR Stabilizes GRE Glucocorticoid Response Element (GRE) GR_active->GRE Translocation to Nucleus NFkB NF-κB / AP-1 GR_active->NFkB Transrepression Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes

Comparative Performance Data

Direct comparative clinical trial data between this compound and corticosteroids is limited. The following tables summarize available preclinical data from a key comparative study and clinical data for corticosteroids in relevant inflammatory conditions.

Preclinical Data: Carrageenan-Induced Arthritis in Rats

This study compared the effects of intra-articular this compound and dexamethasone, a potent corticosteroid, in a rat model of inflammatory arthritis.

ParameterThis compound (100 µg)Dexamethasone (100 µg)Combination (100 µg each)
Inhibition of Joint Pain (%) ~40-45%~40-45%~100%
Inhibition of Knee Joint Edema (%) Significant reductionSignificant reductionGreater reduction than either drug alone
Inhibition of Prostaglandin E2 Release (%) ~30%~30%~80%
Inhibition of IL-1β Release (%) Equipotent to DexamethasoneEquipotent to FasitibantMore effective than either drug alone
Inhibition of IL-6 Release (%) Equipotent to DexamethasoneEquipotent to FasitibantMore effective than either drug alone
Inhibition of GRO/CINC-1 (IL-8) Release (%) Equipotent to DexamethasoneEquipotent to FasitibantMore effective than either drug alone
Clinical Data: Corticosteroids in Rheumatoid Arthritis

The following table summarizes general efficacy and safety findings for corticosteroids (prednisone and dexamethasone) from various clinical trials in rheumatoid arthritis.

ParameterPrednisone (low dose, <10 mg/day)Dexamethasone (pulse therapy)
Efficacy Controls disease activity, improves function, and relieves pain. May slow radiographic progression in early RA.Effective for controlling disease flare-ups.
Common Adverse Events Dose-dependent and variable in severity. Most are mild at low doses. Potential for bone loss, increased risk of infections, and cardiovascular events with long-term use.Generally well-tolerated in short-term pulse therapy.

Limitation: No direct comparative clinical trial data between this compound and corticosteroids was identified. The clinical data for corticosteroids is extensive but varies based on the specific drug, dose, duration of treatment, and patient population.

Experimental Protocols

Carrageenan-Induced Arthritis in Rats

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Male Wistar Rats Acclimatization Acclimatization Animals->Acclimatization Anesthesia Anesthesia (e.g., Pentobarbital) Acclimatization->Anesthesia Drug_Admin Intra-articular Injection of Test Compounds (Fasitibant, Dexamethasone, or Combo) Anesthesia->Drug_Admin Carrageenan_Inj Intra-articular Injection of Carrageenan (1%) Drug_Admin->Carrageenan_Inj 30 min post-drug Incubation 6-hour Incubation Carrageenan_Inj->Incubation Pain Assessment of Joint Pain (Incapacitance Test) Incubation->Pain Edema Measurement of Knee Joint Edema Incubation->Edema Biomarkers Measurement of Inflammatory Mediators in Synovial Fluid (PGE2, Cytokines) Incubation->Biomarkers

Detailed Steps:

  • Animals: Male Wistar rats are typically used.

  • Acclimatization: Animals are housed in a controlled environment for a period before the experiment to minimize stress.

  • Anesthesia: Rats are anesthetized to allow for precise intra-articular injections.

  • Drug Administration: Test compounds (this compound, dexamethasone, or their combination) are injected directly into the knee joint.

  • Induction of Arthritis: A solution of carrageenan (typically 1%) is injected into the same knee joint 30 minutes after drug administration to induce an inflammatory response.

  • Observation Period: The animals are monitored for a set period, typically 6 hours, during which the inflammatory response develops.

  • Assessments:

    • Joint Pain: Often measured using an incapacitance tester, which quantifies the weight distribution on the hind limbs.

    • Knee Joint Edema: Measured using a plethysmometer or calipers.

    • Inflammatory Mediators: Synovial fluid is collected to measure the levels of prostaglandins (e.g., PGE2) and cytokines (e.g., IL-1β, IL-6, IL-8) using techniques like ELISA.

Conclusion

The available preclinical data suggests that both this compound and corticosteroids are effective in reducing inflammation and pain in a model of arthritis. Notably, the combination of this compound and dexamethasone demonstrated a synergistic effect, leading to a more profound anti-inflammatory response than either agent alone. This suggests that targeting both the bradykinin B2 receptor and the broader inflammatory pathways regulated by glucocorticoid receptors could be a promising therapeutic strategy.

Corticosteroids are a cornerstone of anti-inflammatory therapy, with extensive clinical data supporting their efficacy. However, their broad mechanism of action is also associated with a wide range of potential side effects, particularly with long-term use. This compound, with its more targeted mechanism, may offer a more favorable safety profile, although this needs to be confirmed in robust clinical trials.

Further research, including direct comparative clinical trials, is necessary to fully elucidate the relative efficacy and safety of this compound compared to corticosteroids in various inflammatory conditions. The synergistic potential of combining these two classes of drugs also warrants further investigation.

References

Synergistic Potential of Fasitibant Chloride in Combination Therapy for Inflammatory Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fasitibant chloride, a selective bradykinin B2 receptor antagonist, has demonstrated significant therapeutic potential in preclinical models of inflammatory arthritis. This guide provides a comparative analysis of its synergistic effects when combined with other arthritis medications, based on available experimental data. The primary focus is on its well-documented synergy with corticosteroids and its observed interaction with non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy of this compound Combination Therapies

Current preclinical research highlights a strong synergistic interaction between this compound and the corticosteroid dexamethasone in a rat model of carrageenan-induced inflammatory arthritis. In contrast, studies have not shown a similar synergistic effect when combined with the NSAID dexketoprofen.[1] There is a notable absence of published data on the combination of this compound with other major classes of arthritis drugs, such as Disease-Modifying Antirheumatic Drugs (DMARDs) like methotrexate, or biologic agents such as TNF inhibitors.

Table 1: Synergistic Effects on Joint Inflammation and Pain
Treatment GroupInhibition of Joint Pain (%)Inhibition of Joint Edema (%)Inhibition of Neutrophil Infiltration (MPO activity, %)
This compound (100 µg)~40-45PartialPartial
Dexamethasone (100 µg)~40-45PartialPartial
This compound + Dexamethasone ~100 Substantial Substantial
Dexketoprofen (300 µg)~40-45--
This compound + Dexketoprofen~40-45 (No synergy)--

Data extracted from a study on carrageenan-induced arthritis in rats.[1][2]

Table 2: Synergistic Effects on Pro-inflammatory Cytokine and Mediator Release
Treatment GroupInhibition of IL-1β ReleaseInhibition of IL-6 ReleaseInhibition of GRO/CINC-1 (IL-8) ReleaseInhibition of Prostaglandin Metabolites
This compound (100 µg)PotentPartialPotentPartial
Dexamethasone (100 µg)PotentPartialPotentPartial
This compound + Dexamethasone More effective than single drugs More effective than single drugs More effective than single drugs Greater than single drugs

Data extracted from a study on carrageenan-induced arthritis in rats.[2]

Experimental Protocols

The following is a summary of the key experimental methodology used to evaluate the synergistic effects of this compound and dexamethasone.

Model: Carrageenan-induced inflammatory arthritis in male Wistar rats.

Drug Administration:

  • This compound, dexamethasone, and dexketoprofen were administered via intra-articular injection into the knee joint 30 minutes before the induction of arthritis with carrageenan.[2]

Assessment of Inflammation:

  • Joint Pain: Assessed by measuring the incapacitation of the hind limb.

  • Joint Edema: Measured by the increase in the volume of the knee joint.

  • Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in the joint tissue.

Measurement of Inflammatory Mediators:

  • Levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and GRO/CINC-1 (the rat equivalent of human IL-8) in the knee joint capsule were measured using ELISA.

  • Prostaglandin release was assessed by measuring their metabolites in the joint tissue.

Statistical Analysis:

  • Data were analyzed using appropriate statistical methods to determine the significance of the observed effects and the presence of synergistic interactions.

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Synergistic Mechanism of this compound and Dexamethasone

cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Bradykinin Pathway cluster_2 Cytokine Cascade cluster_3 Drug Intervention Inflammatory Stimulus Inflammatory Stimulus Bradykinin Bradykinin Inflammatory Stimulus->Bradykinin Cytokines IL-1β, IL-6, IL-8 Inflammatory Stimulus->Cytokines B2 Receptor B2 Receptor Bradykinin->B2 Receptor Prostaglandins_LTs Prostaglandins & Leukotrienes B2 Receptor->Prostaglandins_LTs Inflammation Inflammation Prostaglandins_LTs->Inflammation Pain, Edema, Neutrophil Infiltration Cytokines->Prostaglandins_LTs Cytokines->Inflammation Fasitibant_chloride This compound Fasitibant_chloride->B2 Receptor Inhibits Dexamethasone Dexamethasone Dexamethasone->Prostaglandins_LTs Inhibits Dexamethasone->Cytokines Inhibits cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Arthritis Induction & Assessment cluster_3 Data Analysis Animal_Model Wistar Rats Vehicle Vehicle Control Animal_Model->Vehicle Fasitibant This compound Animal_Model->Fasitibant Dexa Dexamethasone Animal_Model->Dexa Combo Fasitibant + Dexamethasone Animal_Model->Combo Carrageenan Intra-articular Carrageenan Vehicle->Carrageenan Fasitibant->Carrageenan Dexa->Carrageenan Combo->Carrageenan Assessment Assess Pain, Edema, & Neutrophil Infiltration Carrageenan->Assessment Mediator_Analysis Measure Cytokines & Prostaglandins Assessment->Mediator_Analysis Data_Analysis Statistical Analysis of Synergistic Effects Mediator_Analysis->Data_Analysis

References

Independent Validation of Published Fasitibant Chloride Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fasitibant chloride, a selective bradykinin B2 receptor antagonist, with a key alternative, Icatibant. The information is based on publicly available preclinical and clinical data to support independent validation and further research.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

This compound is a potent, selective, and long-acting nonpeptide antagonist of the bradykinin B2 (BK2) receptor.[1] Bradykinin, a peptide released in response to tissue injury and inflammation, exerts its effects by binding to B2 receptors. This binding triggers a signaling cascade that leads to increased vascular permeability, vasodilation, and the sensation of pain, which are characteristic signs of inflammation.[2] By blocking the B2 receptor, this compound aims to mitigate these inflammatory responses. Its potential therapeutic applications have been investigated in inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1]

Comparative Efficacy and Clinical Data

A direct comparison of the clinical efficacy of this compound and Icatibant for the same indication is challenging due to the different stages of their development and the indications for which they have been predominantly studied. This compound has undergone a Phase 2 clinical trial for osteoarthritis of the knee (NCT02205814), however, the detailed results of this trial, particularly the primary outcome measures like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, are not publicly available.[3][4]

Icatibant, on the other hand, is an approved medication for the treatment of acute attacks of hereditary angioedema (HAE). Extensive clinical trial data is available for Icatibant in this indication.

Preclinical Data: this compound in a Model of Inflammatory Arthritis

A key preclinical study by Valenti et al. investigated the effects of this compound in a carrageenan-induced inflammatory arthritis model in rats. The findings from this study are summarized below.

ParameterTreatmentDose (per knee)% Inhibition / Effect
Joint Pain This compound100 µg~40-45% inhibition
Dexamethasone100 µg~40-45% inhibition
This compound + Dexamethasone100 µg eachFull inhibition
Neutrophil Infiltration This compound100 µg~60% reduction
Dexamethasone100 µg~60% reduction
This compound + Dexamethasone100 µg eachStronger inhibition than either drug alone
Prostaglandin E2 (PGE2) Release This compound100 µg~30% reduction
Dexamethasone100 µg~30% reduction
This compound + Dexamethasone100 µg each~80% reduction
Cytokine Release (IL-1β, IL-6, GRO/CINC-1) This compound + Dexamethasone100 µg eachMore effective than single drugs in reducing all three cytokines
Clinical Data: Icatibant in Hereditary Angioedema (HAE)

The efficacy of Icatibant has been established in several clinical trials for the treatment of acute HAE attacks. The primary endpoint in these studies was typically the time to onset of symptom relief.

Clinical TrialComparatorMedian Time to Onset of Primary Symptom Relief
FAST-1 (OLE Phase) Open-label1.0 - 2.0 hours (cutaneous/abdominal attacks)
0.3 - 1.2 hours (laryngeal attacks)
FAST-3 PlaceboIcatibant: 1.5 - 2.0 hours
Placebo: Not specified in snippets
Icatibant Outcome Survey -Treatment <1 hour of onset: 6.1 hours (attack duration)
Treatment ≥1 hour of onset: 16.8 hours (attack duration)

Experimental Protocols

Carrageenan-Induced Inflammatory Arthritis in Rats

This widely used preclinical model induces an acute inflammatory response in the knee joint of rats.

  • Induction: A single intra-articular injection of carrageenan (a sulfated polysaccharide) into the knee joint of anesthetized rats.

  • Assessments (typically performed 6 hours post-injection):

    • Joint Pain/Incapacitation: Measured by assessing the weight-bearing distribution of the affected limb.

    • Joint Edema: Measured by the increase in knee joint diameter.

    • Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in the synovial tissue.

    • Inflammatory Mediators: Levels of prostaglandins (e.g., PGE2) and cytokines (e.g., IL-1β, IL-6) in the synovial fluid are measured using techniques like ELISA.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a common method for quantifying protein levels, such as cytokines, in biological fluids.

  • Principle: The assay utilizes a pair of antibodies specific to the target cytokine. One antibody is coated onto the wells of a microplate to capture the cytokine from the sample. The second antibody is linked to an enzyme.

  • Procedure (General Steps for Rat IL-6):

    • Coating: A microtiter plate is pre-coated with a capture antibody specific for rat IL-6.

    • Sample Incubation: Synovial fluid samples and standards (known concentrations of rat IL-6) are added to the wells and incubated.

    • Detection Antibody: A biotinylated detection antibody specific for rat IL-6 is added.

    • Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the concentration of rat IL-6 in the sample.

Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling Pathway

Activation of the bradykinin B2 receptor by bradykinin initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the G protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively. Downstream of PKC, the Mitogen-Activated Protein Kinase (MAPK) pathway is activated, leading to the expression of pro-inflammatory genes. Furthermore, bradykinin B2 receptor activation can also transactivate the Fibroblast Growth Factor Receptor 1 (FGFR-1), contributing to the inflammatory response. This compound, by blocking the B2 receptor, inhibits these downstream signaling events.

Bradykinin_B2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq B2R->Gq Activates FGFR1 FGFR-1 B2R->FGFR1 Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation Bradykinin Bradykinin Bradykinin->B2R Activates Fasitibant Fasitibant chloride Fasitibant->B2R Inhibits Carrageenan_Arthritis_Workflow start Anesthetize Rats injection Intra-articular Injection (Carrageenan +/- Test Compound) start->injection incubation 6-hour Incubation injection->incubation assessment Assess Inflammatory Parameters incubation->assessment pain Joint Pain (Incapacitance Test) assessment->pain edema Joint Edema (Caliper Measurement) assessment->edema synovial_fluid Synovial Fluid Collection assessment->synovial_fluid tissue Synovial Tissue Collection assessment->tissue data_analysis Data Analysis and Comparison pain->data_analysis edema->data_analysis cytokine Cytokine Analysis (ELISA) synovial_fluid->cytokine pge2 PGE2 Analysis (ELISA) synovial_fluid->pge2 mpo MPO Assay (Neutrophil Infiltration) tissue->mpo cytokine->data_analysis pge2->data_analysis mpo->data_analysis Fasitibant_Rationale Inflammation Tissue Injury / Inflammation Bradykinin_Release Bradykinin Release Inflammation->Bradykinin_Release B2R_Activation Bradykinin B2 Receptor Activation Bradykinin_Release->B2R_Activation Signaling_Cascade Pro-inflammatory Signaling Cascade B2R_Activation->Signaling_Cascade Symptoms Pain, Edema, Inflammation Signaling_Cascade->Symptoms Fasitibant This compound Fasitibant->B2R_Activation Blocks Therapeutic_Effect Reduction of Inflammatory Symptoms Fasitibant->Therapeutic_Effect

References

Safety Operating Guide

Proper Disposal of Fasitibant Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Fasitibant chloride, a potent and specific nonpeptide antagonist of the bradykinin B2 receptor, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1] Due to its complex chemical structure containing chlorine, nitrogen, and sulfur, this compound must be treated as hazardous chemical waste. This guide provides detailed procedural steps for its proper disposal, adhering to general best practices for laboratory chemical waste management.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. Its low water solubility suggests that disposal via the sanitary sewer system is inappropriate.[2]

PropertyValueSource
Molecular FormulaC36H49Cl3N6O6SPubChem[3]
Molecular Weight800.2 g/mol PubChem[3]
Water Solubility0.000467 mg/mLALOGPS (cited by DrugBank)[2]
logP-0.41ALOGPS (cited by DrugBank)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. The overriding principle is that a disposal plan should be in place before any experiment begins.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation: Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid this compound, contaminated materials (e.g., weighing paper, pipette tips, gloves), and reaction byproducts in a dedicated, clearly labeled hazardous waste container. The container should be compatible with chlorinated organic compounds.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-halogenated solvent waste, as this can complicate the disposal process and increase costs. Aqueous waste should be collected separately from organic solvent waste.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container suitable for hazardous chemical waste.

3. Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date accumulation started

  • The laboratory or principal investigator's name and contact information

4. Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Keep containers tightly sealed except when adding waste.

  • Ensure secondary containment (e.g., a tray) is used for liquid waste containers to prevent spills.

  • Store away from incompatible materials.

5. Disposal Procedure:

  • Never pour this compound waste down the drain. Its low water solubility and complex structure make it unsuitable for sewer disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The most common and appropriate disposal method for chlorinated organic residues is high-temperature incineration by a specialized facility. This process decomposes the compound into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.

Experimental Workflow for Waste Handling

The following diagram illustrates the logical workflow for handling and disposing of this compound waste in a laboratory setting.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal A Start of Experiment (Disposal Plan in Place) B Generate Fasitibant Chloride Waste A->B C Segregate Waste B->C D Solid Waste Container (Halogenated) C->D Solid E Liquid Waste Container (Halogenated Solvent) C->E Organic Liquid F Aqueous Waste Container (Halogenated) C->F Aqueous Liquid G Label Containers Accurately D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS or Waste Contractor H->I J Waste Pickup I->J K Transport to Licensed Disposal Facility J->K L High-Temperature Incineration K->L

Caption: Workflow for the proper handling and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.